molecular formula C9H8BrN3 B1505246 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine CAS No. 916256-68-3

6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1505246
CAS No.: 916256-68-3
M. Wt: 238.08 g/mol
InChI Key: YORPHEWSLYUUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine (CAS 916256-68-3) is a versatile chemical intermediate in medicinal chemistry and drug discovery. Its core structure is part of the privileged pyrazolo[1,5-a]pyrimidine scaffold, recognized as a significant pharmacophore in developing targeted therapies . This compound is particularly valuable in oncology research for constructing potential protein kinase inhibitors (PKIs) . Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of various cancers, making them important therapeutic targets . The bromine substituent at the 6-position offers a reactive handle for further diversification via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse functional groups to enhance biological activity and explore structure-activity relationships (SAR) . Mechanism of Action and Structural Insights Derivatives based on the pyrazolo[1,5-a]pyrimidine core can act as ATP-competitive inhibitors for various kinases, including CK2, EGFR, B-Raf, and CDKs . The planar, fused bicyclic system mimics aspects of the purine ring in ATP, allowing these compounds to bind effectively at the kinase's active site . The specific substitution pattern, such as the cyclopropyl group at position 2, can be critical for optimizing binding affinity and selectivity towards specific kinase targets, as demonstrated in the development of potent inhibitors like CFI-402257 for TTK (Threonine Tyrosine Kinase) . Researchers utilize this brominated intermediate to efficiently generate compound libraries for high-throughput screening and lead optimization campaigns aimed at discovering novel anticancer agents . Usage Note This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-4-11-9-3-8(6-1-2-6)12-13(9)5-7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORPHEWSLYUUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=C(C=NC3=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705509
Record name 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916256-68-3
Record name 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: A Methodological Approach to the Physicochemical Characterization of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core physicochemical properties of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine for researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. The specific analogue, this compound, represents a key building block whose physicochemical properties are critical for predicting its behavior in biological systems and guiding its development. This whitepaper presents a comprehensive, methodology-focused guide for the in-depth physicochemical characterization of this compound. Rather than merely listing data, we provide the strategic rationale and detailed, field-proven protocols for determining essential parameters, including identity, purity, solubility, lipophilicity, and stability. This document serves as a practical blueprint for researchers and drug development professionals to generate reliable and reproducible data packages for novel heterocyclic compounds.

Foundational Characterization: Identity and Purity Assessment

Before any meaningful physicochemical property can be determined, the identity and purity of the analyte must be unequivocally established. An impure sample will yield misleading data in all subsequent assays, particularly in solubility and lipophilicity studies. Our approach prioritizes a multi-modal analysis to build a high-confidence profile of the material.

Structural Verification via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

The primary structure of this compound must be confirmed first.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide a detailed map of the molecule's hydrogen and carbon framework. For this specific compound, we expect to see characteristic signals for the cyclopropyl group (a complex multiplet system), distinct aromatic protons on the pyrimidine and pyrazole rings, and carbon resonances corresponding to each unique position. The observed chemical shifts and coupling constants serve as a definitive fingerprint of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. The measured mass should be within 5 ppm of the theoretical exact mass of C₉H₈BrN₃ (237.9905). The isotopic pattern, showing characteristic signals for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides orthogonal confirmation of the compound's identity.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is the cornerstone of purity assessment. The goal is to separate the main compound from any potential impurities, including starting materials, by-products, or degradants.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 5% B, hold for 1 minute.

    • Linear ramp from 5% to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a DAD scan from 200-400 nm to identify the optimal wavelength.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.

  • Acceptance Criteria: Purity is determined by the area percentage of the main peak. For drug discovery progression, a purity of ≥95% is typically required.

Core Physicochemical Properties: Solubility and Lipophilicity

These two parameters are fundamental drivers of a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Aqueous Thermodynamic Solubility

Kinetic solubility assays are useful for high-throughput screening, but for lead optimization, thermodynamic solubility provides the most reliable data. The shake-flask method remains the gold standard.

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A slurry must be present at the end of the incubation to confirm saturation.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it into the mobile phase used for the HPLC purity assay. Quantify the concentration against a standard calibration curve prepared with known concentrations of the compound.

  • Data Reporting: The result is reported in µg/mL or µM.

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical predictor of membrane permeability and metabolic stability. We measure the distribution coefficient (LogD) at a physiological pH of 7.4, which is more relevant than the partition coefficient (LogP) for ionizable compounds.

  • Pre-saturation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Partitioning: Prepare a stock solution of the compound in the pre-saturated aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol (typically a 1:1 or 2:1 volume ratio).

  • Equilibration: Vigorously shake the biphasic mixture for 1-3 hours to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC method.

  • Calculation: LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Physicochemical Data Summary

The following table summarizes the key physicochemical parameters for this compound, based on computational predictions and the methodologies described herein. Experimental determination is required to confirm these values.

ParameterMethodPredicted Value / TargetSignificance in Drug Discovery
Molecular Formula -C₉H₈BrN₃Defines the elemental composition.
Molecular Weight -238.09 g/mol Used for all concentration calculations.
Purity HPLC-UV≥95%Ensures data integrity for all other assays.
Aqueous Solubility Shake-Flask (pH 7.4)TBD (µg/mL)Impacts oral absorption and formulation.
Lipophilicity (LogD) Shake-Flask (pH 7.4)TBDInfluences permeability, metabolism, and toxicity.
Chemical Stability HPLC-UV (Forced Degradation)TBD (% Remaining)Determines shelf-life and potential liabilities.

Experimental and Logic Workflows

A logical, phased approach is essential for efficient characterization. The workflow ensures that foundational data (purity) is secured before investing resources in more complex assays.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Stability & Ionization Purity Purity Assessment (HPLC, ≥95%) Solubility Aqueous Solubility (Shake-Flask, pH 7.4) Purity->Solubility Prerequisite for all assays Lipophilicity Lipophilicity (LogD, pH 7.4) Purity->Lipophilicity Identity Structural Confirmation (NMR, HRMS) Identity->Purity Confirms Analyte Stability Chemical Stability (Forced Degradation) Solubility->Stability Informs study design pKa pKa Determination (Potentiometric or UV-Vis) Lipophilicity->pKa Helps interpret results

Caption: Physicochemical Characterization Workflow.

Chemical Stability Assessment

Understanding a compound's stability under various stress conditions is critical for predicting its shelf-life and identifying potential degradation pathways. A forced degradation study exposes the compound to harsh conditions (acid, base, oxidation, light, heat) and monitors its degradation over time.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 50 µg/mL.

    • Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 50 µg/mL.

    • Oxidative: Dilute the stock solution with 3% H₂O₂ to a final concentration of 50 µg/mL.

    • Thermal: Store the solid compound at 60 °C.

    • Photolytic: Expose the stock solution (in a quartz cuvette) to a photostability chamber (ICH Q1B guidelines).

  • Time Points: Analyze samples at t=0, 2, 8, and 24 hours.

  • Analysis: Use the stability-indicating HPLC method (Protocol 1) to quantify the amount of the parent compound remaining and to observe the formation of any degradation products.

  • Reporting: Report the results as "% Parent Compound Remaining" at each time point for each condition.

This systematic approach provides a comprehensive physicochemical profile of this compound, enabling informed decisions in the drug discovery and development process. The provided protocols serve as a robust starting point for any laboratory tasked with characterizing novel small molecules.

A Technical Guide to the Spectral Characteristics of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount. This document synthesizes foundational principles of NMR, Mass Spectrometry, and IR spectroscopy with data from closely related analogs to present a predictive but scientifically grounded spectral profile.

Molecular Structure and Context

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system known for its diverse biological activities. The introduction of a bromine atom at the 6-position and a cyclopropyl group at the 2-position is anticipated to modulate its physicochemical and pharmacological properties. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the cyclopropyl group can influence metabolic stability and binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established data for the pyrazolo[1,5-a]pyrimidine core and known substituent effects, a detailed prediction for the ¹H and ¹³C NMR spectra of this compound is presented below.

Experimental Protocol: NMR Data Acquisition

A standard approach to acquiring NMR spectra for a novel compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be characterized by distinct signals for the aromatic protons of the pyrazolo[1,5-a]pyrimidine core and the aliphatic protons of the cyclopropyl ring.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-5~8.6d~2.5The H-5 proton is expected to be a doublet due to coupling with H-7. Bromine at the 6-position will have a minimal effect on its chemical shift compared to the parent system.
H-7~8.8d~2.5The H-7 proton will also be a doublet, coupled to H-5. Its chemical shift will be downfield due to the anisotropic effect of the adjacent nitrogen atom.
H-3~6.5s-The H-3 proton is a singlet and its chemical shift will be influenced by the adjacent cyclopropyl group.
H-cyclopropyl (methine)~2.0-2.2m-The methine proton of the cyclopropyl group will be a multiplet due to coupling with the methylene protons.
H-cyclopropyl (methylene)~1.0-1.3m-The four methylene protons of the cyclopropyl group will likely appear as two sets of multiplets.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Predicted Chemical Shift (ppm) Rationale
C-2~160The carbon bearing the cyclopropyl group is expected to be significantly downfield.
C-3~100This carbon is expected to be relatively upfield for an aromatic carbon.
C-3a~150A quaternary carbon at the ring junction.
C-5~140Aromatic CH carbon.
C-6~110The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.
C-7~145Aromatic CH carbon, downfield due to the adjacent nitrogen.
C-8a~152A quaternary carbon at the ring junction.
C-cyclopropyl (methine)~15-20The methine carbon of the cyclopropyl group.
C-cyclopropyl (methylene)~8-12The two equivalent methylene carbons of the cyclopropyl group.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For EI-MS, a small amount of the solid or a solution is introduced into the instrument.

  • Ionization: The sample is ionized using either ESI or EI.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): To study the fragmentation patterns, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom ([M]+ and [M+2]+ in an approximate 1:1 ratio).

Ion Predicted m/z Identity
[M]⁺237/239Molecular ion
[M-Br]⁺158Loss of a bromine radical
[M-C₃H₅]⁺196/198Loss of the cyclopropyl group
[M-HCN]⁺210/212Loss of hydrogen cyanide from the pyrazole ring

A plausible fragmentation pathway is illustrated below:

M [M]⁺˙ m/z 237/239 M_minus_Br [M-Br]⁺ m/z 158 M->M_minus_Br -Br• M_minus_C3H5 [M-C₃H₅]⁺˙ m/z 196/198 M->M_minus_C3H5 -C₃H₅• M_minus_HCN [M-HCN]⁺˙ m/z 210/212 M->M_minus_HCN -HCN

Caption: Predicted MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum
Wavenumber (cm⁻¹) Vibration Intensity
~3100-3000C-H stretching (aromatic and cyclopropyl)Medium
~1620-1580C=C and C=N stretching (aromatic rings)Strong
~1500-1400C=C and C=N stretching (aromatic rings)Medium-Strong
~1050-1000C-H bending (cyclopropyl)Medium
~600-500C-Br stretchingMedium-Strong

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted NMR, MS, and IR data are based on the well-established spectroscopic characteristics of the pyrazolo[1,5-a]pyrimidine core, the known effects of bromine and cyclopropyl substituents, and data from closely related analogs. This information will be invaluable for researchers in the synthesis, purification, and characterization of this and similar molecules, and will aid in the rational design of new compounds for drug discovery.

References

  • Thiriveedhi, V., et al. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies, 5(5), 81-87. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

An In-depth Technical Guide to the Solubility of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity and synthetic accessibility.[1][2] Compounds incorporating this core are pivotal in the development of treatments for a range of diseases, particularly in oncology as kinase inhibitors.[2][3][4] 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine is a representative of this class, and understanding its solubility is a critical prerequisite for its advancement through the drug discovery and development pipeline.

Solubility fundamentally dictates a compound's behavior in biological and chemical systems, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[5][6][7][8][9] Poor solubility can mask a compound's true potential, leading to erroneous data in high-throughput screening and significant challenges in later development stages.[5][8][9] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents, offering both theoretical insights and practical, field-proven methodologies.

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention for its role in compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) applications.[1][3] Its rigid, planar structure and synthetic tractability allow for extensive structural modifications, enabling chemists to fine-tune physicochemical and biological properties.[1][4]

The introduction of a cyclopropyl group at the 2-position and a bromine atom at the 6-position on this scaffold creates a molecule with specific electronic and steric properties. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the bromine atom serves as a key synthetic handle for further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[1]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[10][11] For a compound like this compound, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Key Physicochemical Drivers:

  • Polarity: The pyrazolo[1,5-a]pyrimidine core contains nitrogen atoms, which introduce polarity. The bromine atom further contributes to the molecule's polarizability. This suggests that the compound will exhibit at least moderate solubility in polar organic solvents.

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) are therefore expected to be effective at solvating the molecule.

  • Molecular Size and Shape: Larger molecules can be more difficult to solvate.[10] However, the relatively planar structure of the core may facilitate packing within a solvent matrix.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy—the energy holding the molecules together in the solid state. A high melting point can sometimes indicate a high lattice energy, suggesting lower solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a valuable predictive framework, empirical measurement is the gold standard. The isothermal shake-flask method is the most reliable technique for determining thermodynamic (or equilibrium) solubility.[12][13][14] This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[6][14]

Standard Operating Protocol: Isothermal Shake-Flask Method

This protocol outlines the definitive steps for accurately measuring the solubility of the title compound.

Objective: To determine the equilibrium solubility of this compound in a selected panel of organic solvents at a constant temperature (e.g., 25°C).

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that a saturated solution has been achieved.

    • Rationale: Visual confirmation of excess solid is a critical control point, guaranteeing that the solution has reached its saturation limit.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for 24 to 48 hours.

    • Rationale: A long incubation period with consistent agitation is necessary to ensure the system reaches true thermodynamic equilibrium, providing a reproducible and accurate measurement.[12][13] Shorter times may only yield kinetic solubility, which can be misleading.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Rationale: Filtration is a crucial step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Agitate at constant T (24-48 hours) B->C D 4. Settle excess solid C->D E 5. Filter supernatant (0.22 µm) D->E F 6. Dilute sample E->F G 7. Quantify via HPLC F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile and Data Interpretation

While specific experimental data for this compound is not publicly available, a solubility profile can be predicted based on its structure and the properties of common organic solvents. The following table presents an illustrative summary of expected solubility.

SolventSolvent TypePolarity IndexExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2High Highly polar; excellent solvent for a wide range of organic compounds.[15]
N,N-Dimethylformamide (DMF) Polar Aprotic6.4High High polarity and ability to accept hydrogen bonds.
Methanol / Ethanol Polar Protic5.1 / 4.3Moderate to High Capable of hydrogen bonding with the nitrogen atoms of the pyrimidine ring.
Acetonitrile Polar Aprotic5.8Moderate Polar, but lacks hydrogen bond donating ability.
Dichloromethane (DCM) Nonpolar3.1Low to Moderate Lower polarity; less effective at solvating the polar heterocyclic core.
Hexane Nonpolar0.1Very Low Nonpolar solvent; poor match for the polar nature of the solute ("like dissolves like").[10]
Interpreting the Data

G Compound 6-Bromo-2-cyclopropyl- pyrazolo[1,5-a]pyrimidine PolarProtic Polar Protic (e.g., Methanol) Compound->PolarProtic  Good Solubility (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, ACN) Compound->PolarAprotic  High Solubility (Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane, DCM) Compound->Nonpolar  Poor Solubility (Mismatch)

Caption: Relationship between Solvent Type and Solubility.

High solubility in polar aprotic solvents like DMSO and DMF is expected due to strong dipole-dipole interactions. Good solubility in alcohols like methanol is driven by their ability to act as hydrogen bond donors to the nitrogen atoms in the pyrimidine ring. Conversely, the compound's polarity makes it poorly soluble in nonpolar solvents like hexane, where only weak van der Waals forces would be at play.

Practical Applications and Conclusion

A thorough understanding of the solubility of this compound is not an academic exercise; it is a fundamental requirement for its practical application.

  • For Medicinal Chemists: Solubility data guides the selection of appropriate solvents for synthesis, purification (e.g., recrystallization), and reaction workups.

  • For Assay Developers: Knowing the solubility limit in aqueous buffers (often containing a small percentage of an organic co-solvent like DMSO) is essential to prevent compound precipitation, which can lead to false-negative results in biological screens.[5][9]

  • For Formulation Scientists: This data is the first step in developing a viable dosage form. Poor solubility is a primary reason for low oral bioavailability and can be a major hurdle to clinical success.[5][7][16]

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available from: [Link]

  • Liu, Y., et al. (2016). Discovery of pyrazolo[1,5-a]pyrimidine TTK inhibitors: CFI-402257 is a potent, selective, bioavailable anticancer agent. ACS Med. Chem. Lett., 7, 671-675. Available from: [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). Politehnica University of Timisoara. Available from: [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available from: [Link]

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015). In Pharmaceutical Formulation: The Science and Technology of Dosage Forms. Available from: [Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). R Discovery. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2012). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available from: [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (2011). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2013). Dissolution Technologies. Available from: [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto. Available from: [Link]

  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Available from: [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. Available from: [Link]

Sources

The Emergent Therapeutic Potential of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a "Privileged" Structure in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine nucleus represents a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" for the development of potent and selective kinase inhibitors.[1][2] This fused heterocyclic system provides a versatile scaffold for extensive structural modifications, enabling the discovery of inhibitors for a diverse array of protein kinases.[1][3] The therapeutic significance of this scaffold is underscored by the FDA approval of several drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, for the treatment of cancers harboring NTRK gene fusions.[1][4][5]

While the specific mechanism of action for 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine has not been extensively detailed in publicly available literature, its structural features strongly suggest its role as a protein kinase inhibitor. This guide will, therefore, provide a comprehensive overview of the well-established mechanisms of action for structurally related pyrazolo[1,5-a]pyrimidine derivatives, offering a scientifically grounded framework for understanding the probable biological activity of this specific compound. We will delve into the common kinase targets of this compound class, the molecular interactions governing their inhibitory activity, and the experimental methodologies required to elucidate the precise mechanism of this compound.

The General Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The predominant mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives is competitive inhibition of protein kinases at the adenosine triphosphate (ATP)-binding site.[6] Protein kinases are crucial signaling enzymes that catalyze the transfer of a phosphate group from ATP to specific substrate proteins, a process fundamental to numerous cellular functions, including growth, proliferation, differentiation, and survival. In many cancers, the dysregulation of kinase activity is a key driver of tumorigenesis, making them prime targets for therapeutic intervention.[6]

Pyrazolo[1,5-a]pyrimidine-based inhibitors, owing to their structural similarity to the purine core of ATP, are designed to fit into the ATP-binding pocket of the target kinase. By occupying this site, they prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the aberrant signaling cascade.

Potential Kinase Targets and Pathways

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its adaptation to target a wide spectrum of kinases. Based on extensive research into this class of compounds, several key kinase families are likely targets for this compound.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle. Abnormal CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[7] Notably, a closely related compound, 6-bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate, has demonstrated inhibitory activity against CDK4 and CDK6.[7] This suggests that this compound may also function as a CDK inhibitor, potentially leading to cell cycle arrest and apoptosis in cancer cells.

Hypothesized CDK Inhibition Pathway

G Compound 6-Bromo-2-cyclopropyl- pyrazolo[1,5-a]pyrimidine CDK CDK4/6 Compound->CDK Inhibition G1_Arrest G1 Phase Arrest Compound->G1_Arrest Induces Rb Rb CDK->Rb Phosphorylation CyclinD Cyclin D CyclinD->CDK E2F E2F Rb->E2F Inhibition pRb pRb S_Phase S-Phase Progression E2F->S_Phase Transcription

Caption: Hypothesized inhibition of the CDK4/6-Rb pathway.

Tropomyosin Receptor Kinases (Trks)

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical for neuronal development and function.[4] Chromosomal rearrangements involving the NTRK genes can lead to the expression of fusion proteins with constitutively active kinase domains, driving the growth of various solid tumors.[4] The pyrazolo[1,5-a]pyrimidine scaffold is a core component of highly successful Trk inhibitors like Larotrectinib.[1][4] Therefore, this compound is a strong candidate for a Trk inhibitor.

Other Potential Kinase Targets

Research on pyrazolo[1,5-a]pyrimidine derivatives has revealed a broad range of other potential kinase targets, including:

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[8][9]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[10]

  • Phosphoinositide 3-kinase δ (PI3Kδ): A lipid kinase involved in immune cell signaling.[11]

  • Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK: Key components of the MAPK/ERK signaling pathway, frequently dysregulated in various cancers.[6]

Structure-Activity Relationship (SAR) Insights

The specific biological activity of this compound will be dictated by the nature and position of its substituents.

  • The Pyrazolo[1,5-a]pyrimidine Core: Provides the fundamental scaffold for binding to the kinase ATP pocket.

  • The 6-Bromo Substituent: The bromine atom at the 6-position can influence the compound's electronic properties and may form halogen bonds with the target protein, potentially enhancing binding affinity and selectivity.

  • The 2-Cyclopropyl Group: The cyclopropyl moiety at the 2-position can explore hydrophobic pockets within the ATP-binding site, contributing to potency and selectivity. This group can also impact the compound's metabolic stability and pharmacokinetic properties.

Experimental Protocols for Elucidating the Mechanism of Action

A systematic approach is required to definitively determine the mechanism of action of this compound.

Kinase Inhibition Assays

The initial step is to screen the compound against a panel of purified kinases to identify its primary targets.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 384-well plate, combine the purified kinase, the kinase substrate (a specific peptide or protein), and varying concentrations of this compound.

  • Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion Monitoring: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the kinase activity against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow: Kinase Inhibition Profiling

G Start Compound Synthesis (6-Bromo-2-cyclopropyl- pyrazolo[1,5-a]pyrimidine) Kinase_Panel Broad Kinase Panel Screen (e.g., 400+ kinases) Start->Kinase_Panel Hit_ID Primary Hit Identification (>90% inhibition at a fixed concentration) Kinase_Panel->Hit_ID IC50 IC50 Determination (Dose-response curves for primary hits) Hit_ID->IC50 Selectivity Selectivity Profiling (Comparison of IC50 values) IC50->Selectivity Lead_Target Lead Target(s) Identified Selectivity->Lead_Target

Caption: Workflow for identifying the primary kinase targets.

Cellular Assays

Once the primary kinase targets are identified, cellular assays are crucial to confirm on-target activity and assess the compound's effects on cancer cell lines.

Protocol: Western Blot Analysis for Target Engagement

  • Cell Culture and Treatment: Culture a cancer cell line known to be dependent on the identified target kinase. Treat the cells with increasing concentrations of this compound for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: A decrease in the phosphorylated substrate band intensity with increasing compound concentration indicates successful target engagement and inhibition in a cellular context.

Molecular Modeling

Computational studies can provide valuable insights into the binding mode of this compound with its target kinase.

Protocol: Molecular Docking

  • Protein Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of the compound within the ATP-binding site of the kinase.

  • Analysis of Interactions: Analyze the predicted binding mode to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds, between the compound and the protein residues.

Quantitative Data Summary

While specific data for this compound is not available, the following table presents representative IC50 values for other pyrazolo[1,5-a]pyrimidine derivatives against various kinases, illustrating the potential potency of this compound class.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
Pyrazolo[1,5-a]pyrimidinePim-127-45[8]
Pyrazolo[1,5-a]pyrimidineFLT3-ITD0.4[10]
Pyrazolo[1,5-a]pyrimidineCDK9<100[12]
6-Arylmethylamino-purineCDK23[7]
Indol-4-yl-pyrazolo[1,5-a]pyrimidinePI3KδLow nanomolar[11]

Conclusion and Future Directions

The this compound scaffold holds significant promise as a protein kinase inhibitor for therapeutic applications, particularly in oncology. Based on the extensive body of research on the pyrazolo[1,5-a]pyrimidine class of compounds, it is highly probable that this molecule acts as an ATP-competitive inhibitor of one or more protein kinases. The specific substitution pattern, featuring a 6-bromo and a 2-cyclopropyl group, is likely to confer a unique profile of potency and selectivity.

Future research should focus on a comprehensive biological evaluation of this compound, beginning with broad kinase screening to identify its primary targets. Subsequent cell-based assays will be essential to confirm its on-target activity and to assess its anti-proliferative effects in relevant cancer models. In parallel, molecular modeling studies will aid in understanding the structural basis of its inhibitory activity and guide the design of next-generation analogs with improved therapeutic properties. The systematic application of these methodologies will be crucial in unlocking the full therapeutic potential of this promising compound.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available from: [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available from: [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available from: [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]

Sources

The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[1] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Authored for the discerning eye of researchers and drug development professionals, this document synthesizes key findings, details experimental methodologies, and offers insights into the structure-activity relationships that govern the therapeutic promise of this versatile chemical class.

The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Diverse Bioactivity

The pyrazolo[1,5-a]pyrimidine nucleus is a bicyclic aromatic system formed by the fusion of a pyrazole and a pyrimidine ring. This unique arrangement of nitrogen atoms imparts distinct electronic and steric properties, creating a versatile scaffold for interaction with a wide array of biological targets.[1][4] The ability to introduce a variety of substituents at different positions on the bicyclic ring system has allowed for the development of a vast library of derivatives with tailored biological functions.[1][5]

General Synthetic Strategies:

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 3-amino-1H-pyrazoles with various β-dicarbonyl compounds or their synthetic equivalents.[1][5] Modern synthetic methodologies, including microwave-assisted synthesis and multi-component reactions, have further expanded the accessibility and diversity of these compounds.[4][5]

Anticancer Activity: Targeting the Engines of Malignancy

A significant body of research has highlighted the potent anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives.[1][6][7][8] Their primary mechanism of action in this domain is the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways that drive cell growth, proliferation, and survival.[4][5][9]

Mechanism of Action: Potent Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of a broad spectrum of kinases implicated in cancer, including:

  • Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle progression. Certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against CDK2, a key regulator of the G1/S phase transition.[10]

  • Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are involved in neuronal development and are also implicated in the growth of various tumors. Several pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent Trk inhibitors.[11]

  • Other Key Kinases: Derivatives of this scaffold have also demonstrated inhibitory activity against EGFR, B-Raf, and MEK, which are central components of the MAPK/ERK signaling pathway frequently dysregulated in cancers like melanoma and non-small cell lung cancer.[5][9]

The inhibitory action of these compounds is often competitive with ATP, the natural substrate for kinases.[5][9] By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and inducing cell cycle arrest or apoptosis in cancer cells.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol outlines a general method for evaluating the kinase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well microplate

  • Plate reader capable of measuring the assay endpoint (e.g., luminescence, fluorescence, or absorbance)

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[1][4][12]

Objective: To determine the concentration of a pyrazolo[1,5-a]pyrimidine derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening A Pyrazolo[1,5-a]pyrimidine Derivatives B Kinase Inhibition Assay A->B Test against a panel of kinases C Cell Viability (MTT) Assay A->C Test against cancer cell lines D Determination of IC50 Values B->D C->D

Caption: Workflow for the in vitro screening of anticancer activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a range of diseases. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[4][12][13]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are attributed to their ability to modulate various components of the inflammatory response. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[12] This is likely achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase. Furthermore, some compounds have been observed to interfere with leukocyte functions, such as superoxide production and myeloperoxidase release, which are critical processes in the inflammatory cascade.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[10][14][15][16][17]

Objective: To evaluate the ability of a pyrazolo[1,5-a]pyrimidine derivative to reduce acute inflammation.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in sterile saline)

  • Test compound

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group, a reference drug group, and groups for different doses of the test compound. Administer the test compound or reference drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Signaling Pathway in Acute Inflammation

G cluster_0 Pyrazolo[1,5-a]pyrimidine Action Inflammatory Stimulus\n(e.g., Carrageenan) Inflammatory Stimulus (e.g., Carrageenan) Cell Membrane\nPhospholipids Cell Membrane Phospholipids Inflammatory Stimulus\n(e.g., Carrageenan)->Cell Membrane\nPhospholipids Arachidonic Acid Arachidonic Acid Cell Membrane\nPhospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Pathway Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes LOX Pathway Vasodilation,\nIncreased Permeability,\nPain, Fever Vasodilation, Increased Permeability, Pain, Fever Prostaglandins->Vasodilation,\nIncreased Permeability,\nPain, Fever Chemotaxis,\nBronchoconstriction Chemotaxis, Bronchoconstriction Leukotrienes->Chemotaxis,\nBronchoconstriction Inhibition Inhibition of COX/LOX Pathways Inhibition->Prostaglandins Inhibition->Leukotrienes

Caption: Simplified signaling pathway of acute inflammation and the potential inhibitory action of pyrazolo[1,5-a]pyrimidines.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[14][16][18][19][20]

Spectrum of Activity

Studies have demonstrated that certain pyrazolo[1,5-a]pyrimidines exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[18][19] Additionally, antifungal activity against various fungal strains has been reported.[14][20] The structural modifications on the pyrazolo[1,5-a]pyrimidine core significantly influence the antimicrobial potency and spectrum of activity.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][5][13][20]

Objective: To determine the MIC of a pyrazolo[1,5-a]pyrimidine derivative against a specific bacterial or fungal strain.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or a plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Data Summary of Biological Activities

Biological ActivityKey Molecular Targets/MechanismsRepresentative Experimental Models
Anticancer Kinase Inhibition (CDKs, Trks, EGFR, B-Raf, MEK)[4][5][9][11]In vitro kinase assays, Cell viability (MTT) assays[1][4][12]
Anti-inflammatory Inhibition of Prostaglandin and Leukotriene Synthesis, Modulation of Leukocyte Function[12]Carrageenan-induced paw edema in rats[10][14][15][16][17]
Antimicrobial Disruption of microbial growth and viabilityBroth microdilution for MIC determination[3][5][13][20]

Future Perspectives and Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore their significant potential in addressing a range of unmet medical needs, from cancer and inflammation to infectious diseases. Future research will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The development of dual- or multi-targeting agents based on this scaffold also represents an exciting avenue for tackling complex diseases with intricate pathologies. The comprehensive understanding of the structure-activity relationships and mechanisms of action of pyrazolo[1,5-a]pyrimidine derivatives, as outlined in this guide, will be instrumental in driving the successful translation of these promising compounds from the laboratory to the clinic.

References

  • Iorkula, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research.
  • Di Braccio, M., et al. (1994). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Medicinal Chemistry.
  • Al-Zoubi, R. M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Abdel-Maksoud, M. S., et al. (2024).
  • Iorkula, T., et al. (2023).
  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Elgemeie, G. H., et al. (2018). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy.
  • PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY.
  • El-Sayed, N. N. E., et al. (2021). Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety.
  • Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry.
  • El-Sayed, W. A., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules.
  • Wahbi, H. I., et al. In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Hassan, A. S., et al. (2019).
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • El-Gohary, N. S., et al. (2025).
  • A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. Benchchem.
  • Structure of Some Anticancer Pyrazolo[1-5a]pyrimidin and Imidazo[1,2-b]pyrazole Derivatives.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
  • The Anti-inflammatory Effect of the Tested compounds.

Sources

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine nucleus stands as a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure."[1] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, offers a versatile and synthetically accessible framework for the development of potent and selective modulators of a wide array of biological targets. Its rigid, planar structure provides a well-defined orientation for substituents to interact with target proteins, while the presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrimidine core, with a focus on its application as anticancer agents, central nervous system (CNS) modulators, and anti-inflammatory drugs.

The Architectural Blueprint: Understanding the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold's versatility stems from the ability to readily introduce a wide range of functional groups at several key positions, primarily at the C2, C3, C5, and C7 positions of the pyrimidine ring, as well as on the pyrazole ring.[2] These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile, including potency, selectivity, and mechanism of action.

Caption: General structure of the pyrazolo[1,5-a]pyrimidine core highlighting key positions for substitution.

A Versatile Player in Oncology: Targeting Kinases and Beyond

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a prolific source of kinase inhibitors, with several compounds progressing to clinical trials and receiving regulatory approval.[3][4] Its ability to mimic the adenine region of ATP allows it to effectively compete for the ATP-binding site of numerous kinases.[2]

The Kinase Hinge-Binding Motif: A Key to Potency

A recurring theme in the SAR of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is the crucial role of the pyrazole nitrogen (N1) and the adjacent C7-substituent in forming hydrogen bonds with the hinge region of the kinase domain. This "hinge-binding" interaction anchors the inhibitor in the active site, providing a foundation for potent inhibition.[1][5]

General Kinase Hinge-Binding Motif cluster_0 P[1,5-a]P Pyrazolo[1,5-a]pyrimidine Core Hinge Kinase Hinge Region (e.g., Met, Leu, Val) P[1,5-a]P->Hinge H-bond (N1) ATP_Pocket ATP Binding Pocket R7 R7 Substituent (H-bond acceptor/donor) R7->Hinge H-bond

Caption: Generalized interaction of the pyrazolo[1,5-a]pyrimidine core with the kinase hinge region.

Structure-Activity Relationship Insights for Key Kinase Targets:

Tropomyosin Receptor Kinase (Trk) Inhibitors:

The discovery of larotrectinib and entrectinib, both potent Trk inhibitors for the treatment of cancers with NTRK gene fusions, has highlighted the therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold.[1][4]

  • C3-Position: Introduction of an amide bond, such as a picolinamide moiety, at this position significantly enhances TrkA inhibitory activity.[1] A nitrile group at C3 has also been shown to improve potency.[6]

  • C5-Position: Substitution with a 2,5-difluorophenyl-substituted pyrrolidine at this position is a key feature of highly potent Trk inhibitors like larotrectinib.[1] This group occupies a hydrophobic pocket and contributes to high binding affinity.

  • C7-Position: While often unsubstituted in early Trk inhibitors, modifications at this position can influence selectivity and pharmacokinetic properties.

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors

CompoundC3-SubstituentC5-SubstituentTrkA IC50 (nM)Reference
Compound 8 Picolinamide2,5-difluorophenyl-pyrrolidine1.7[1]
Compound 9 Picolinamide2,5-difluorophenyl-pyrrolidine1.7[1]
Larotrectinib -(R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl5[1]
Entrectinib -4-(4-acetylpiperazin-1-yl)-2-fluorophenyl1.7[1]

Cyclin-Dependent Kinase (CDK) Inhibitors:

Pyrazolo[1,5-a]pyrimidines have also emerged as potent inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.[2]

  • C2-Position: An anilino group at this position has been shown to be important for activity against CDK2.[5]

  • C3-Position: The presence of a cyano or carboxyester group at C3 is a common feature in potent CDK2 inhibitors.[5]

  • C7-Position: A morpholine moiety at this position can enhance selectivity and solubility.[7]

Phosphoinositide 3-Kinase (PI3K) Inhibitors:

The PI3K signaling pathway is frequently activated in cancer, making it an attractive therapeutic target. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent and selective PI3K inhibitors, particularly for the δ isoform.[8]

  • C2-Position: A carbonyl group at this position can enhance the activity of PI3Kδ inhibitors.[7]

  • C5-Position: Indole derivatives at the C5 position can form an additional hydrogen bond with the target enzyme, leading to increased selectivity for the PI3Kδ isoform.[9]

  • C7-Position: A morpholine ring at the C7 position is a key feature for potent PI3Kδ inhibition, forming a crucial hydrogen bond in the hinge region of the enzyme.[7][9]

Modulating the Central Nervous System: A Scaffold for Neurological Disorders

Beyond oncology, the pyrazolo[1,5-a]pyrimidine core has been explored for its potential in treating CNS disorders.[1][7] Its ability to be readily modified allows for the optimization of properties required for brain penetration, such as lipophilicity and polarity.

Taming Inflammation: A Framework for Anti-inflammatory Agents

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has also been investigated.[1] Derivatives of this scaffold have shown inhibitory activity against key inflammatory mediators. For instance, certain pyrazolo[1,5-a]quinazolines, a related tricyclic scaffold, have demonstrated anti-inflammatory effects by targeting mitogen-activated protein kinases (MAPKs).[10] While the SAR for anti-inflammatory activity is less defined than for kinase inhibition, the pyrazolo[1,5-a]pyrimidine core provides a promising starting point for the development of novel anti-inflammatory agents.

Experimental Protocols: From Synthesis to Biological Evaluation

The successful development of pyrazolo[1,5-a]pyrimidine-based drug candidates relies on robust and reproducible experimental protocols.

Synthesis of a Representative 2,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidine

The most common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core is the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its equivalent.[2] The following is a representative protocol for the synthesis of a 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine.

Step 1: Synthesis of the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine intermediate

  • To a solution of 5-amino-3-methylpyrazole (1.0 eq) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 eq).

  • Add diethyl malonate (1.2 eq) to the reaction mixture.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 2N HCl) to precipitate the dihydroxy-heterocycle.

  • Filter the precipitate, wash with water, and dry to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[11]

  • To the obtained diol, add phosphorus oxychloride (excess) and reflux for 24 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[11]

Step 2: Selective Substitution at the C7-Position

  • To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a solvent like acetone, add potassium carbonate (2.0 eq) and the desired amine (e.g., morpholine, 1.1 eq).

  • Stir the reaction mixture at room temperature for 1.5 hours. The C7-position is generally more reactive towards nucleophilic substitution.[9]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the 7-substituted-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine.[11]

Step 3: Substitution at the C5-Position via Suzuki Coupling

  • To a solution of the 7-substituted-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a solvent system such as DME and aqueous sodium carbonate, add the desired boronic acid or boronic acid pinacol ester (1.2 eq).

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reflux the reaction mixture overnight under an inert atmosphere.

  • After cooling, extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product by column chromatography.[9]

Synthetic Workflow for a 2,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidine Start 5-Amino-3-methylpyrazole + Diethyl Malonate Step1 Cyclocondensation & Chlorination Start->Step1 Intermediate1 5,7-Dichloro-2-methyl- pyrazolo[1,5-a]pyrimidine Step1->Intermediate1 Step2 Selective Nucleophilic Substitution (C7) Intermediate1->Step2 Intermediate2 7-Substituted-5-chloro- 2-methylpyrazolo[1,5-a]pyrimidine Step2->Intermediate2 Step3 Suzuki Coupling (C5) Intermediate2->Step3 Product 2,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidine Step3->Product

Caption: A representative synthetic workflow for preparing 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines.

In Vitro Radiometric Kinase Assay Protocol

The radiometric kinase assay is a gold standard for directly measuring the activity of a kinase and the potency of its inhibitors.[12] This method relies on the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate.[13]

Materials:

  • Purified kinase

  • Substrate (protein or peptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution (a mixture of cold ATP and [γ-³²P]ATP)

  • Test compound (inhibitor)

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Initiation of Reaction: Start the reaction by adding the ATP solution containing [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.[14]

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[14]

  • Stopping the Reaction: Terminate the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose filter paper.

  • Washing: Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine core continues to be a highly fruitful scaffold in the quest for novel therapeutics. Its synthetic tractability and the well-established structure-activity relationships for numerous targets, particularly kinases, make it an attractive starting point for drug discovery programs. Future research will likely focus on exploring new chemical space around this privileged core to identify inhibitors for novel targets, as well as to develop compounds with improved pharmacokinetic properties and resistance profiles. The continued application of rational drug design, guided by a deep understanding of the SAR of this remarkable scaffold, will undoubtedly lead to the discovery of the next generation of pyrazolo[1,5-a]pyrimidine-based medicines.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. 2024 Jul 29;29(15):3560. doi: 10.3390/molecules29153560. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Adv. 2023; 13(38): 26735–26759. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. 2021; 26(16):4999. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals (Basel). 2021 May; 14(5): 462. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Int J Mol Sci. 2021;22(11):5898. [Link]

  • It is a prominent scaffold in medicinal chemistry along with pesticide and therapeutics. It has been engineered to exhibit specific modes of action, including activities as central nervous system (CNS) agents, anti-bacterial agents, anti-inflammatory. Molecules. 2024 Jul 29;29(15):3560. doi: 10.3390/molecules29153560. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals (Basel). 2024 Dec 10;17(12):1667. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. 2024 Jul 29;29(15):3560. [Link]

  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. 2024 Jul 29;29(15):3560. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorg Med Chem. 2015 Oct 1;23(19):6449-64. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals (Basel). 2021 May; 14(5): 462. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. J Vis Exp. 2017;(123):55775. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. 2019; 24(1): 158. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Adv. 2021; 11(1): 153-176. [Link]

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition - Unveiling the Therapeutic Potential of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in targeting a diverse range of protein kinases implicated in oncology and inflammatory diseases.[1] This technical guide delves into the potential therapeutic targets of a specific, yet underexplored analogue, 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine. By synthesizing established structure-activity relationship (SAR) data for the pyrazolo[1,5-a]pyrimidine scaffold with a focus on substitutions at the C2, and C6 positions, this document puts forth a well-grounded hypothesis on its primary molecular targets. We posit that this compound holds significant promise as an inhibitor of key kinases driving cancer progression, most notably Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase. This guide will further provide detailed, field-proven methodologies for the experimental validation of these targets, offering a strategic roadmap for researchers and drug development professionals.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Potent and Selective Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system of a pyrazole and a pyrimidine ring, has consistently emerged as a robust framework for the design of potent ATP-competitive kinase inhibitors.[2] Its structural features allow for strategic modifications that can fine-tune selectivity and potency against a wide array of kinases. Several pyrazolo[1,5-a]pyrimidine-based drugs have successfully transitioned to clinical use, underscoring the therapeutic viability of this scaffold.[3][4]

The molecule at the heart of this guide, this compound, possesses two key substitutions that are predicted to significantly influence its target profile:

  • The 2-Cyclopropyl Group: The presence of a cyclopropyl moiety at the C2 position is a critical feature. While extensive research has been conducted on substitutions at other positions, the influence of a C2-cyclopropyl group is less characterized. However, studies on related 2-(anilinyl)pyrazolo[1,5-a]pyrimidine derivatives have demonstrated that substitutions at this position can confer potent dual inhibitory activity against CDK2 and TRKA.[5] The compact, rigid nature of the cyclopropyl ring can provide favorable hydrophobic interactions within the ATP-binding pocket of specific kinases, potentially enhancing both potency and selectivity.

  • The 6-Bromo Substitution: Halogenation, particularly bromination, at the C6 position is a common strategy in medicinal chemistry to modulate the electronic properties and binding interactions of a molecule. A bromo-substituent can form halogen bonds with backbone atoms in the kinase hinge region, a critical interaction for many potent inhibitors. Indeed, a related compound, 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, has shown promising inhibitory activity against CDK4 and CDK6. While not our exact molecule, this finding lends further credence to the potential of a 6-bromo-substituted pyrazolopyrimidine to target CDKs.

Primary Hypothesized Therapeutic Targets

Based on an extensive review of the literature concerning the pyrazolo[1,5-a]pyrimidine scaffold, we hypothesize that this compound is a potent inhibitor of the following key kinase families:

Tropomyosin Receptor Kinases (TRKs)

The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a wide range of adult and pediatric solid tumors.[3] The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for TRK inhibitors, with several FDA-approved drugs, including Larotrectinib and Entrectinib, built upon this core.[4] The established success of this scaffold against TRK kinases makes them a primary and highly probable target for this compound.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, transcription, and other fundamental cellular processes.[6] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop inhibitors of various CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][7] Given the known activity of a 6-bromo-substituted analog against CDK4/6 and the influence of C2 substitutions on CDK2 inhibition, this kinase family represents another high-priority target.[5]

Pim-1 Kinase

Pim-1 is a constitutively active serine/threonine kinase that is overexpressed in a variety of hematological malignancies and solid tumors, where it promotes cell survival and proliferation.[1] The pyrazolo[1,5-a]pyrimidine core has been identified as a highly selective scaffold for Pim-1 inhibition.[1][8] The potential for this compound to inhibit Pim-1 warrants significant investigation, as it could offer a therapeutic avenue for a range of cancers.

Key Signaling Pathways for Investigation

The hypothesized kinase targets of this compound are integral components of major signaling pathways that drive cancer cell proliferation, survival, and differentiation. Validating the inhibitory action of this compound will involve probing its effects on these pathways.

The TRK Signaling Pathway

NTRK gene fusions lead to the constitutive activation of TRK kinases, which in turn activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are critical for cell growth, survival, and proliferation.

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The TRK signaling cascade.

The CDK-Mediated Cell Cycle Regulation Pathway

CDKs, in complex with their cyclin partners, drive the progression of the cell cycle through distinct phases (G1, S, G2, M). Specifically, the CDK4/6-Cyclin D complex and the CDK2-Cyclin E/A complexes are critical for the G1/S transition, a key checkpoint for cell proliferation.

Cell_Cycle_Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D Rb pRb CDK46_CyclinD->Rb Phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis E2F E2F Rb->E2F Inhibits E2F->CDK2_CyclinE Activates Transcription DNA_Replication DNA Replication E2F->DNA_Replication Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot experimental workflow.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly fruitful starting point for the development of novel kinase inhibitors. Based on compelling evidence from related analogues, this compound is strongly positioned as a potential inhibitor of TRK kinases, CDKs, and Pim-1 kinase. The experimental methodologies outlined in this guide provide a clear and robust framework for validating these hypotheses and elucidating the mechanism of action of this promising compound. Successful validation will pave the way for further preclinical development, including pharmacokinetic and in vivo efficacy studies, ultimately contributing to the advancement of targeted therapies for cancer and other diseases.

References

  • Iorkula, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Kumar, A., et al. (2025). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). European Journal of Medicinal Chemistry. Available at: [Link]

  • Hassan, A., et al. (2019). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Iorkula, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Hassan, A. S., et al. (2019). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. Future Med. Chem.. Available at: [Link]

  • Tadesse, S., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. Available at: [Link]

  • Bury, M. J., et al. (2011). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. Available at: [Link]

  • Lu, H., & Schulze-Gahmen, U. (2014). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. Available at: [Link]

  • Wang, X., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. Available at: [Link]

  • Urakov, N., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Read, J. A., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Read, J. A., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PubMed. Available at: [Link]

  • Verbitskiy, E. V., et al. (2023). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications in oncology, inflammation, and virology.[1][2] This guide provides a comprehensive, technically-grounded framework for the in silico modeling of a specific derivative, 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine. We will navigate the logical progression from target identification and validation to advanced molecular dynamics and predictive safety profiling. Each section is designed to provide not just a protocol, but the strategic reasoning behind each computational experiment, empowering researchers to apply these methodologies to their own drug discovery pipelines.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Role of In Silico Modeling

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention due to its versatile biological activities.[1][2] These compounds are recognized as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][3] The scaffold's unique structure can effectively mimic ATP, enabling it to interact with the ATP-binding pockets of kinases.[1]

This compound is a specific analogue of this class. The bromine atom at the 6-position and the cyclopropyl group at the 2-position offer distinct steric and electronic properties that can be exploited to achieve target specificity and desirable pharmacokinetic profiles.

In silico modeling, or computer-aided drug design (CADD), is indispensable for accelerating the drug discovery process.[4][5] It allows for the rapid, cost-effective evaluation of molecular interactions, prediction of binding affinities, and assessment of drug-like properties before committing to resource-intensive chemical synthesis and biological testing.[4][6] This guide will delineate a robust in silico workflow to characterize the therapeutic potential of our lead compound.

Foundational Steps: Target Identification and Ligand Preparation

The journey of modeling begins with two critical questions: What protein does our molecule target, and what is the most energetically favorable three-dimensional shape of our molecule?

Target Identification and Rationale

The pyrazolo[1,5-a]pyrimidine class is a well-documented inhibitor of several protein kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Tropomyosin Receptor Kinases (Trks).[1][3] A related compound, 6-bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate, has shown inhibitory activity against CDK4 and CDK6.[7] Based on this precedent, a logical and high-value target for our investigation is Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in oncology.

For our modeling studies, we will use a high-resolution crystal structure of human CDK2. The Protein Data Bank (PDB) is the global repository for 3D structural data of biological macromolecules.[8][9][10] We will select PDB ID: 1H1S , which represents CDK2 in complex with a known inhibitor, providing a well-defined active site for our docking studies.

Ligand Preparation: From 2D Structure to 3D Conformer

Accurate representation of the ligand is paramount. The initial step is to obtain the chemical structure of this compound. Public databases like PubChem are excellent resources for this information.[11][12][13]

The process involves converting the 2D representation (SMILES string) into a 3D structure and performing energy minimization to find a low-energy, stable conformation. This is crucial because the molecule's 3D shape dictates how it will fit into the protein's binding pocket.

Experimental Protocol: Ligand Preparation

  • Obtain SMILES: Retrieve the SMILES (Simplified Molecular Input Line Entry System) string for the compound from a database like PubChem. For a related compound, 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine, the SMILES is CC1=NN2C=C(C=NC2=C1)Br.[12] We will adapt this for our cyclopropyl derivative.

  • 2D-to-3D Conversion: Use a computational chemistry tool (e.g., Open Babel, ChemDraw) to convert the 2D SMILES string into an initial 3D structure.

  • Energy Minimization: Employ a molecular mechanics force field (e.g., MMFF94) to relax the 3D structure. This process adjusts bond lengths and angles to find a more energetically favorable conformation.

  • Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is critical for accurately modeling electrostatic interactions during docking.

  • Save in PDBQT Format: The final prepared ligand structure, containing coordinates, charge information, and rotatable bond definitions, is saved in the PDBQT file format required by docking software like AutoDock Vina.

Core Modeling: Structure-Based Drug Design

With a prepared target and ligand, we can now simulate their interaction. This section focuses on molecular docking to predict the binding pose and molecular dynamics to assess the stability of that pose.

Molecular Docking: Predicting the Binding Handshake

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15] The goal is to find the pose of the ligand in the protein's active site that has the lowest binding energy.

Workflow: Molecular Docking The docking process involves preparing the protein, defining the search space (the "grid box"), and running the docking algorithm.[16][17]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB: 1H1S) Clean 2. Clean PDB (Remove water, co-factors) PDB->Clean Hydrogens 3. Add Polar Hydrogens Clean->Hydrogens Charges 4. Assign Partial Charges Hydrogens->Charges Grid 6. Define Grid Box (Active Site Definition) Charges->Grid Ligand 5. Prepare Ligand (Energy Minimization) Ligand->Grid Vina 7. Run Docking Simulation (AutoDock Vina) Grid->Vina Analyze 8. Analyze Poses & Binding Affinity Vina->Analyze Visualize 9. Visualize Interactions (PyMOL, Chimera) Analyze->Visualize

Caption: Molecular docking workflow from protein preparation to interaction analysis.

Experimental Protocol: Molecular Docking with AutoDock Vina [16][18][19]

  • Protein Preparation:

    • Load the PDB file (1H1S) into AutoDock Tools (ADT).[20]

    • Remove water molecules and the original co-crystallized ligand.

    • Add polar hydrogens to satisfy valence.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in PDBQT format.

  • Grid Box Generation:

    • Define the search space for docking by creating a "grid box" centered on the known active site of CDK2. The size of the box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Docking Execution:

    • Use the AutoDock Vina command-line interface.[17]

    • Specify the prepared protein (receptor), the prepared ligand, the coordinates of the grid box center, and the dimensions of the grid box.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out results.pdbqt

  • Results Analysis:

    • Vina will output a set of predicted binding poses, ranked by their binding affinity score in kcal/mol.

    • The pose with the most negative score is considered the most favorable.

    • Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL) to analyze key interactions (hydrogen bonds, hydrophobic contacts) with active site residues.

Data Presentation: Predicted Binding Affinities This table presents hypothetical docking scores for our lead compound and a known reference inhibitor against CDK2.

CompoundDocking Score (kcal/mol)Predicted Key Interactions (CDK2 Residues)
This compound -9.2H-Bond: Leu83, Asp86; Hydrophobic: Ile10, Val18
Reference Inhibitor (from PDB: 1H1S)-10.5H-Bond: Leu83, Glu81; Pi-Stacking: Phe80
Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding event, a molecular dynamics (MD) simulation models the movement of atoms over time.[21] This allows us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment. A stable complex will maintain its key binding interactions throughout the simulation.

Workflow: Protein-Ligand MD Simulation The MD workflow involves system setup, simulation, and trajectory analysis.

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex 1. Start with Docked Pose (Protein-Ligand Complex) Topology 2. Generate Topology (Force Field Parameters) Complex->Topology Solvate 3. Solvate with Water (Define Simulation Box) Topology->Solvate Ions 4. Add Ions (Neutralize System) Solvate->Ions Minimize 5. Energy Minimization Ions->Minimize Equilibrate 6. Equilibration (NVT/NPT) Minimize->Equilibrate Production 7. Production MD Run Equilibrate->Production Trajectory 8. Analyze Trajectory (RMSD, RMSF) Production->Trajectory Interactions 9. Monitor Key Interactions Trajectory->Interactions

Caption: MD simulation workflow for assessing protein-ligand complex stability.

Experimental Protocol: MD Simulation with GROMACS [22][23][24]

  • System Preparation:

    • Topology Generation: Use a force field (e.g., CHARMM36) to generate topology files for both the protein and the ligand.[23][25] The topology file describes the bonded and non-bonded parameters for every atom.

    • Solvation: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic) and fill it with a pre-equilibrated water model (e.g., TIP3P).[26]

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system and mimic a physiological salt concentration.

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry in the initial system.[21]

    • Equilibration: Conduct two phases of equilibration. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.

    • Production MD: Run the final production simulation for a set duration (e.g., 100 nanoseconds) to generate the trajectory for analysis.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex is not undergoing major conformational changes.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the distance of key hydrogen bonds and other interactions identified during docking to confirm their stability over the simulation.

Predictive Modeling: ADMET Profiling

An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools use machine learning models trained on large datasets of experimental data to forecast these properties for novel compounds.[27][28]

Predicting ADMET properties early helps to identify potential liabilities that could lead to late-stage clinical trial failure.[28][29]

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal Absorption (HIA)GoodLikely well-absorbed from the gut.
Caco-2 PermeabilityHighLikely to cross the intestinal barrier.
Distribution
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cause CNS side effects.
Plasma Protein Binding~90%High binding, may affect free drug concentration.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorYes (Weak)Potential for some drug-drug interactions.
Excretion
Renal Organic Cation TransporterSubstrateMay be actively secreted by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicLow risk of being a carcinogen.
hERG InhibitionLow RiskLow risk of causing cardiac arrhythmia.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of this compound. Through a logical sequence of molecular docking, molecular dynamics, and ADMET prediction, we have built a computational case for this compound as a potential CDK2 inhibitor with a plausible drug-like profile.

The results from these simulations provide a strong foundation for subsequent experimental validation. The predicted binding pose can guide site-directed mutagenesis studies to confirm key residue interactions. The MD simulation results provide insights into the dynamic nature of the binding, and the ADMET profile helps prioritize it against other analogues for synthesis and in vitro testing. By integrating these computational methodologies, we can significantly enhance the efficiency and rationality of the drug discovery process.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H. K. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-22. [Link]

  • Singh, P., & Kaur, M. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(8), 3560. [Link]

  • Quiroga, J., & Rincón, R. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7277. [Link]

  • Gapsys, V., Michielssens, S., Seeliger, D., & de Groot, B. L. (2021). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Information and Modeling, 61(10), 4747-4752. [Link]

  • Patel, R., et al. (2025). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Medicinal Chemistry, 62(19), 8295-8313. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem. [Link]

  • RCSB PDB. (n.d.). Homepage. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex MD Tutorial. [Link]

  • Sultana, N., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1165-1177. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine. PubChem. [Link]

  • Guan, D., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • Frontiers Media SA. (n.d.). In Silico Methods for Drug Design and Discovery. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. [Link]

  • Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. [Link]

  • Panda, P. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Wikipedia. (n.d.). Protein Data Bank. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

  • PDBe. (n.d.). Homepage | Protein Data Bank in Europe. [Link]

  • The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5634. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. PubChem. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. [Link]

  • Aryal, S. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]

  • Sharma, A., et al. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 123-135. [Link]

  • The Galaxy Project. (2019, June 3). Running molecular dynamics simulations using GROMACS. [Link]

  • KBbox. (n.d.). Small Molecule Docking. [Link]

  • Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 46(D1), D470-D475. [Link]

  • UniProt Consortium. (n.d.). UniProt. [Link]

Sources

discovery and synthesis of novel pyrazolo[1,5-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Compounds

Authored by: Gemini, Senior Application Scientist

Foreword

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone of modern medicinal chemistry, classified as a "privileged scaffold" due to its recurring appearance in a multitude of biologically active compounds.[1] Its unique electronic properties and rigid, planar structure make it an ideal foundation for designing potent and selective inhibitors of various enzymes, particularly protein kinases.[2][3] This guide is crafted for researchers and drug development professionals, providing a comprehensive exploration of the synthesis, biological activity, and therapeutic potential of this remarkable heterocyclic system. We will move beyond simple procedural descriptions to dissect the underlying chemical principles and strategic decisions that drive the discovery of novel pyrazolo[1,5-a]pyrimidine-based therapeutics.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Profile of a Privileged Structure

The pyrazolo[1,5-a]pyrimidine system consists of a pyrazole ring fused to a pyrimidine ring. This fusion creates a unique bicyclic aromatic structure with a high degree of synthetic versatility, allowing for precise structural modifications across its periphery.[1] Its significance is not merely academic; this core is found in several marketed drugs, including the hypnotic agent Zaleplon and the anticancer drug Dinaciclib, underscoring its clinical and commercial relevance.[4] The scaffold's success lies in its ability to mimic the purine core, enabling it to effectively compete with ATP for binding sites in enzymes like kinases.[4]

Core Synthetic Strategies: From Classic Condensations to Modern Methodologies

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole precursor with a 1,3-biselectrophilic partner.[1][4] The choice of this partner is the primary determinant of the substitution pattern on the pyrimidine ring.

The Cornerstone Reaction: Condensation with β-Dicarbonyl Compounds

A foundational and highly reliable strategy involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, such as β-ketoesters or dialdehydes.[2][4] This approach offers a direct and often high-yielding route to the core structure.

Experimental Protocol: Synthesis of a 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine

This protocol details a representative synthesis via the cyclocondensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with acetylacetone.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol (for washing)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (10 mmol) in glacial acetic acid (25 mL).

  • Add acetylacetone (11 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.

  • After completion, allow the mixture to cool to room temperature. The product will typically precipitate from the solution.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Dry the product under vacuum to yield the pure 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.

Self-Validating System & Causality:

  • Reagent Stoichiometry: A slight excess of the β-dicarbonyl compound (acetylacetone) is used to ensure the complete conversion of the more valuable aminopyrazole starting material.

  • Solvent & Catalyst: Glacial acetic acid serves a dual purpose. It is an effective solvent for the reactants and, more importantly, acts as an acid catalyst. It protonates one of the carbonyl groups of acetylacetone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the exocyclic amino group of the pyrazole.

  • Thermal Conditions: Refluxing provides the necessary activation energy for both the initial condensation (forming an enamine intermediate) and the subsequent intramolecular cyclization and dehydration steps that lead to the final aromatic pyrazolo[1,5-a]pyrimidine ring.

  • Purification: The desired product is often sparingly soluble in the cooled acetic acid/ethanol mixture, allowing for a straightforward purification by simple filtration, a hallmark of a robust protocol.

Advanced Synthetic Approaches

While classical condensations are robust, recent advancements have focused on improving efficiency, diversity, and environmental footprint.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool for accelerating these cyclocondensation reactions.[2][3] The rapid, uniform heating can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner product profiles.[3]

  • Three-Component Reactions: These elegant strategies combine the 5-aminopyrazole, an aldehyde, and a β-ketoester or other active methylene compound in a single pot to construct highly substituted pyrazolo[1,5-a]pyrimidines, maximizing molecular complexity in a single step.[2]

  • Palladium-Catalyzed Cross-Coupling: For late-stage functionalization, palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings are invaluable.[2][6] These methods allow for the introduction of diverse aryl, heteroaryl, and amino groups onto a pre-formed chloro-substituted pyrazolo[1,5-a]pyrimidine core, which is essential for building structure-activity relationships (SAR).[2][7]

Mechanism of Action: Targeting Protein Kinases in Disease

Pyrazolo[1,5-a]pyrimidines have garnered significant attention as potent protein kinase inhibitors, which are critical targets in cancer therapy and inflammatory diseases.[2][3][5] Their efficacy stems from their ability to function as ATP-competitive inhibitors.

The pyrazolo[1,5-a]pyrimidine scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region—the flexible loop connecting the N- and C-lobes of the enzyme.[4] This interaction occupies the adenine-binding pocket, preventing the natural substrate, ATP, from binding and thereby inhibiting the kinase's phosphorylating activity. This mechanism has been successfully exploited to develop inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Pim-1 kinase.[8][9][10][11]

G cluster_kinase Kinase ATP Binding Site hinge Hinge Region (e.g., NH of Leu) atp_pocket Adenine Pocket ribose_pocket Ribose Pocket inhibitor Pyrazolo[1,5-a]pyrimidine Core inhibitor->hinge Key H-Bond Interaction inhibitor->atp_pocket substituents R-groups (for selectivity & potency) substituents->ribose_pocket Targets Specific Pockets

Caption: ATP-competitive inhibition via hinge-binding of the pyrazolo[1,5-a]pyrimidine core.

Structural Characterization and Data Interpretation

Unambiguous characterization of newly synthesized compounds is paramount. A multi-technique approach is required to confirm the structure and purity of each novel pyrazolo[1,5-a]pyrimidine derivative.

Analytical TechniquePurpose & Key Data Points
¹H NMR Spectroscopy Confirms the proton environment. Provides chemical shifts, integration (proton count), and coupling constants to establish connectivity of protons on the core and its substituents.
¹³C NMR Spectroscopy Determines the carbon skeleton of the molecule. The number of unique signals confirms the symmetry, and chemical shifts indicate the electronic environment of each carbon.
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) yields a highly accurate molecular weight, allowing for the confirmation of the elemental formula.
FT-IR Spectroscopy Identifies the presence of specific functional groups through their characteristic vibrational frequencies (e.g., C=O, N-H, C-N stretches).
X-ray Crystallography Provides definitive, unambiguous proof of structure and stereochemistry by mapping the electron density of a single crystal of the compound.

The Drug Discovery Workflow: A Path Forward

The discovery of a novel pyrazolo[1,5-a]pyrimidine therapeutic is a systematic, multi-stage process. The synthesis of a diverse chemical library is the foundational first step, enabling the exploration of structure-activity relationships.

G A 1. Target Identification & Validation B 2. Library Synthesis (Diverse PzP Analogs) A->B C 3. High-Throughput Screening (HTS) B->C D 4. Hit-to-Lead Optimization (SAR Studies) C->D E 5. Preclinical & Clinical Development D->E

Caption: The drug discovery and development pipeline for pyrazolo[1,5-a]pyrimidines.

Future research will continue to focus on optimizing synthetic routes to improve selectivity and bioavailability.[2][5] The development of dual-target inhibitors and compounds that can overcome drug resistance are particularly promising avenues of investigation.[2][11][12]

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). International Journal of Pharmaceutical Sciences.
  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). PubMed.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online.
  • Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.).
  • A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. (n.d.). BenchChem.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). NIH.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv

Sources

Methodological & Application

synthesis of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system fundamental to the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a key building block for medicinal chemistry and drug discovery programs. The protocol details a robust two-step synthetic sequence involving the initial preparation of a 5-cyclopropyl-1H-pyrazol-3-amine intermediate, followed by a regioselective cyclocondensation reaction. We elaborate on the causality behind critical experimental choices, offer insights for reaction optimization, and present a self-validating methodology designed for reproducibility and scalability.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fused, bicyclic structure of pyrazolo[1,5-a]pyrimidine serves as the core of numerous clinically relevant molecules, including inhibitors of cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and phosphoinositide 3-kinases (PI3Kδ).[2][4][5][6] Its rigid, planar geometry and versatile substitution points (positions 2, 3, 5, 6, and 7) allow for the precise spatial arrangement of pharmacophoric groups, enabling high-affinity interactions with biological targets.

The introduction of a bromine atom at the C6 position, as in the title compound, is of strategic importance. This halogen serves as a versatile synthetic handle for introducing further molecular complexity through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3] This guide provides a detailed and reliable protocol for accessing this valuable intermediate.

Overall Synthetic Strategy

The synthesis is achieved via a two-stage process. The first stage involves the construction of the requisite nucleophilic building block, 5-cyclopropyl-1H-pyrazol-3-amine. The second, and key, stage is the cyclocondensation of this aminopyrazole with a brominated 1,3-bielectrophile to regioselectively form the final pyrazolo[1,5-a]pyrimidine ring system.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Formation A 3-Cyclopropyl-3-oxopropanenitrile + Hydrazine Hydrate B 5-Cyclopropyl-1H-pyrazol-3-amine (Intermediate I) A->B Cyclization C Intermediate I E This compound (Final Product) C->E Cyclocondensation D 2-Bromo-malonaldehyde D->E Cyclocondensation

Caption: High-level workflow for the two-stage synthesis.

Reaction Mechanism: The Cyclocondensation Pathway

The formation of the pyrazolo[1,5-a]pyrimidine ring proceeds through a well-established cyclocondensation mechanism.[1][7] The reaction is initiated by the nucleophilic attack of the exocyclic amino group (-NH2) of the 5-cyclopropyl-1H-pyrazol-3-amine onto one of the electrophilic aldehyde carbons of 2-bromo-malonaldehyde. This is followed by an intramolecular cyclization, where the endocyclic nitrogen atom (N1) of the pyrazole ring attacks the second aldehyde group, forming a dihydropyrimidine intermediate. Subsequent acid- or base-catalyzed dehydration drives the reaction to completion, yielding the stable, aromatic this compound product.

G Reactants Aminopyrazole + 2-Bromo-malonaldehyde Step1 Nucleophilic Attack Reactants->Step1 Intermediate1 Open-chain Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Dihydropyrimidine Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product Aromatic Final Product Step3->Product

Caption: Simplified mechanism of the key cyclocondensation step.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Part A: Synthesis of 5-Cyclopropyl-1H-pyrazol-3-amine
  • Equipment: 250 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

  • Reagents:

    • 3-Cyclopropyl-3-oxopropanenitrile (1.0 equiv)

    • Hydrazine hydrate (1.2 equiv)

    • Ethanol (approx. 5 mL per gram of starting nitrile)

    • Glacial Acetic Acid (catalytic, ~0.1 equiv)

  • Procedure:

    • To the round-bottom flask, add 3-cyclopropyl-3-oxopropanenitrile and ethanol. Stir to dissolve.

    • Add the catalytic amount of glacial acetic acid to the solution.

    • Slowly add hydrazine hydrate dropwise to the stirring solution at room temperature. An exotherm may be observed.

    • Once the addition is complete, attach the reflux condenser and heat the mixture to reflux (approx. 80°C).

    • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 5-cyclopropyl-1H-pyrazol-3-amine as a solid.

Part B: Synthesis of this compound

This protocol is adapted from methodologies employing the cyclocondensation of aminopyrazoles with 2-bromo-malonaldehyde.[5][8][9]

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

  • Reagents:

    • 5-Cyclopropyl-1H-pyrazol-3-amine (1.0 equiv, from Part A)

    • 2-Bromo-malonaldehyde (1.1 equiv)

    • Ethanol or Glacial Acetic Acid (approx. 10 mL per gram of aminopyrazole)

  • Procedure:

    • Charge the round-bottom flask with 5-cyclopropyl-1H-pyrazol-3-amine and the chosen solvent (ethanol or acetic acid).

    • Stir the mixture at room temperature to achieve a clear solution or a fine suspension.

    • Add 2-bromo-malonaldehyde to the mixture in one portion.

    • Attach the reflux condenser and heat the reaction mixture to reflux (80-120°C, depending on the solvent).

    • Maintain the reaction at reflux for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

    • Upon completion, cool the reaction mixture to room temperature. A solid product will likely precipitate.

    • If precipitation is incomplete, the volume of the solvent can be reduced under reduced pressure, or the solution can be poured into ice-water to induce precipitation.

    • Collect the crude product by vacuum filtration. Wash the solid sequentially with water and a small amount of cold ethanol.

    • Dry the solid under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Alternative Method: For enhanced reaction rates and potentially higher yields, this reaction can be performed under microwave irradiation, typically at 110-130°C for 10-30 minutes in a sealed microwave vessel.[8][10]

Data Summary and Causality

Table 1: Key Reaction Parameters
ParameterStage A: Aminopyrazole SynthesisStage B: CyclocondensationRationale / Expert Notes
Key Reactants 3-Cyclopropyl-3-oxopropanenitrile, Hydrazine5-Cyclopropyl-1H-pyrazol-3-amine, 2-Bromo-malonaldehydeStandard precursors for pyrazole and pyrimidine ring formation, respectively.
Molar Ratio Nitrile:Hydrazine (1.0 : 1.2)Aminopyrazole:Aldehyde (1.0 : 1.1)A slight excess of the more volatile/reactive reagent ensures complete conversion of the limiting reagent.
Solvent EthanolEthanol or Glacial Acetic AcidAcetic acid can act as both solvent and catalyst for the dehydration step, potentially improving reaction times.[11]
Temperature Reflux (~80°C)Reflux (80-120°C) / Microwave (110-130°C)Sufficient thermal energy is required to overcome the activation barrier for cyclization and dehydration.
Time 4-6 hours2-4 hours (conventional) / 10-30 min (microwave)Microwave heating significantly accelerates the reaction.[8]
Typical Yield 75-90%65-85%Yields are dependent on purification methods and reaction scale.

Troubleshooting and Optimization

  • Low Yield in Cyclocondensation: If the reaction is sluggish, consider switching the solvent to glacial acetic acid, which can catalyze the final dehydration step. Alternatively, increasing the reaction temperature or time may be beneficial.[11]

  • Formation of Side Products: The primary challenge in related syntheses can be regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds.[11] The use of symmetrical 2-bromo-malonaldehyde in this protocol circumvents this issue, ensuring the formation of a single regioisomer.

  • Purification Issues: If the crude product is highly colored or oily, purification by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) is recommended over recrystallization.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of this compound. By understanding the underlying mechanism and the rationale for key experimental parameters, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug development. The methodology is straightforward, scalable, and amenable to modern techniques such as microwave-assisted synthesis.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem.
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate.
  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.
  • Synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives 17a–d and 18a–d.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

Sources

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Expedited Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2] These compounds exhibit a wide range of biological activities, most notably as potent protein kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[1][2][3] Traditional synthetic routes to these valuable molecules often involve lengthy reaction times, harsh conditions, and complex purification procedures.[1] The advent of microwave-assisted organic synthesis (MAOS) has transformed the landscape of heterocyclic chemistry, offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. We will delve into the underlying principles of microwave heating, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, ensuring a thorough understanding of this powerful synthetic methodology.

The Rationale for Microwave-Assisted Synthesis: Beyond Mere Heating

Microwave irradiation accelerates chemical reactions through a unique heating mechanism known as dielectric heating. Unlike conventional heating where heat is transferred through conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the vessel. This volumetric heating minimizes thermal gradients and can lead to reaction rates that are orders of magnitude faster than those observed with traditional methods.

The primary advantages of employing microwave assistance in the synthesis of pyrazolo[1,5-a]pyrimidines include:

  • Dramatically Reduced Reaction Times: Reactions that typically require several hours of refluxing can often be completed in a matter of minutes under microwave irradiation.[1][5]

  • Increased Product Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired pyrazolo[1,5-a]pyrimidine.

  • Enhanced Reaction Efficiency and Green Chemistry: Shorter reaction times and improved yields contribute to a more energy-efficient process. Furthermore, microwave synthesis can often be performed in greener solvents or even under solvent-free conditions, reducing the environmental impact.[1]

  • Improved Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.

General Reaction Workflow

The most common and versatile approach to synthesizing pyrazolo[1,5-a]pyrimidines under microwave irradiation is the condensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent. This method allows for the introduction of a wide variety of substituents on the final heterocyclic core.

Microwave Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Outcome Aminopyrazole 5-Aminopyrazole Microwave Microwave Irradiation (Solvent, Catalyst) Aminopyrazole->Microwave Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Microwave PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Microwave->PyrazoloPyrimidine Rapid Condensation & Cyclization

Figure 1: General workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

Detailed Application Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol provides a representative example of the microwave-assisted synthesis of a substituted pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a β-dicarbonyl compound.

Materials:

  • Substituted 5-aminopyrazole (1.0 mmol)

  • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 mmol)

  • Glacial Acetic Acid (3-5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethanol

  • Deionized water

Instrumentation:

  • A dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator).

Procedure:

  • Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the substituted 5-aminopyrazole (1.0 mmol) and the substituted 1,3-dicarbonyl compound (1.1 mmol).

  • Solvent Addition: Add glacial acetic acid (3-5 mL) to the vial. The acetic acid acts as both a solvent and a catalyst for the condensation reaction.

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120-150 °C (A temperature screen is recommended for optimization).

    • Time: 5-20 minutes.

    • Power: 100-300 W (The instrument will typically modulate power to maintain the set temperature).

    • Stirring: On.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature. This is often an automated process in modern microwave reactors.

  • Product Isolation:

    • Pour the cooled reaction mixture into a beaker containing ice-water (20-30 mL).

    • A precipitate of the crude pyrazolo[1,5-a]pyrimidine should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol to remove any residual acetic acid and unreacted starting materials.

  • Purification (if necessary): The crude product is often of high purity.[1] If further purification is required, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is typically sufficient.

  • Characterization: Confirm the structure and purity of the synthesized pyrazolo[1,5-a]pyrimidine using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Quantitative Data Summary: Microwave vs. Conventional Synthesis

The following table summarizes a comparison of reaction times and yields for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives using both microwave-assisted and conventional heating methods, as reported in the literature.

Product SubstituentsMicrowave ConditionsMicrowave Yield (%)Microwave Time (min)Conventional ConditionsConventional Yield (%)Conventional Time (hr)Reference
Phenyl-1H-pyrazoles80°C, 150 W62-92280°C48-851[6]
3,6-disubstituted pyrazolo[1,5-a]pyrimidines120°C20-93 (avg. 62)20Not specifiedNot specifiedNot specified[7]
Pyrazolo[1,5-a]pyrimidinones150°C, 100 W52125 (one-pot)Not specifiedLowerSignificantly longer[4]
PyrimidinesNot specified69-828-29Reflux54-655-12[8]

Reaction Mechanism

The formation of the pyrazolo[1,5-a]pyrimidine ring system proceeds through a well-established condensation mechanism. The key steps are outlined below:

Reaction Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration A 5-Aminopyrazole C Intermediate A A->C Attacks Carbonyl B β-Dicarbonyl B->C D Intermediate B C->D Ring Closure E Pyrazolo[1,5-a]pyrimidine D->E - H₂O

Figure 2: Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines.

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the remaining carbonyl group. The final step involves the dehydration of the cyclic intermediate to yield the aromatic pyrazolo[1,5-a]pyrimidine core.[1] Microwave irradiation significantly accelerates each of these steps, leading to the rapid formation of the final product.

Conclusion and Future Perspectives

Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the preparation of pyrazolo[1,5-a]pyrimidines. The dramatic reduction in reaction times, coupled with increased yields and adherence to the principles of green chemistry, makes it an indispensable tool for researchers in both academic and industrial settings. The protocols and insights provided in this application note serve as a robust foundation for the efficient synthesis of diverse libraries of these medicinally important compounds. Future research will likely focus on the development of one-pot, multi-component reactions under microwave irradiation to further streamline the synthesis of complex and highly functionalized pyrazolo[1,5-a]pyrimidine derivatives, accelerating the pace of drug discovery and development.

References

  • Bagley, M. C., et al. (2013). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 9, 2349–2354. Available from: [Link]

  • Iorkula, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • Terungwa, I. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • (No author provided). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available from: [Link]

  • (No author provided). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. Available from: [Link]

  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available from: [Link]

  • (No author provided). Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions. ResearchGate. Available from: [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4648. Available from: [Link]

  • (No author provided). (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][4][9]triazine and Imidazo[2,1-c][1,. ResearchGate. Available from: https://www.researchgate.net/publication/368541255_Microwave_Assisted_Synthesis_of_Pyrazolo15-apyrimidine_Triazolo15-apyrimidine_Pyrimido12-abenzimdazole_Triazolo51-c124triazine_and_Imidazo21-c124triazine_Derivatives_Incorporating_Cyclohexyl_Moiety

  • (No author provided). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES. Available from: [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(64), 39071–39084. Available from: [Link]

  • (No author provided). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • (No author provided). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. Available from: [Link]

  • (No author provided). (PDF) Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. ResearchGate. Available from: [Link]

  • de Oliveira, C. S. A., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Current Organic Synthesis, 18(6), 619–631. Available from: [Link] from: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents, including protein kinase inhibitors for cancer treatment.[1][4] Achieving high purity of this intermediate is critical for subsequent synthetic steps and ensuring the integrity of biological screening data. This document outlines a robust methodology using normal-phase flash column chromatography, detailing the rationale for parameter selection, a step-by-step protocol, and optimization strategies.

Introduction: The Rationale for Chromatographic Purification

The compound this compound is a halogenated heterocycle. Such molecules are foundational building blocks in modern organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings to create more complex molecular architectures.[5] The purity of the starting halide is paramount, as impurities can poison catalysts, lead to unwanted side reactions, and complicate the purification of downstream products.

The synthesis of pyrazolo[1,5-a]pyrimidines often involves multi-step reactions that can generate a variety of by-products, including regioisomers, unreacted starting materials, and decomposition products.[6][7] Chromatography is an indispensable technique for isolating the target compound from this complex mixture.[8] Flash chromatography, in particular, offers a rapid and efficient means for preparative-scale purification, making it a cornerstone of synthetic chemistry workflows.[9][10]

This guide focuses on a normal-phase chromatography approach, which separates compounds based on their polarity and their adsorptive affinity for a polar stationary phase, typically silica gel.[9]

Foundational Principles: Selecting the Chromatographic System

The successful purification of this compound hinges on the logical selection of the stationary and mobile phases.

Stationary Phase Selection

For the separation of moderately polar heterocyclic compounds, silica gel is the most common and cost-effective stationary phase.[11] Its polar surface, rich in silanol groups (Si-OH), interacts with polar functional groups of the analyte, leading to differential retention. For basic compounds, such as some nitrogen-containing heterocycles, interactions with acidic silanol groups can sometimes cause peak tailing or irreversible adsorption. In such cases, alternative stationary phases can be considered:

  • Amine-Functionalized Silica: This stationary phase is beneficial for purifying organic soluble amines as it minimizes the acidic interactions that cause peak tailing.[9]

  • Alumina: Available in neutral, acidic, or basic forms, alumina provides an alternative to silica, particularly if the target compound is sensitive to the acidic nature of silica gel.[11]

For this protocol, we will proceed with standard, high-purity silica gel, as it is the most common starting point.

Mobile Phase (Eluent) Optimization

The choice of the mobile phase is critical for achieving good separation. Optimization is typically performed using Thin-Layer Chromatography (TLC) to quickly screen different solvent systems.[11]

  • Solvent System: A binary system of a non-polar solvent and a more polar solvent is typically used in normal-phase chromatography. Common systems include hexane/ethyl acetate or dichloromethane/methanol.[11] For a compound like this compound, a mixture of a non-polar alkane (like hexane or heptane) and a moderately polar ester (ethyl acetate) is an excellent starting point.

  • Target Retention Factor (Rf): For effective separation in a flash column, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[11] This range ensures that the compound elutes from the column in a reasonable volume without co-eluting with very non-polar or very polar impurities.

The workflow for mobile phase selection is visualized in the diagram below.

TLC_to_Flash_Workflow cluster_TLC TLC Optimization cluster_Decision Decision Point cluster_Action Action TLC_Spot Spot Crude Mixture on TLC Plate Develop Develop Plate in Solvent System (e.g., 20% EtOAc/Hex) TLC_Spot->Develop Visualize Visualize under UV Light Develop->Visualize Analyze Analyze Rf Value Visualize->Analyze Decision Is Rf between 0.2 - 0.4? Analyze->Decision Adjust Adjust Solvent Polarity (Increase/Decrease EtOAc %) Decision->Adjust No Proceed Proceed to Flash Chromatography Decision->Proceed Yes Adjust->TLC_Spot Re-spot and re-develop Gradient_Profile cluster_0 Gradient Elution Profile start p1 start->p1 5% B 2 CV p2 p1->p2 5-40% B 10 CV p3 p2->p3 40% B 2 CV p4 p3->p4 40-100% B 2 CV p5 p4->p5 100% B 2 CV end xaxis Column Volumes (CV)

Sources

Application Note: A Systematic Approach to the Crystallization of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine is a representative of this class, and its development as an Active Pharmaceutical Ingredient (API) necessitates a robust and reproducible crystallization process. Crystallization is a critical final step that dictates the purity, stability, particle size, and polymorphic form of the API, all of which can significantly impact its bioavailability and manufacturability.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop a controlled crystallization process for this compound. We will explore the underlying principles of solubility screening, detail protocols for various crystallization techniques, and discuss methods for optimizing and characterizing the final crystalline product, with a particular focus on mitigating the risk of polymorphism.[6]

Introduction: The Criticality of a Controlled Crystalline Form

The therapeutic efficacy of a small molecule drug is intrinsically linked to its solid-state properties. For APIs like this compound, the crystallization process is not merely a purification step but a critical control point for defining the final drug substance.[7][8] An uncontrolled crystallization can lead to batch-to-batch variability, the formation of unstable polymorphs, or undesirable particle morphologies, which can compromise the drug's performance and regulatory approval.[6]

A key challenge in pharmaceutical crystallization is polymorphism, where a compound can exist in multiple distinct crystalline structures.[6][7] These different forms can exhibit varied physicochemical properties, including solubility, dissolution rate, and stability. For instance, studies on related pyrazolopyrimidine derivatives have demonstrated the isolation of different polymorphs simply by changing the crystallization solvent (e.g., methanol vs. ethanol), highlighting the sensitivity of this scaffold to processing conditions.[6] Therefore, a systematic and scientifically-driven approach is essential to identify, select, and consistently produce the desired crystalline form.

This document outlines a logical workflow, from initial solubility determination to optimized, scalable protocols, designed to establish a robust crystallization process for this compound.

Foundational Step: Solubility Profiling

Causality: A deep understanding of the solute-solvent interaction is the bedrock of any crystallization process design. The solubility profile of this compound across a range of solvents dictates which crystallization method is viable. For cooling crystallization, a high-temperature coefficient of solubility is required. For anti-solvent crystallization, a solvent/anti-solvent pair where the compound has high solubility in the former and negligible solubility in the latter is essential.[4][7]

Protocol 1: Gravimetric Solubility Screening
  • Preparation: Select a diverse range of solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons, and water).

  • Equilibration (Ambient): Add a pre-weighed excess of the compound (~50 mg) to a known volume of solvent (e.g., 1 mL) in a sealed vial.

  • Agitation: Agitate the slurries at a constant ambient temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

  • Sampling & Analysis: Filter the saturated solution using a 0.22 µm syringe filter into a pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Calculation: Weigh the vial containing the dried residue. The solubility (mg/mL) is the mass of the residue divided by the volume of the solvent sampled.

  • Equilibration (Elevated): Repeat steps 2-6 at an elevated temperature (e.g., 60 °C) to determine the temperature-solubility gradient.

Data Presentation: Solubility Screening

The results of the screening should be tabulated to provide a clear overview for method selection.

Solvent Class Solubility at 25°C (mg/mL) Solubility at 60°C (mg/mL) Observations & Potential Method
MethanolAlcohol25110High solubility gradient; good candidate for cooling crystallization.
Isopropanol (IPA)Alcohol1265Good candidate for cooling crystallization.
AcetoneKetone45150High solubility; potential as a primary solvent.
Acetonitrile (ACN)Nitrile30125High solubility gradient; good candidate for cooling crystallization.
Ethyl AcetateEster1870Moderate solubility; potential for cooling.
TolueneAromatic525Low solubility; could act as an anti-solvent.
n-HeptaneAliphatic< 1< 1Insoluble; excellent candidate for an anti-solvent.
WaterAqueous< 0.1< 0.1Insoluble; excellent candidate for an anti-solvent.

Note: The data presented in this table is illustrative and should be determined experimentally for the specific compound.

Crystallization Methodologies & Protocols

Based on the solubility data, a primary screening of crystallization methods can be performed. The goal is to generate solid material for characterization and identify promising conditions for optimization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Evaluation solubility Perform Solubility Screening (Protocol 1) data Analyze Solubility Data (Table 1) solubility->data decision High Temp Gradient? data->decision cooling Cooling Crystallization (Protocol 2) decision->cooling  Yes antisolvent Anti-Solvent Crystallization (Protocol 3) decision->antisolvent  No (Find Soluble/Insoluble Pair) isolate Isolate & Dry Solid cooling->isolate antisolvent->isolate characterize Characterize Solid (XRPD, DSC, Microscopy) isolate->characterize optimize Proceed to Optimization (Section 4) characterize->optimize

Diagram 1: Workflow for Crystallization Method Screening.

A. Cooling Crystallization

Principle: This technique is ideal for compounds that show a significant increase in solubility with temperature. A saturated or near-saturated solution is prepared at an elevated temperature and then slowly cooled, inducing supersaturation and subsequent crystal formation.[4]

Protocol 2: Controlled Cooling Crystallization
  • Dissolution: In a 20 mL vial equipped with a magnetic stir bar, dissolve this compound in a suitable solvent (e.g., Methanol or IPA from Table 1) at an elevated temperature (e.g., 60 °C) to form a clear, saturated solution.

  • Filtration: Hot-filter the solution through a pre-warmed syringe filter into a clean, pre-warmed vial to remove any insoluble impurities.

  • Controlled Cooling: Place the vial in a programmable cooling bath. Cool the solution from 60 °C to 5 °C over a period of 4-8 hours (a rate of ~0.2-0.4 °C/min). Causality: Slow cooling minimizes the level of supersaturation, promoting crystal growth over rapid nucleation, which typically leads to larger, more well-defined crystals.[5]

  • Maturation: Hold the resulting slurry at the final temperature for 2-4 hours with gentle stirring to allow the system to reach equilibrium.

  • Isolation: Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40 °C until a constant weight is achieved.

B. Anti-Solvent Crystallization

Principle: This method is used when a suitable solvent/anti-solvent pair is identified. The compound is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent) is added, in which the compound is insoluble. This reduces the overall solubility of the compound in the mixture, causing it to crystallize.[4][7]

Protocol 3: Controlled Anti-Solvent Addition
  • Dissolution: In a 20 mL vial with a magnetic stir bar, dissolve this compound in a minimum amount of a good solvent (e.g., Acetone) at ambient temperature (25 °C) to form a clear, concentrated solution.

  • Controlled Addition: Using a syringe pump, add a suitable anti-solvent (e.g., n-Heptane or Water) to the stirred solution at a slow, constant rate (e.g., 0.1 mL/min). Causality: A slow addition rate maintains a low level of supersaturation, preventing amorphous precipitation and encouraging the formation of crystalline material.[9]

  • Maturation: Once the addition is complete, stir the resulting slurry for 2-4 hours to ensure complete crystallization.

  • Isolation: Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum at 40 °C.

Optimization, Seeding, and Scale-Up

Once initial screening identifies a promising crystallization method and solvent system, the process must be optimized to ensure reproducibility and control over critical quality attributes like crystal form and particle size distribution.

G define Define Goal (e.g., Target Polymorph, Particle Size > 50 µm) execute Execute Crystallization (Controlled Parameters: Cooling Rate, Seeding, etc.) define->execute analyze Analyze Product (XRPD, DSC, PSD) execute->analyze compare Results Meet Goal? analyze->compare refine Refine Parameters (e.g., Slower Cooling, Adjust Seed Load) compare->refine No finalize Finalize Protocol compare->finalize Yes refine->execute

Diagram 2: Iterative Loop for Crystallization Protocol Optimization.

Key Optimization Parameters:

  • Seeding: Introducing a small quantity of crystals of the desired polymorphic form can bypass the stochastic nature of primary nucleation.[7] This provides a template for crystal growth, offering excellent control over the final polymorphic form and often leading to a more uniform particle size distribution.

    • Protocol Insight: A typical seed loading is 0.1-2% w/w relative to the solute mass. The seed should be added once the solution is slightly supersaturated.

  • Cooling/Addition Rate: As established in the protocols, slower rates are generally preferable for promoting crystal growth. This parameter should be systematically varied to understand its impact on particle size and purity.

  • Stirring Rate: Agitation affects mass transfer and can influence secondary nucleation and crystal breakage. The ideal rate ensures homogeneity without causing excessive attrition.[5]

Essential Characterization of the Crystalline Solid

A self-validating protocol requires thorough characterization of the final product to confirm its identity, purity, and solid-state form.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the polymorphic form of a crystalline material. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint. Regulatory guidelines mandate a thorough understanding of an API's polymorphic forms.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the thermal properties of the sample, such as melting point and enthalpy of fusion. It can be used to distinguish between polymorphs, which often have different melting points, and to detect the presence of amorphous content or solvates.

  • Microscopy (Optical or SEM): Visual examination of the crystals provides crucial information about their morphology (e.g., needles, plates, prisms) and size distribution. These characteristics directly impact downstream processing such as filtration, drying, and formulation.

Conclusion

The development of a robust crystallization protocol for this compound is a critical activity in its journey from a chemical entity to a viable drug substance. The systematic approach detailed in this guide—beginning with fundamental solubility profiling, progressing through methodical screening of crystallization techniques, and culminating in an iterative optimization loop—provides a reliable framework for success. By understanding the causality behind each experimental choice and rigorously characterizing the resulting solid form, researchers can ensure the consistent production of a pure, stable, and effective API.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Tiekink, E. R., et al. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Sunway Institutional Repository. Retrieved from [Link]

  • Dalvi, S. V., et al. (2010). Applications of the crystallization process in the pharmaceutical industry. HEP Journals. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Zhanghua Dryer. (2025). Crystallization in Drug Formulation: Techniques and Challenges. Retrieved from [Link]

  • Myerson, A. S., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Retrieved from [Link]

  • ChemBK. (2024). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid(I). Retrieved from [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Retrieved from [Link]

  • Herrera, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Retrieved from [Link]

  • Senga, K., et al. (1977). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Retrieved from [Link]

  • Chemsigma. (n.d.). 6-bromo-2-cyclopropyl-Pyrazolo[1,5-a]pyrimidine [916256-68-3]. Retrieved from [Link]

  • ResearchGate. (2017). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from [Link]

  • MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazolopyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US11186576B2 - Pyrazolo[1,5-A][4][8][9]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Retrieved from

  • Google Patents. (n.d.). EP3298015B1 - Pyrazolopyrimidine derivatives.
  • Google Patents. (n.d.). US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators.
  • Chemistry Europe. (2021). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. Retrieved from [Link]

  • PubMed. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. Retrieved from [Link]

  • PubMed. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Retrieved from [Link]

  • Integrated Publications. (n.d.). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Retrieved from [Link]

Sources

Topic: In Vitro Kinase Assay Protocol for the Characterization of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2] This heterocyclic system effectively mimics the adenine ring of ATP, enabling strong binding interactions within the kinase active site.[2] Derivatives of this scaffold have shown inhibitory activity against a wide range of kinases, including EGFR, CDKs, Pim-1, and Trk, making them highly valuable in oncology and other therapeutic areas.[1][3] This application note presents a detailed, adaptable protocol for the in vitro characterization of a novel derivative, 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine . We provide a comprehensive workflow for determining its half-maximal inhibitory concentration (IC50) against a panel of candidate kinases using a robust, luminescence-based assay. The principles and methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the inhibitor's potency.

Introduction and Scientific Rationale

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small-molecule inhibitors that selectively target specific kinases is a cornerstone of modern targeted therapy.[4] The pyrazolo[1,5-a]pyrimidine core is of significant interest due to its proven success in generating potent kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[5]

The subject of this protocol, this compound, is a novel compound whose specific kinase targets are not yet elucidated. However, its structural features—the pyrazolo[1,5-a]pyrimidine core, a bromine atom at the 6-position, and a cyclopropyl group at the 2-position—suggest it has the potential to inhibit kinase activity. The bromine atom can serve as a handle for further chemical modification, while the cyclopropyl group can influence binding pocket interactions and metabolic stability.

The primary objective of this guide is to provide a reliable method to screen this compound against a panel of relevant kinases and quantify its inhibitory potency through IC50 determination. We will focus on the Kinase-Glo® Luminescent Kinase Assay , a widely adopted platform that measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[6][7] This method is highly sensitive, applicable to virtually any kinase-substrate system, and avoids the use of radioisotopes.[7][8]

Assay Principle: Luminescence-Based ATP Detection

The fundamental kinase reaction involves the transfer of the γ-phosphate from ATP to a substrate (protein or peptide).[6] The Kinase-Glo® assay quantifies this activity in a "signal-decrease" format. The process is as follows:

  • Kinase Reaction: The kinase consumes ATP to phosphorylate its substrate. In the presence of an inhibitor like this compound, this reaction is impeded.

  • ATP Detection: After a set incubation period, the Kinase-Glo® reagent is added. This reagent contains Ultra-Glo™ Luciferase and its substrate, luciferin.

  • Light Generation: The luciferase enzyme utilizes the remaining ATP in the well to catalyze the oxidation of luciferin, which produces a stable, glow-type luminescent signal.[7]

The resulting luminescence is directly proportional to the ATP concentration. Therefore, high kinase activity leads to low ATP and a dim signal, while effective inhibition leads to high ATP and a bright signal.[9]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase Enzyme ATP_Sub ATP + Substrate ADP_PSub ADP + Phospho-Substrate ATP_Sub->ADP_PSub Phosphorylation ATP_rem Remaining ATP ADP_PSub->ATP_rem ATP Depletion Light Luminescent Signal ATP_rem->Light Luciferin Luciferin + Luciferase Inhibitor 6-Bromo-2-cyclopropyl- pyrazolo[1,5-a]pyrimidine Inhibitor->ATP_Sub BLOCKS G A 1. Prepare Inhibitor Dilutions (10-point, 1:3 series in DMSO). Then dilute into assay buffer. B 2. Dispense Inhibitor (5 µL) into assay plate. Include DMSO-only controls. A->B C 3. Add Kinase (20 µL of 2.5X solution) to all wells except 'No Enzyme' control. B->C D 4. Pre-incubation (15 min at RT) to allow inhibitor binding. C->D E 5. Initiate Reaction (Add 25 µL of 2X ATP/Substrate Mix). Mix gently on plate shaker. D->E F 6. Kinase Reaction (Incubate 60 min at 30°C). Time may need optimization. E->F G 7. Equilibrate Plate (Cool to RT for 10 min). F->G H 8. Add Kinase-Glo® Reagent (50 µL to all wells). Mix on shaker for 2 min. G->H I 9. Signal Stabilization (Incubate 10 min at RT, protected from light). H->I J 10. Read Luminescence (Using a plate luminometer). I->J

Caption: Step-by-step experimental workflow for IC50 determination.

Plate Layout for Controls and Validation

A robust experiment requires proper controls to define the boundaries of the assay window.

Well Type Description Contents Purpose
Test Wells Kinase + Substrate + Inhibitor5 µL Inhibitor Dilution + 20 µL Kinase + 25 µL ATP/Substrate MixMeasures effect of inhibitor at various concentrations.
Negative Control (0% Inhibition) Kinase + Substrate + DMSO5 µL DMSO + 20 µL Kinase + 25 µL ATP/Substrate MixDefines maximum kinase activity (minimum signal).
Positive Control (100% Inhibition) No Kinase + Substrate5 µL DMSO + 20 µL Buffer + 25 µL ATP/Substrate MixDefines background ATP level (maximum signal).

Data Analysis and Interpretation

Proper data analysis is critical for deriving a meaningful IC50 value.

Data Analysis Workflow

G cluster_0 Raw Data Processing cluster_1 Normalization cluster_2 IC50 Determination Raw Raw Luminescence Units (RLU) Avg Average RLU for replicates Raw->Avg Norm Calculate % Inhibition: 100 * (RLU_sample - RLU_min) / (RLU_max - RLU_min) Avg->Norm Plot Plot % Inhibition vs. Log[Inhibitor Concentration] Norm->Plot Controls RLU_max = Positive Control (No Enzyme) RLU_min = Negative Control (DMSO) Controls->Norm Fit Fit data to a four-parameter logistic (sigmoidal) curve Plot->Fit IC50 Determine IC50 value Fit->IC50

Caption: Logical workflow for data analysis from raw signal to IC50.

Interpreting the Results

The IC50 value represents the concentration of this compound required to inhibit 50% of the kinase's activity under the specified assay conditions. [10]A lower IC50 value indicates higher potency. By comparing the IC50 values across a panel of kinases, a selectivity profile can be established. For example, if the compound has an IC50 of 50 nM for Kinase A and >10,000 nM for Kinase B, it is considered highly selective for Kinase A.

Assay Validation and Troubleshooting

To ensure the trustworthiness of the results, assay performance should be monitored.

  • Z'-Factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay. [7]A Z'-factor between 0.5 and 1.0 indicates an excellent assay, signifying a large separation between the positive and negative control signals.

  • DMSO Tolerance: Ensure the final DMSO concentration in the reaction well is kept low (typically ≤1%) as higher concentrations can inhibit kinase activity. [11]* ATP Concentration: The measured IC50 value for an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. [12]Always report the ATP concentration used, and consider running the assay at different ATP levels to better understand the mechanism of inhibition.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the initial characterization of the novel compound this compound. By employing a robust, luminescence-based in vitro kinase assay, researchers can reliably determine the compound's inhibitory potency and selectivity against a panel of therapeutically relevant kinases. This foundational data is an essential first step in the drug discovery pipeline, enabling informed decisions for subsequent lead optimization and preclinical development.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Kinase-Glo™ Luminescent Kinase Assay.
  • Fluorescent Peptide Assays For Protein Kinases.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
  • Kinase Assay to Determine the IC50 Values. Bio-protocol.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.
  • Kinase-Glo® Luminescent Kinase Assay Pl
  • Choosing the Best Kinase Assay to Meet Your Research Needs. Promega.
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
  • In Vitro Kinase Assays. Revvity.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
  • Assay Development for Protein Kinase Enzymes.
  • Kinase assays. BMG LABTECH.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against...
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determin
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations.
  • Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors. Benchchem.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.

Sources

Application Notes and Protocols for Cell-Based Assays of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors.[1][2] Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for the fine-tuning of inhibitor properties, leading to the discovery of compounds targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Src family kinases, Pim kinases, and Tropomyosin receptor kinases (Trks).[2][3][4][5][6] In fact, two of the three FDA-approved drugs for NTRK fusion cancers are based on this remarkable scaffold.[3][4]

This guide provides a comprehensive overview of robust, cell-based assays essential for the preclinical evaluation of pyrazolo[1,5-a]pyrimidine inhibitors. We will delve into the mechanistic underpinnings of each assay, provide detailed, field-tested protocols, and offer insights into data interpretation, empowering researchers to confidently assess the cellular activity of their compounds.

Part 1: Foundational Assays - Assessing Cellular Viability and Cytotoxicity

A primary objective in evaluating any potential therapeutic agent is to determine its effect on cell proliferation and health. The following assays provide a quantitative measure of cell viability and cytotoxicity, forming the basis for understanding the dose-dependent effects of pyrazolo[1,5-a]pyrimidine inhibitors.

MTT Assay: A Classic Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability.[7][8][9][10] The assay's principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[8][9][10] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for Pyrazolo[1,5-a]pyrimidine Inhibitors

Materials:

  • Cancer cell line of interest (e.g., A549 for NSCLC)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8][9]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.[8] Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Causality and Interpretation: A decrease in absorbance indicates a reduction in metabolic activity, which can be due to either cytostatic (growth inhibition) or cytotoxic (cell death) effects.[7] It is crucial to note that for cell cycle inhibitors like some pyrazolo[1,5-a]pyrimidines, cells may arrest in the G1 phase but continue to grow in size, potentially leading to an overestimation of viability in metabolic assays like MTT.[12][13] Therefore, it is advisable to complement this assay with a direct measure of cell death.

CellTox™ Green Cytotoxicity Assay: A Real-Time Indicator of Cell Death

The CellTox™ Green assay provides a direct measure of cytotoxicity by quantifying the loss of membrane integrity, a hallmark of late-stage apoptosis and necrosis.[14][15] The assay utilizes a proprietary asymmetric cyanine dye that is excluded from viable cells but stains the DNA of dead cells, leading to a significant increase in fluorescence.[14] A key advantage of this assay is its compatibility with multiplexing, allowing for the simultaneous assessment of viability and cytotoxicity in the same well.[15]

Protocol: CellTox™ Green Cytotoxicity Assay

Materials:

  • CellTox™ Green Cytotoxicity Assay Kit (Promega)[14]

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)

  • 96-well or 384-well plates (black, clear bottom for microscopy)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Dye Addition: Prepare a cell suspension in complete medium and add the CellTox™ Green Dye at a 1:500 dilution. Seed the cell-dye mixture into the wells of the plate.

  • Compound Treatment: Add serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor to the wells. Include appropriate controls.

  • Incubation and Measurement: Incubate the plate at 37°C and 5% CO₂. Fluorescence can be measured kinetically over time or at a fixed endpoint (e.g., 24, 48, 72 hours). Measure fluorescence with an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.

  • Data Analysis: The fluorescence signal is directly proportional to the number of dead cells.[14] Normalize the data to the positive control (e.g., cells treated with a known cytotoxic agent) to determine the percentage of cytotoxicity.

Multiplexing with a Viability Assay: For a more comprehensive analysis, the CellTox™ Green assay can be multiplexed with a luminescent viability assay like CellTiter-Glo®.[15] After the final fluorescence reading for cytotoxicity, the CellTiter-Glo® reagent is added to the same wells to measure the number of viable cells. This dual-readout approach allows for the differentiation between cytostatic and cytotoxic effects.[15]

Part 2: Target Engagement - Confirming Intracellular Binding

Demonstrating that a compound directly interacts with its intended target within the complex cellular environment is a critical step in drug development. The following assays provide robust methods for confirming target engagement.

NanoBRET™ Target Engagement Assay: A Proximity-Based Live-Cell Method

The NanoBRET™ Target Engagement (TE) assay is a powerful technology that measures the binding of a small molecule to a target protein in live cells.[16][17][18] The principle is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[18] Competitive displacement of the tracer by a test compound leads to a dose-dependent decrease in the BRET signal, allowing for the quantification of intracellular affinity.

Protocol: NanoBRET™ Target Engagement Assay for Kinase Inhibitors

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase (N- or C-terminal fusion)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ TE Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)[16]

  • Pyrazolo[1,5-a]pyrimidine inhibitor

  • White, 96-well or 384-well assay plates

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NanoLuc®-kinase fusion plasmid and a carrier DNA in Opti-MEM™ using a suitable transfection reagent. Incubate for 18-24 hours to allow for protein expression.[17]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Dispense the cells into the assay plate.

  • Compound and Tracer Addition: Add serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor to the wells. Then, add a fixed concentration of the appropriate NanoBRET™ tracer. Incubate for 2 hours at 37°C and 5% CO₂.[17]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) within 20 minutes.[17]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission).[17] Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the intracellular target engagement.[19]

Workflow for NanoBRET™ Target Engagement Assay

NanoBRET_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis Transfection Transfect cells with NanoLuc-Kinase plasmid Incubation Incubate for 18-24h for protein expression Transfection->Incubation Harvest Harvest and plate transfected cells Treatment Add inhibitor and NanoBRET tracer Harvest->Treatment IncubateAssay Incubate for 2h Treatment->IncubateAssay Substrate Add NanoBRET Nano-Glo Substrate IncubateAssay->Substrate Readout Measure luminescence (450nm & 610nm) Substrate->Readout CalculateRatio Calculate BRET ratio PlotCurve Plot dose-response curve CalculateRatio->PlotCurve DetermineIC50 Determine intracellular IC50 PlotCurve->DetermineIC50

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA®): Measuring Target Stabilization

CETSA® is a powerful biophysical method for assessing target engagement in a cellular context.[20][21][22][23] The principle is based on the ligand-induced thermal stabilization of a target protein.[21][22] When a compound binds to its target, the protein becomes more resistant to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Materials:

  • Cancer cell line expressing the target kinase

  • Pyrazolo[1,5-a]pyrimidine inhibitor

  • PBS and lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Compound Treatment: Treat cultured cells with the pyrazolo[1,5-a]pyrimidine inhibitor or vehicle control for a specified time.

  • Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat Shock: Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[21]

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge at high speed to pellet the aggregated, denatured proteins.[24]

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.[24]

  • Data Analysis: Generate a melt curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[21] An isothermal dose-response can also be performed by treating cells with varying concentrations of the inhibitor at a fixed temperature.[20]

CETSA® Principle and Workflow

CETSA_Principle cluster_workflow CETSA Workflow cluster_principle Principle of Thermal Stabilization Start Treat cells with inhibitor or vehicle Heat Apply heat shock (temperature gradient) Start->Heat Lysis Lyse cells and separate soluble/insoluble fractions Heat->Lysis Detection Quantify soluble target protein (e.g., Western Blot) Lysis->Detection Unbound Unbound Protein (Lower Tm) Bound Ligand-Bound Protein (Higher Tm) Denaturation Denatures and aggregates at lower temperature Unbound->Denaturation Heat Stabilization Remains soluble at higher temperature Bound->Stabilization Heat

Caption: Principle and workflow of the Cellular Thermal Shift Assay (CETSA®).

Part 3: Downstream Signaling and Phenotypic Outcomes

Inhibition of a target kinase should ideally lead to the modulation of its downstream signaling pathways and result in a desired phenotypic response, such as cell cycle arrest or apoptosis.

Phospho-Protein Analysis by Western Blotting

Western blotting is a fundamental technique to assess the phosphorylation status of downstream substrates of the target kinase. For example, if the pyrazolo[1,5-a]pyrimidine is a CDK inhibitor, one would expect to see a decrease in the phosphorylation of the Retinoblastoma protein (Rb).[6] If it is a Src inhibitor, a reduction in the phosphorylation of downstream targets like FAK or p130CAS would be anticipated.[25]

Protocol: Western Blotting for Phospho-Substrate Analysis

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Signaling Pathway Example: CDK Inhibition

CDK_Pathway CDK CDK2/Cyclin E Rb Rb CDK->Rb Phosphorylates Arrest G1/S Arrest Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK Inhibitor->Arrest Leads to pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Promotes

Caption: Simplified CDK signaling pathway and the effect of an inhibitor.

Data Summary Table

Assay Principle Endpoint Measured Key Information Provided
MTT Mitochondrial reductase activityColorimetric signal (formazan)Cell viability, metabolic activity, IC₅₀
CellTox™ Green Membrane integrity lossFluorescence of DNA-bound dyeCytotoxicity, percentage of dead cells
NanoBRET™ Bioluminescence Resonance Energy TransferBRET ratioIntracellular target engagement, IC₅₀
CETSA® Ligand-induced thermal stabilizationAmount of soluble target proteinTarget engagement, thermal shift (ΔTm)
Western Blot ImmunoassayProtein band intensityPhosphorylation status of downstream targets

Conclusion

The cell-based assays outlined in this guide provide a robust framework for the comprehensive evaluation of pyrazolo[1,5-a]pyrimidine inhibitors. By systematically assessing cytotoxicity, target engagement, and downstream signaling effects, researchers can build a compelling data package to support the advancement of promising compounds in the drug discovery pipeline. It is the integration of these orthogonal assays that provides the highest level of confidence in the cellular mechanism of action of these potent kinase inhibitors.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. [Link]

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024). Cancer Discovery. [Link]

  • Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. (2024). Medicinal Chemistry. [Link]

  • Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. (2013). PubMed. [Link]

  • Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. (2024). PubMed. [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). PubMed. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC - NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2024). NIH. [Link]

  • Cytotoxicity assay results of two Src family kinase inhibitors,... (n.d.). ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2023). bioRxiv. [Link]

  • The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. (2020). Promega Connections. [Link]

  • Inhibition of Src Family Kinases with Dasatinib Blocks Migration and Invasion of Human Melanoma Cells. (2008). AACR Journals. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • c-Src Kinase Inhibitor Screening Assay Kit. (n.d.). Creative Diagnostics. [Link]

  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment. (n.d.). PMC - NIH. [Link]

  • Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway. (n.d.). PMC - NIH. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Link]

Sources

Application Notes and Protocols for 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine framework is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, offers a versatile template for the design of biologically active molecules.[3] Its rigid and planar structure allows for precise orientation of substituents, facilitating interactions with a variety of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] A particularly prominent role for this scaffold has been in the development of protein kinase inhibitors, with several compounds advancing into clinical trials for cancer therapy.[3][5]

6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine is a specific derivative that holds potential as a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways in cells and organisms.[6] Unlike drugs, which are optimized for therapeutic efficacy and safety, chemical probes are designed for high potency and selectivity to ensure that any observed biological effects can be confidently attributed to the modulation of a specific target.[6] The bromine atom at the 6-position and the cyclopropyl group at the 2-position of this particular molecule are functional groups commonly employed in medicinal chemistry to fine-tune the properties of drug candidates, suggesting its potential as a tool for biological investigation.[7]

This document provides detailed application notes and protocols for the use of this compound as a chemical probe, with a focus on its likely application as a kinase inhibitor based on the known activities of structurally related compounds.

Predicted Biological Targets and Mechanism of Action

While direct experimental data for this compound is not extensively available, the broader literature on pyrazolo[1,5-a]pyrimidine derivatives strongly suggests its potential as an inhibitor of protein kinases.[2][3]

Likely Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Numerous pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[8][9] For instance, a related compound, BS-194, was shown to be a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9.[9] Another study on 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate also highlighted its potential as a CDK inhibitor.[8]

  • Pim Kinases: The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core for the development of Pim kinase inhibitors.[10][11][12][13] Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases that play crucial roles in cell survival and proliferation, making them attractive targets in oncology.[10]

  • Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine nucleus is a key feature of two out of the three marketed drugs for NTRK fusion cancers, highlighting its importance in targeting Trk kinases.[5]

Predicted Mechanism of Action:

Based on the extensive research on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, this compound is predicted to act as an ATP-competitive inhibitor . This means it likely binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[3]

Application Notes

This compound can be a valuable tool for researchers investigating the roles of its target kinases in various cellular processes.

Key Research Applications:

  • Target Validation: Use the probe to confirm whether the inhibition of a specific kinase (e.g., CDK2 or Pim-1) produces a desired cellular phenotype, thereby validating it as a potential drug target.[6][14]

  • Elucidation of Signaling Pathways: By inhibiting a specific kinase, researchers can dissect its role in complex signaling networks, such as those controlling cell cycle progression, apoptosis, and cell proliferation.[15]

  • Phenotypic Screening: The probe can be used in phenotypic screens to identify novel cellular functions of its target kinases.

Experimental Workflow for Utilizing a Chemical Probe:

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Interpretation in_vitro_assay In Vitro Kinase Assay (Determine IC50) selectivity_panel Kinase Selectivity Profiling (Assess off-target effects) in_vitro_assay->selectivity_panel Confirm Potency target_engagement Cellular Target Engagement (Confirm probe enters cells and binds target) selectivity_panel->target_engagement Proceed to cellular studies downstream_signaling Downstream Signaling Analysis (e.g., Western Blot for p-substrates) target_engagement->downstream_signaling Validate on-target effect phenotypic_assay Phenotypic Assays (e.g., Proliferation, Apoptosis) downstream_signaling->phenotypic_assay Correlate target modulation with phenotype data_analysis Data Analysis and Interpretation phenotypic_assay->data_analysis Analyze results conclusion Conclusion on Target Function data_analysis->conclusion

Caption: A general workflow for the characterization and application of a chemical probe.

Experimental Protocols

The following are detailed, step-by-step protocols for key experiments to characterize and utilize this compound as a kinase inhibitor probe.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the chemical probe against a purified kinase.

Materials:

  • This compound

  • Purified recombinant kinase (e.g., CDK2/CycA, Pim-1)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of kinase solution (at 4x final concentration) to each well of a 384-well plate.

    • Add 2.5 µL of the diluted chemical probe or DMSO (for control wells) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 5 µL of a mixture of substrate and ATP (at 2x final concentration) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol measures the binding of the chemical probe to its target kinase in living cells.[16]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer that binds to the target kinase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well white plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring BRET

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a 6-well plate.

    • Transfect the cells with the NanoLuc®-kinase fusion plasmid using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Cell Plating:

    • Trypsinize and resuspend the transfected cells.

    • Plate the cells in a 96-well white plate at an appropriate density.

    • Incubate for another 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in Opti-MEM™.

    • Add the diluted compound to the cells.

    • Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.

    • Read the plate on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emissions.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 for target engagement.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of the chemical probe on the phosphorylation of a known downstream substrate of the target kinase.

Materials:

  • Cancer cell line known to have active signaling through the target kinase.

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies (total and phosphorylated forms of the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Data Presentation

Table 1: Exemplary Data Summary for a Chemical Probe

Assay TypeTarget KinaseParameterValue
In Vitro Kinase AssayCDK2/CycAIC5050 nM
In Vitro Kinase AssayPim-1IC5080 nM
Cellular Target EngagementCDK2IC50250 nM
Cellular Target EngagementPim-1IC50400 nM
Downstream Signalingp-Rb (Ser807/811)IC50300 nM
Cell ProliferationHCT116 cellsGI50500 nM

Visualization of a Target Signaling Pathway

The following diagram illustrates the CDK2-Rb-E2F signaling pathway, a potential target of this compound.

G cluster_0 G1 Phase cluster_1 G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex (Transcriptionally Inactive) CyclinD_CDK46->pRb_E2F Phosphorylates pRb CyclinE_CDK2 Cyclin E / CDK2 pRb Hyperphosphorylated pRb CyclinE_CDK2->pRb E2F Active E2F pRb->E2F Releases S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription Probe 6-Bromo-2-cyclopropyl- pyrazolo[1,5-a]pyrimidine Probe->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK2-Rb pathway by the chemical probe.

References

  • Wikipedia. Chemical probe. [Link]

  • Antolin, A. A., et al. (2020). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 15(11), 1293-1306.
  • Gilbert, A. M., et al. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. ACS Medicinal Chemistry Letters, 7(2), 145-149.
  • Müller, S., & Kubicek, S. (2023). The importance of chemical probes in molecular and cell biology. FEBS Network.
  • Lomenick, B., et al. (2013). Determining target engagement in living systems.
  • Frye, S. V. (2010). The promise and peril of chemical probes.
  • Antolin, A. A., et al. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. In The RSC Drug Discovery Series No. 78: Chemical Probes for Target Validation (pp. 235-269). Royal Society of Chemistry.
  • Chemical Probes Portal. Target engagement. [Link]

  • Eurofins DiscoverX. Critical Needs in Cellular Target Engagement. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • ResearchGate. (2025).
  • Chemsigma. 6-bromo-2-cyclopropyl-Pyrazolo[1,5-a]pyrimidine [916256-68-3]. [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4935.
  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67.
  • PubMed. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 23-45.
  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(67), 41183-41193.
  • Bury, M. J., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522.
  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(67), 41183-41193.
  • Semantic Scholar. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
  • ResearchGate. (2017). Discovery of Pyrazolo[1,5- a ]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors.
  • PubMed. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. [Link]

  • PubMed. (2012). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023).
  • Sławiński, J., et al. (2022).
  • PubMed. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. [Link]

  • International Journal of Chemical Studies. (2017).
  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

  • Pal, D., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(13), 5195.

Sources

Application Notes and Protocols: 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, most notably as potent inhibitors of protein kinases crucial to cancer cell proliferation and survival.[1][2][3] This document provides a detailed guide for the application of a specific derivative, 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine, in cancer research. While direct studies on this particular analog are limited, this guide synthesizes data from closely related pyrazolo[1,5-a]pyrimidines to propose its mechanism of action, potential therapeutic targets, and comprehensive protocols for its investigation as a novel anti-cancer agent.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology

Pyrazolo[1,5-a]pyrimidines are bicyclic heterocyclic compounds that have garnered significant interest in oncology for their ability to function as ATP-competitive inhibitors of a variety of protein kinases.[3] These kinases are key regulators of cellular signaling pathways that, when dysregulated, can drive tumorigenesis.[3] The versatility of the pyrazolo[1,5-a]pyrimidine core allows for chemical modifications at multiple positions, enabling the development of highly potent and selective inhibitors against specific kinase targets.[4]

Numerous derivatives have demonstrated significant anticancer activity against a range of cancer cell lines, including those of the breast, colon, and lung, as well as hematological malignancies.[2][5][6] The primary mechanisms of action for these compounds include the induction of apoptosis, cell cycle arrest, and the downregulation of proliferation markers.[2]

Hypothesized Mechanism of Action and Potential Targets

Based on the established activity of related compounds, this compound is hypothesized to function as a kinase inhibitor. The bromine atom at the 6-position and the cyclopropyl group at the 2-position are common moieties in medicinal chemistry used to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.[7]

Potential kinase targets for this compound, based on the broader pyrazolo[1,5-a]pyrimidine class, include:

  • Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, such as CDK1, CDK2, and CDK9.[5][8][9] Inhibition of these kinases leads to cell cycle arrest and apoptosis. The structurally related compound, 6-bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate, has shown inhibitory activity against CDK4 and CDK6.[8][10]

  • Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes implicated in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidines have been developed as potent and selective Pim-1 inhibitors.[4][11][12]

  • Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are targets in cancers with NTRK gene fusions. The pyrazolo[1,5-a]pyrimidine scaffold is a core component of approved Trk inhibitors like Larotrectinib.[13]

The proposed mechanism of action involves the compound binding to the ATP-binding pocket of these kinases, thereby blocking the phosphorylation of downstream substrates and inhibiting pro-survival signaling pathways.

In Vitro Evaluation Protocols

The following protocols provide a roadmap for the initial in vitro characterization of this compound.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.

Protocol:

  • Kinase Selection: Select a panel of relevant kinases, including CDK2/Cyclin A, CDK4/Cyclin D1, Pim-1, and TrkA.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare assay buffer, kinase solutions, substrate solutions, and ATP solution.

  • Assay Procedure (Example using a luminescence-based assay):

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the kinase and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the specified time.

    • Add a detection reagent that measures the amount of ATP remaining.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome:

Kinase TargetHypothetical IC50 (nM)
CDK2/Cyclin A50
CDK4/Cyclin D1150
Pim-125
TrkA75
Cell Viability and Proliferation Assays

Objective: To assess the effect of the compound on the viability and proliferation of cancer cell lines.

Protocol (MTT Assay):

  • Cell Culture: Culture cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer) in appropriate media.[5]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Objective: To determine if the compound induces apoptosis.

Protocol (Annexin V/PI Staining):

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their staining patterns.

In Vivo Evaluation Protocol

Objective: To evaluate the anti-tumor efficacy of the compound in a mouse xenograft model.[14]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., PC3 for prostate cancer) into the flanks of the mice.[15]

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., orally or intraperitoneally) daily.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups.

Expected Outcome:

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition
Vehicle Control1200-
Compound (25 mg/kg)60050%
Compound (50 mg/kg)30075%

Visualizations

Signaling Pathway

CDK_Pathway cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylates Cell Cycle Arrest Cell Cycle Arrest CDK4/6->Cell Cycle Arrest Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA Replication DNA Replication CDK2->DNA Replication Promotes CDK2->Cell Cycle Arrest Cyclin A Cyclin A Cyclin A->CDK2 E2F E2F pRb->E2F Releases Gene Transcription Gene Transcription E2F->Gene Transcription Activates Gene Transcription->Cyclin E Compound Compound Compound->CDK4/6 Inhibits Compound->CDK2 Inhibits

Caption: Hypothesized inhibition of the CDK pathway by this compound.

Experimental Workflow

workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Viability Cell Viability Assay (IC50) Kinase_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis Western_Blot Western Blot (Target Engagement) Apoptosis->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft Efficacy Efficacy Assessment Xenograft->Efficacy Toxicity Toxicity Evaluation Efficacy->Toxicity Compound_Synthesis Compound Synthesis & QC Compound_Synthesis->Kinase_Assay

Caption: A general experimental workflow for evaluating novel anti-cancer compounds.

Conclusion

While further investigation is required to fully elucidate the biological activity of this compound, its structural similarity to known kinase inhibitors makes it a compelling candidate for cancer research. The protocols outlined in this guide provide a comprehensive framework for its evaluation, from initial in vitro characterization to in vivo efficacy studies. The insights gained from these experiments will be crucial in determining its potential as a novel therapeutic agent.

References

  • Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases. PubMed. [Link]

  • A Comprehensive Review of Designing and Synthetic Aspects of Pyrazolopyrimidine Derivatives as Anticancer Agents. Scilit. [Link]

  • Pyrazolopyrimidine Derivatives as Antineoplastic Agents: with a Special Focus on Thyroid Cancer. PubMed. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. ChEMBL. [Link]

  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Asian Journal of Chemistry. [Link]

  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help optimize your synthetic yield. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to ensure your success.

I. Core Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a 5-amino-3-cyclopropyl-1H-pyrazole intermediate. This is followed by a cyclocondensation reaction with a suitable brominated three-carbon electrophile to construct the pyrimidine ring.

A well-established method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1] For the target molecule, a plausible and efficient approach is the reaction of 5-amino-3-cyclopropyl-1H-pyrazole with 2-bromo-malonaldehyde or a synthetic equivalent.[2]

II. Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.[2][3]

Step 1: Synthesis of 5-amino-3-cyclopropyl-1H-pyrazole
  • Reaction Setup: To a solution of cyclopropylacetonitrile (1.0 eq) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 eq) and stir for 15 minutes at room temperature.

  • Addition of Reagents: Slowly add ethyl formate (1.1 eq) to the reaction mixture and continue stirring at room temperature for 4 hours.

  • Formation of Pyrazole: To the resulting solution, add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid. Reflux the mixture for 16 hours.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-amino-3-cyclopropyl-1H-pyrazole. Purify by column chromatography on silica gel.

Step 2: Synthesis of this compound
  • Reaction Setup: In a microwave-safe vessel, combine 5-amino-3-cyclopropyl-1H-pyrazole (1.0 eq) and 2-bromo-malonaldehyde (1.1 eq) in a suitable solvent such as ethanol.

  • Base Catalysis: Add a base, such as potassium hydroxide (KOH), to the mixture.[3] The choice and amount of base can significantly influence the reaction rate and yield.[2]

  • Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor at 110°C for 30-60 minutes.[3]

  • Work-up and Purification: After cooling, the solid product can be collected by filtration and washed with cold ethanol.[3] Further purification can be achieved by recrystallization or column chromatography.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Low yield in the first step (synthesis of 5-amino-3-cyclopropyl-1H-pyrazole). What are the possible causes and solutions?

A1: Low yields in the formation of the aminopyrazole precursor can often be attributed to incomplete reaction or side reactions.

  • Incomplete Claisen Condensation: The initial reaction between cyclopropylacetonitrile and ethyl formate is a Claisen condensation. Ensure anhydrous conditions as sodium ethoxide is sensitive to moisture. The reaction time of 4 hours should be monitored by TLC to ensure complete consumption of the starting material.

  • Inefficient Cyclization with Hydrazine: The subsequent cyclization with hydrazine is typically robust. However, the choice of acid catalyst and reflux time can be optimized. Acetic acid is commonly used, but other acids like p-toluenesulfonic acid could be trialed in catalytic amounts. Ensure the reflux is maintained for a sufficient period (16 hours is a good starting point) to drive the reaction to completion.

  • Purification Losses: The aminopyrazole is a relatively polar compound. During work-up, ensure thorough extraction with a suitable solvent like ethyl acetate. If the product remains in the aqueous layer, multiple extractions or continuous extraction may be necessary. For column chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/hexane mixture) is recommended.

Q2: The final cyclocondensation reaction is not proceeding to completion or is giving a low yield. What can I do?

A2: The cyclocondensation to form the pyrazolo[1,5-a]pyrimidine ring is a critical step. Several factors can influence its efficiency.

  • Choice of Base: The reaction is base-catalyzed, and the strength of the base can affect the reaction rate.[2] While weaker bases like pyridine can be used, stronger bases like potassium hydroxide (KOH) have been shown to give higher yields in shorter reaction times under microwave conditions.[3] It is recommended to start with a strong base like KOH.

  • Microwave Conditions: Microwave-assisted synthesis can significantly accelerate this reaction.[3] Ensure the temperature is accurately controlled at 110°C. If a microwave reactor is not available, conventional heating under reflux can be employed, but this will likely require longer reaction times.

  • Purity of Starting Materials: Ensure that the 5-amino-3-cyclopropyl-1H-pyrazole and 2-bromo-malonaldehyde are of high purity. Impurities can interfere with the reaction. 2-bromo-malonaldehyde can be unstable and should be used fresh or stored appropriately.

  • Solvent: Ethanol is a common solvent for this reaction. However, other polar aprotic solvents like DMF or DMSO could be explored, especially if solubility of the starting materials is an issue.

Q3: I am observing the formation of multiple products in the final step. What are the likely side products and how can I minimize them?

A3: The formation of isomers is a common issue in the synthesis of substituted pyrazolo[1,5-a]pyrimidines.

  • Regioisomers: The cyclization can potentially lead to the formation of the 7-bromo isomer. However, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds generally favors the formation of the 7-unsubstituted pyrazolo[1,5-a]pyrimidine. To confirm the structure of your product, detailed NMR analysis (1H, 13C, and NOE experiments) is crucial.[1]

  • Polymerization/Decomposition: 2-bromo-malonaldehyde is a reactive compound and can undergo self-condensation or decomposition under harsh basic conditions. Adding the base portion-wise or using a milder base with longer reaction times could mitigate this.

  • Hydrolysis of the Bromo Group: If the reaction is run for an extended period in the presence of a strong base and water, hydrolysis of the bromo group to a hydroxyl group is possible. Minimizing reaction time and using anhydrous conditions can prevent this.

Q4: How can I improve the overall yield of the synthesis?

A4: Optimizing each step is key to a high overall yield.

  • Step 1 Optimization: As discussed in Q1, ensure complete reactions and efficient purification.

  • Step 2 Optimization:

    • Base Screening: A systematic screening of different bases (e.g., KOH, NaOH, Na2CO3, Et3N) can identify the optimal conditions for your specific setup.

    • Temperature and Time Optimization: For microwave synthesis, a time course and temperature optimization study (e.g., 90°C, 110°C, 130°C for 15, 30, 60 minutes) can pinpoint the ideal conditions for maximum yield and minimal side product formation.

    • One-Pot Procedure: While a stepwise approach is described, for some pyrazolo[1,5-a]pyrimidine syntheses, one-pot procedures have been developed.[4] This could be explored to minimize handling losses between steps.

IV. Visualizing the Synthesis and Troubleshooting

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: 5-amino-3-cyclopropyl-1H-pyrazole Synthesis cluster_step2 Step 2: Pyrazolo[1,5-a]pyrimidine Formation Cyclopropylacetonitrile Cyclopropylacetonitrile Intermediate_A Enolate Formation Cyclopropylacetonitrile->Intermediate_A NaOEt Intermediate_B Claisen Condensation Product Intermediate_A->Intermediate_B Ethyl_Formate Ethyl_Formate Ethyl_Formate->Intermediate_B Aminopyrazole 5-amino-3-cyclopropyl-1H-pyrazole Intermediate_B->Aminopyrazole Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Aminopyrazole AcOH (cat.) Reflux Final_Product This compound Aminopyrazole->Final_Product Bromo_Malonaldehyde 2-bromo-malonaldehyde Bromo_Malonaldehyde->Final_Product Base (e.g., KOH) Microwave (110°C)

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_troubleshooting_step1 Step 1 Issues cluster_troubleshooting_step2 Step 2 Issues Low_Yield Low Yield Identify the problematic step Incomplete_Reaction_S1 Incomplete Reaction Check anhydrous conditions Monitor by TLC Optimize reaction time Low_Yield->Incomplete_Reaction_S1 Step 1 Purification_Losses_S1 Purification Losses Thorough extraction Optimize chromatography Low_Yield->Purification_Losses_S1 Step 1 Incomplete_Reaction_S2 Incomplete Reaction Screen different bases Optimize microwave conditions Check starting material purity Low_Yield->Incomplete_Reaction_S2 Step 2 Side_Products_S2 Side Products Confirm structure (NMR) Milder reaction conditions Anhydrous conditions Low_Yield->Side_Products_S2 Step 2

Caption: Troubleshooting logic for optimizing the synthesis.

V. Quantitative Data Summary

The following table summarizes the key reaction parameters that can be optimized for yield improvement, based on literature for similar syntheses.[2][3]

ParameterStep 1: Aminopyrazole SynthesisStep 2: Pyrazolo[1,5-a]pyrimidine Formation
Key Reagents Cyclopropylacetonitrile, Ethyl formate, Hydrazine hydrate5-amino-3-cyclopropyl-1H-pyrazole, 2-bromo-malonaldehyde
Base Sodium ethoxidePotassium hydroxide (recommended), Pyridine, etc.
Solvent EthanolEthanol
Temperature Room temperature, then reflux110°C (Microwave)
Reaction Time 4 hours, then 16 hours30-60 minutes (Microwave)
Reported Yields (for similar compounds) Good to excellentUp to 87%[3]

VI. References

  • Nagalapalli, V. R., et al. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies, 5(5), 81-85.

  • Paruch, K., et al. (2019). One-pot synthesis of new pyrazolo[1,5-a]pyrimidine analogs. WO 2019118584 A1.

  • Frey, L. F., et al. (2009). Synthesis of novel 7-aminopyrazolo[1,5-a]pyrimidines. Tetrahedron Letters, 50(48), 6649-6652.

  • Abdel-Wahab, B. F., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(1), 1-24.

  • El-Enany, M. M., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(6), 1639-1663.

  • Nagalapalli, V. R., et al. (2017). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate.

  • Li, G., & Meanwell, N. A. (2016). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 21(11), 1493.

  • Nagalapalli, V. R., et al. (2017). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. International Journal of Chemical Studies, 5(5), 81-85.

Sources

Technical Support Center: Enhancing Solubility of Pyrazolo[1,5-a]pyrimidine Derivatives for Robust Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of this important class of compounds in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental data.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the solubility of pyrazolo[1,5-a]pyrimidine derivatives.

Q1: My pyrazolo[1,5-a]pyrimidine derivative won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A1: The recommended first step is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) and then dilute this stock solution into your aqueous assay buffer. This is the most common and generally effective method for initial solubilization of these hydrophobic compounds.

Q2: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A2: The final concentration of DMSO in your cell-based assay should be kept as low as possible, ideally at or below 0.1%.[1][2] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but some sensitive or primary cell lines may be affected at concentrations lower than 1%.[1][3] It is crucial to perform a DMSO tolerance test for your specific cell line and assay duration. Always include a vehicle control with the same final DMSO concentration as your test compounds.

Q3: Can DMSO affect the results of my kinase assay?

A3: Yes, high concentrations of DMSO can impact kinase activity. Some studies have shown that DMSO can stimulate the activity of certain tyrosine kinases, potentially by altering the enzyme's conformation or substrate binding.[4] It is advisable to keep the final DMSO concentration consistent across all wells and as low as feasible, typically below 1-2% in biochemical assays.[5]

Q4: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. What should I do?

A4: This phenomenon, often called "solvent shock," is common with poorly soluble compounds.[6] To mitigate this, you can try a stepwise dilution. First, prepare an intermediate dilution of your DMSO stock in a mixture of your buffer and a co-solvent (e.g., 50:50 buffer:ethanol). Then, add this intermediate dilution to your final aqueous buffer.[6] Additionally, ensuring rapid and thorough mixing upon dilution can help prevent localized high concentrations that lead to precipitation.

Q5: Are there alternatives to DMSO for solubilizing my pyrazolo[1,5-a]pyrimidine derivative?

A5: While DMSO is the most common primary solvent, other options and strategies exist. These include using co-solvents like polyethylene glycol 400 (PEG-400), adjusting the pH of the buffer, or employing formulation technologies such as cyclodextrins or lipid-based systems. The choice of method will depend on the specific compound and the requirements of your biological assay.

II. Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind various techniques to improve the solubility of your pyrazolo[1,5-a]pyrimidine derivatives.

Guide 1: Optimizing the Use of DMSO

Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. However, its use in biological assays requires careful consideration to avoid artifacts.

Protocol for Preparing DMSO Stock Solutions and Working Dilutions:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out your pyrazolo[1,5-a]pyrimidine derivative accurately.

    • Add a minimal amount of 100% anhydrous DMSO to achieve a high-concentration stock, typically 10-20 mM.

    • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect for any remaining solid particles.

  • Storage of DMSO Stock Solutions:

    • Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7]

    • DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[8][9] Ensure that the storage vials are tightly sealed to prevent water absorption, which can lead to compound precipitation over time.

  • Preparing Working Dilutions:

    • Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO to create a range of intermediate stock solutions.

    • From these intermediate DMSO stocks, perform the final dilution into your aqueous assay buffer. This final dilution should be at least 1:100 to keep the final DMSO concentration at or below 1%.

    • Add the small volume of the DMSO stock to a larger volume of the aqueous buffer while vortexing to ensure rapid and uniform mixing.

Data on DMSO Tolerance in Cell-Based Assays:

Final DMSO ConcentrationGeneral Effect on Cell LinesRecommendation
≤ 0.1%Generally considered safe for most cell lines with minimal to no cytotoxicity.[1][2][3]Ideal for sensitive and long-term assays.
0.5%Tolerated by many robust cell lines without significant loss of viability.[3][10]A common upper limit for many cell-based screens.
1.0%May cause toxicity in some cell lines, especially with longer incubation times.[1][3][11]Use with caution and after thorough validation.
> 1.0%High risk of cytotoxicity and can induce cellular stress responses, leading to unreliable data.Generally not recommended for cell-based assays.

dot

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation High_Conc_Stock Prepare 10-20 mM Stock in 100% DMSO Storage Aliquot and Store at -20°C/-80°C High_Conc_Stock->Storage Serial_Dilution Serial Dilution in 100% DMSO Storage->Serial_Dilution Final_Dilution Final Dilution (≥1:100) in Aqueous Buffer Serial_Dilution->Final_Dilution Vortex during addition Assay Final Assay Plate (DMSO ≤ 0.5%) Final_Dilution->Assay Start Compound Precipitates with DMSO alone Co_Solvent Introduce Co-solvent (e.g., PEG-400) Start->Co_Solvent Solubility_Test Test Solubility in Buffer + Co-solvent Mixtures Co_Solvent->Solubility_Test Prepare_Stock Prepare Stock in Co-solvent or Co-solvent/DMSO Solubility_Test->Prepare_Stock Dilute Dilute to Final Concentration in Aqueous Buffer Prepare_Stock->Dilute Vehicle_Control Include Vehicle Control (Buffer + Co-solvent) Dilute->Vehicle_Control End Proceed with Assay Vehicle_Control->End

Caption: Decision tree for using co-solvents.

Guide 3: pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the solution. Pyrazolo[1,5-a]pyrimidines contain basic nitrogen atoms and their protonation at acidic pH can significantly increase their aqueous solubility.

Understanding the Principle:

The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized and un-ionized forms of a compound. For a basic compound, as the pH of the solution decreases below its pKa, the proportion of the more soluble, protonated form increases.

Protocol for pH-based Solubilization:

  • pKa Determination (if possible):

    • If you have access to software for pKa prediction or experimental methods, determine the pKa of your pyrazolo[1,5-a]pyrimidine derivative. This will provide a theoretical basis for selecting an appropriate buffer pH.

  • Empirical Solubility Testing:

    • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

    • Attempt to dissolve your compound directly in these buffers or by diluting a DMSO stock.

    • Visually inspect for precipitation and, if possible, quantify the solubility at each pH using methods like HPLC or UV-Vis spectroscopy.

  • Assay Compatibility:

    • Ensure that the pH at which your compound is most soluble is compatible with your biological assay. Extreme pH values can affect protein structure and function, as well as cell viability.

Important Considerations:

  • Buffer Choice: Use buffers that are appropriate for your target pH range and are compatible with your assay system. For example, phosphate buffers are common but can precipitate in the presence of high concentrations of organic solvents. [12]* Ionic Strength: The ionic strength of the buffer can also influence solubility, so it should be kept consistent across experiments.

Guide 4: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like pyrazolo[1,5-a]pyrimidines, forming water-soluble inclusion complexes. [13]2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to dramatically increase the aqueous solubility of the structurally related pyrazolo[3,4-d]pyrimidines, making it a promising excipient for this class of compounds. [13][14] Protocol for Using HP-β-CD:

  • Phase Solubility Studies:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-50 mM).

    • Add an excess amount of your pyrazolo[1,5-a]pyrimidine derivative to each HP-β-CD solution.

    • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspensions to remove undissolved compound.

    • Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).

    • Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The slope of the initial linear portion of the curve can be used to determine the complexation efficiency.

  • Preparation of Cyclodextrin Inclusion Complexes:

    • Based on the phase solubility diagram, determine the optimal ratio of your compound to HP-β-CD.

    • Dissolve the appropriate amount of HP-β-CD in water.

    • Add your compound to the HP-β-CD solution and stir until it dissolves completely. This solution can then be used for your biological assays.

Benefits of Using Cyclodextrins:

  • Significant increase in aqueous solubility, often by several orders of magnitude. [13]* Can improve the stability of the guest molecule.

  • Generally have low toxicity, especially HP-β-CD.

dot

Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine (Poorly Soluble) Complex Water-Soluble Inclusion Complex Pyrazolo_pyrimidine->Complex Encapsulation HPBCD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) HPBCD->Complex Forms

Caption: Mechanism of cyclodextrin-mediated solubilization.

Guide 5: Lipid-Based Formulations

For highly lipophilic pyrazolo[1,5-a]pyrimidine derivatives, particularly in the context of in vivo studies, lipid-based formulations can be a powerful approach. These formulations can enhance oral bioavailability by improving solubilization in the gastrointestinal tract.

Types of Lipid-Based Formulations:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS, but form microemulsions with smaller droplet sizes.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Form nanoemulsions with even smaller droplet sizes, offering a larger interfacial area for drug absorption. [15] When to Consider Lipid-Based Formulations:

  • For oral administration in preclinical animal studies.

  • When other methods of solubilization have proven insufficient.

Development of Lipid-Based Formulations:

The development of these formulations is a specialized area and typically involves:

  • Screening of Excipients: Identifying suitable oils, surfactants, and co-solvents in which the compound has high solubility.

  • Construction of Phase Diagrams: Determining the optimal ratios of the components to form stable emulsions, microemulsions, or nanoemulsions.

  • Characterization: Evaluating the formulation for droplet size, zeta potential, and in vitro drug release.

Due to the complexity of developing these formulations, it is often beneficial to consult with a formulation scientist.

III. Summary of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantagesBest For
DMSO Dissolving in a strong organic solvent.Simple, effective for many compounds.Potential for cytotoxicity and assay interference. [3][4]Initial screening, in vitro assays.
Co-solvents (e.g., PEG-400) Increasing the polarity of the aqueous phase.Can improve solubility beyond what is achievable with DMSO alone.Co-solvents can have their own biological effects. [16]In vitro and in vivo studies where DMSO is limited.
pH Adjustment Ionizing the compound to a more soluble form.Can be very effective for ionizable compounds.Limited by the pH constraints of the biological assay.Compounds with suitable pKa values.
Cyclodextrins (e.g., HP-β-CD) Encapsulating the hydrophobic compound in a water-soluble carrier.Significant solubility enhancement, generally low toxicity. [13]Requires formulation development and characterization.In vitro and in vivo studies.
Lipid-Based Formulations Incorporating the compound into lipidic carriers.Can greatly enhance oral bioavailability.Complex formulation development.Oral administration in preclinical studies.

IV. References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein peptide.

  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.

  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate.

  • BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. BenchChem.

  • Manivannan, R., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(10), 4503-4509.

  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042-1047.

  • Phelps, M., et al. (2014). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Journal of Tissue Engineering and Regenerative Medicine, 8(11), 923-930.

  • Various Authors. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit.

  • Dawane, B. S., et al. (2011). PEG-400: prompted eco-friendly synthesis of some novel pyrazolo [1, 5-a] pyrimidine derivatives and their in vitro antimicrobial evaluation. Journal of Chemical and Pharmaceutical Research, 3(2), 435-443.

  • MedChemExpress. Compound Handling Instructions. MedChemExpress.

  • Various Authors. (2025, August 6). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions. BenchChem.

  • Ahlner, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2737–2746.

  • Wang, L., et al. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Advances, 7(12), 7063-7070.

  • Chobe, S. S., et al. (2022). Polyethylene Glycol-400 Prompted an Efficient Synthesis of Thienyl Pyrazolo[1,5-a] Pyrimidines as Microbial Inhibitors. Current Organic Synthesis, 19(6), 693-701.

  • Various Authors. (2018, October 9). What is the best way of storing a DMSO in a research lab? Quora.

  • Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific.

  • Zagozda, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949.

  • Various Authors. (2022, August 4). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate.

  • Ghosh, S., et al. (2025, October 27). Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. The Journal of Physical Chemistry B.

  • D'Acunto, E., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(22), 16453.

  • Various Authors. (2025, August 5). Solubility Prediction of Drugs in Water–Polyethylene Glycol 400 Mixtures Using Jouyban–Acree Model. ResearchGate.

  • Wang, L., et al. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Advances, 7(12), 7063-7070.

  • Vahedi, M. M., et al. (2023). Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines. Chemistry & Biodiversity, 20(10), e202301146.

  • Lee, J., et al. (2023). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 66(1), 534-547.

  • Various Authors. (2025, August 9). PEG-400: Prompted eco-friendly synthesis of some novel pyrazolo [1, 5-a] pyrimidine derivatives and their in vitro antimicrobial evaluation. ResearchGate.

  • Various Authors. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate.

  • Various Authors. (2015, June 10). What is the best right way of storing DMSO in research lab? ResearchGate.

  • Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.

  • Various Authors. (2025, August 6). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. ResearchGate.

  • Vahedi, M. M., et al. (2022, December 15). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell line. ResearchGate.

  • Li, J., et al. (2015). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Chinese Chemical Letters, 26(1), 101-104.

  • Vahedi, M. M., et al. (2022, December 15). Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell line. ResearchGate.

  • Patel, R. P., et al. (2014). Hydroxypropyl-β-cyclodextrin: A Novel Transungual Permeation Enhancer for Development of Topical Drug Delivery System for Onychomycosis. Scientia Pharmaceutica, 82(2), 427-437.

  • Lin, H. Y., et al. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. International Journal of Nanomedicine, 14, 3947–3957.

  • Ashland. (n.d.). importance of β-cyclodextrin substitution level and type for solubilization and stabilization of poorly soluble APIs in parente. Pharma Excipients.

  • Sigma-Aldrich. FAQs on Inhibitor Preparation. Sigma-Aldrich.

  • Zagozda, M., et al. (2022, July 30). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.

  • El-Metwaly, A. M., et al. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 26(19), 5969.

  • Zhang, J., et al. (2016). Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. International Journal of Pharmaceutics, 514(1), 186-193.

  • Various Authors. (2025, October 16). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. ResearchGate.

  • Various Authors. (2022, December 27). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate.

  • Chauhan, A. (2026). International Journal of Pharmaceutical Sciences, 4(1), 1913-1923.

  • Lee, J., et al. (2022, December 27). Synthetic Strategiesfor Improving Solubility: Optimizationof Novel Pyrazolo[1,5-a]pyrimidine CFTR ActivatorThat Ameliorates Dry Eye Disease. R Discovery.

  • Abdel-Aziz, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667.

  • Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.

  • Kumar, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(1), 221.

Sources

Technical Support Center: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, achieving precise regiochemical control during their synthesis can be a significant challenge. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments, ensuring you can optimize your synthetic strategies for efficiency and selectivity.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the synthesis of pyrazolo[1,5-a]pyrimidines, with a focus on controlling regioselectivity.

Q1: What is the most common method for synthesizing pyrazolo[1,5-a]pyrimidines, and what determines the regiochemical outcome?

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its equivalent.[1][4] The 5-aminopyrazole acts as a binucleophile, with the exocyclic amino group and the N1 nitrogen of the pyrazole ring participating in the cyclization.

The regioselectivity of this reaction, which dictates whether the desired pyrazolo[1,5-a]pyrimidine is formed over its pyrazolo[3,4-b]pyridine isomer, is primarily governed by the relative reactivity of the two electrophilic centers in the 1,3-dicarbonyl compound and the nucleophilicity of the reacting centers in the aminopyrazole.[5] Typically, the reaction is initiated by the nucleophilic attack of the more reactive exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent intramolecular cyclization and dehydration lead to the final product.[4]

Q2: What factors influence whether the N1 or N2 nitrogen of the pyrazole ring participates in the cyclization?

The cyclization leading to the pyrazolo[1,5-a]pyrimidine scaffold involves the N1 nitrogen of the pyrazole ring. The alternative cyclization involving the N2 nitrogen would lead to a different isomeric system. The preference for N1 cyclization is a consequence of the inherent electronic properties and tautomeric forms of the 5-aminopyrazole precursor. The initial condensation product, an enaminone intermediate, is poised for cyclization via the endocyclic N1 nitrogen, which is generally more nucleophilic than the N2 nitrogen in the tautomeric form that leads to the desired product.

Q3: Can reaction conditions like solvent, temperature, and catalysts be used to control regioselectivity?

Absolutely. Fine-tuning reaction conditions is a critical strategy for controlling regioselectivity.

  • Solvents: The choice of solvent can influence the tautomeric equilibrium of the aminopyrazole and the solubility of intermediates, thereby affecting the reaction pathway. Acetic acid is a commonly used solvent that can also act as a catalyst.

  • Catalysts: Both acid and base catalysts are frequently employed.[4] Acid catalysts, such as sulfuric acid, can enhance the electrophilicity of the carbonyl carbons, while basic catalysts can deprotonate the aminopyrazole, increasing its nucleophilicity.[4] The choice and concentration of the catalyst can significantly impact which regioisomer is favored.

  • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of a less favored isomer, leading to a mixture of products. Therefore, careful temperature control is essential. Microwave-assisted synthesis has also been shown to improve yields and, in some cases, regioselectivity by providing rapid and uniform heating.[1][4]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.

Issue 1: Poor Regioselectivity - Formation of Pyrazolo[3,4-b]pyridine Isomer

Observation: You have isolated a significant amount of the undesired pyrazolo[3,4-b]pyridine isomer alongside your target pyrazolo[1,5-a]pyrimidine.

Probable Causes & Solutions:

The formation of the pyrazolo[3,4-b]pyridine isomer arises from the alternative cyclization pathway where the initial nucleophilic attack occurs at the C4 position of the pyrazole ring, or a rearrangement occurs. Here’s how to troubleshoot this issue:

1. Re-evaluate the Electrophilicity of Your 1,3-Dicarbonyl Compound:

  • Causality: When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack of the 5-aminopyrazole's exocyclic amino group will preferentially occur at the more electrophilic carbonyl carbon. If the electronic properties of the two carbonyl groups are similar, a mixture of regioisomers can be expected.[5]

  • Solution:

    • Modify Substituents: If possible, choose a 1,3-dicarbonyl compound with substituents that create a significant electronic difference between the two carbonyl groups. For instance, a trifluoromethyl group will make the adjacent carbonyl carbon significantly more electrophilic.[5]

    • Use a Symmetrical Dicarbonyl: If the desired substitution pattern allows, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of forming regioisomers from the dicarbonyl component.

2. Optimize Reaction Conditions to Favor the Desired Pathway:

  • Causality: The reaction kinetics and thermodynamics can be influenced by the reaction environment, directing the reaction towards one isomer over the other.

  • Solution:

    • Catalyst Tuning: Experiment with different acid or base catalysts. A milder acid catalyst might favor the thermodynamically more stable pyrazolo[1,5-a]pyrimidine. Conversely, in some systems, a stronger base might be required to achieve selectivity.[1]

    • Temperature Control: Lowering the reaction temperature may favor the kinetic product, which is often the desired pyrazolo[1,5-a]pyrimidine. Monitor the reaction progress at different temperatures using TLC or LC-MS.

3. Consider Alternative Synthetic Strategies:

  • Causality: The traditional one-pot condensation may not be suitable for all substrate combinations.

  • Solution:

    • Stepwise Synthesis: A stepwise approach can provide greater control. For example, first synthesize the enaminone intermediate by reacting the 5-aminopyrazole with a β-ketoester, and then induce cyclization under controlled conditions. This allows for purification of the intermediate and optimization of the cyclization step independently.

    • Alternative Reagents: Explore the use of β-enaminones, α,β-unsaturated ketones, or ketene-S,S-acetals as the 1,3-bielectrophilic partner.[3][6] These reagents can offer different reactivity profiles and lead to improved regioselectivity.

Issue 2: Low Yield of the Desired Pyrazolo[1,5-a]pyrimidine

Observation: The overall yield of your target product is low, even with good regioselectivity.

Probable Causes & Solutions:

Low yields can stem from incomplete reactions, side reactions, or product degradation.

1. Incomplete Reaction:

  • Causality: The reaction may not have reached completion due to insufficient activation or reaction time.

  • Solution:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending it or cautiously increasing the temperature.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by providing efficient and uniform heating.[1][4]

    • Stronger Catalyst: If using a mild catalyst, a switch to a stronger acid (e.g., a catalytic amount of H₂SO₄) or base might be necessary to drive the reaction to completion.[4]

2. Side Reactions:

  • Causality: The starting materials or intermediates may be undergoing undesired side reactions, such as self-condensation of the dicarbonyl compound or decomposition.

  • Solution:

    • Optimize Reagent Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reagent may promote side reactions.

    • Control of pH: Extreme pH conditions can sometimes lead to degradation. If using a strong acid or base, consider using a buffered system or a milder catalyst.

3. Product Degradation:

  • Causality: The pyrazolo[1,5-a]pyrimidine product might be unstable under the reaction or workup conditions.

  • Solution:

    • Milder Workup: If the product is sensitive to strong acids or bases, use a milder workup procedure. For example, neutralize the reaction mixture carefully and avoid prolonged exposure to harsh conditions.

    • Inert Atmosphere: If your product is susceptible to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol describes a general method for the condensation of a 5-aminopyrazole with a 1,3-diketone.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • 1,3-Diketone (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Optional: Catalytic amount of sulfuric acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole derivative and the 1,3-diketone.

  • Add glacial acetic acid to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • If required, add a catalytic amount of sulfuric acid (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC.

  • Once the reaction is complete (usually after 2-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization or column chromatography as needed.

Visualization of Reaction Pathways

Diagram 1: Competing Pathways in Pyrazolo[1,5-a]pyrimidine Synthesis

This diagram illustrates the two competing cyclization pathways that can occur during the reaction of a 5-aminopyrazole with an unsymmetrical 1,3-diketone, leading to the desired pyrazolo[1,5-a]pyrimidine and the isomeric pyrazolo[3,4-b]pyridine.

G cluster_start Starting Materials 5-Aminopyrazole 5-Aminopyrazole Intermediate_A Enaminone Intermediate (Attack at more electrophilic C=O) 5-Aminopyrazole->Intermediate_A Path A Intermediate_B Enaminone Intermediate (Attack at less electrophilic C=O) 5-Aminopyrazole->Intermediate_B Path B Unsymmetrical_1_3_Diketone Unsymmetrical 1,3-Diketone Unsymmetrical_1_3_Diketone->Intermediate_A Unsymmetrical_1_3_Diketone->Intermediate_B Product_Desired Pyrazolo[1,5-a]pyrimidine (Desired Product) Intermediate_A->Product_Desired Intramolecular Cyclization (N1) Product_Isomer Pyrazolo[3,4-b]pyridine (Isomeric Byproduct) Intermediate_B->Product_Isomer Intramolecular Cyclization (C4)

Caption: Competing reaction pathways in pyrazolo[1,5-a]pyrimidine synthesis.

Data Summary

Table 1: Effect of Reaction Conditions on Regioselectivity

CatalystSolventTemperature (°C)Ratio (Pyrazolo[1,5-a]pyrimidine : Pyrazolo[3,4-b]pyridine)Reference
NoneAcetic Acid1183 : 1[Internal Data]
H₂SO₄ (cat.)Acetic Acid1189 : 1[Internal Data]
PiperidineEthanol801 : 2[Internal Data]
None (Microwave)DMF1505 : 1[Internal Data]

Note: The data presented in this table is illustrative and will vary depending on the specific substrates used.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
  • Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.
  • Synthesis of new pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- b ]pyridines.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed.
  • Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives.
  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)

Sources

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of brominated heterocyclic compounds. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Understanding the Core Purification Challenges

Brominated heterocycles are foundational building blocks in medicinal chemistry, prized for their utility in cross-coupling reactions and their ability to modulate pharmacological properties.[1] However, the very features that make them synthetically valuable also introduce distinct purification hurdles.

Q1: Why are my brominated heterocycles so difficult to purify compared to their non-brominated analogs?

A1: The difficulty stems from a combination of factors directly related to the bromine atom and its influence on the molecule's overall physicochemical properties:

  • Altered Polarity: The carbon-bromine (C-Br) bond is polarized due to bromine's higher electronegativity compared to carbon, making the carbon atom electrophilic.[2][3] This localized dipole can lead to strong interactions with polar stationary phases like silica gel. However, the large size and mass of the bromine atom also increase the molecule's overall van der Waals surface area and polarizability, which can paradoxically lead to higher retention on reversed-phase columns or increased solubility in non-polar solvents, complicating solvent selection.

  • Chemical Instability: The C-Br bond on a heterocyclic ring can be susceptible to cleavage under various conditions. This is a primary source of impurity generation during purification. Key instability pathways include:

    • Acid-Sensitivity: The acidic nature of standard silica gel can catalyze decomposition or debromination, especially for electron-rich heterocycles.[4]

    • Reductive Debromination: The C-Br bond is the weakest among the carbon-halogen bonds (excluding C-I).[5] It can be reductively cleaved by residual catalysts (e.g., Palladium), certain metals, or even light, leading to the formation of dehalogenated impurities that are often difficult to separate from the starting material.[6][7]

    • Nucleophilic Attack: The electrophilic carbon of the C-Br bond can be attacked by nucleophilic solvents (like methanol) or basic additives, leading to unwanted side products.

  • Poor Crystallinity: The introduction of a bulky bromine atom can disrupt the crystal lattice packing that is essential for effective purification by recrystallization. This often leads to the product "oiling out" or precipitating as an amorphous solid that traps impurities.

Section 2: Troubleshooting Guide for Column Chromatography

Column chromatography is the workhorse for purifying brominated heterocycles, but it is also where many stability issues manifest.

Q2: My compound is streaking badly on a silica gel column and I'm getting poor separation. What's happening?

A2: Streaking (or tailing) is a classic sign of an undesirable, strong interaction between your compound and the stationary phase. For brominated heterocycles, this is often due to acidic or basic functional groups on the molecule interacting with the slightly acidic silica surface.[8]

Troubleshooting Workflow: Poor Peak Shape

start Problem: Streaking/ Poor Peak Shape check_amine Does your heterocycle contain a basic nitrogen (e.g., pyridine, imidazole)? start->check_amine add_base Solution: Add a basic modifier. - 0.1-1% Triethylamine (TEA) - 0.1-1% Pyridine in your eluent. check_amine->add_base Yes check_acid Does your compound have an acidic proton (e.g., carboxylic acid, phenol)? check_amine->check_acid No add_acid Solution: Add an acidic modifier. - 0.1-1% Acetic Acid (AcOH) - 0.1% Formic Acid in your eluent. check_acid->add_acid Yes check_metal Is the compound a potential metal chelator (e.g., bipyridine)? Or from a Pd-catalyzed reaction? check_acid->check_metal No alt_phase Solution: Switch stationary phase. - Alumina (basic or neutral) - Reversed-Phase (C18) - Deactivated Silica check_metal->alt_phase Yes

Caption: Decision tree for troubleshooting poor peak shape.

Q3: I'm losing my compound on the column or observing a new, less polar spot on TLC that corresponds to the debrominated product. How can I prevent this?

A3: This indicates on-column decomposition, a very common issue. The primary culprit is often the acidic nature of silica gel or residual metal catalysts from the preceding reaction step.

Protocol: Assessing and Preventing On-Column Decomposition
  • Stability Test (The "Silica Plug" Test):

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot a TLC plate with this solution (this is your 'Before' lane).

    • Add a small amount of silica gel to the solution and stir for 30-60 minutes at room temperature.

    • Filter the silica gel off and spot the filtrate on the same TLC plate ('After' lane).

    • Develop the plate. If a new, less polar spot appears in the 'After' lane, your compound is unstable on silica.[4]

  • Mitigation Strategies:

    • Deactivate the Silica: Before packing your column, prepare a slurry of silica gel in your non-polar eluent containing 1% triethylamine. Let it stand for 15 minutes before packing. This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase:

      • Alumina: Available in neutral, basic, or acidic grades. For basic heterocycles, neutral or basic alumina is an excellent choice.[9]

      • Reversed-Phase (C18) Silica: Separation is based on hydrophobicity. This is often a good choice for polar brominated compounds.[9]

    • Pre-treat the Crude Mixture: If you suspect residual palladium is causing debromination, stir the crude product in a solvent with a metal scavenger (e.g., QuadraSil®, SiliaMetS®) before purification.

    • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than you think you need to ensure rapid elution.[4]

Table 1: Common Stationary Phases for Brominated Heterocycles
Stationary PhaseGrade/TypeBest ForAvoid If
Silica Gel Standard (pH ~4-5)Neutral, non-labile compounds.Acid-sensitive or basic compounds.
Deactivated Silica Treated with baseBasic, acid-sensitive compounds.Highly acidic compounds.
Alumina Neutral or BasicBasic compounds, good alternative to silica.Acidic compounds (will bind irreversibly).
Reversed-Phase C18, Phenyl-HexylPolar compounds, mixtures with dehalogenated impurities.[6]Very non-polar compounds (may require difficult solvent systems).

Section 3: Strategies for Successful Crystallization

Crystallization is an ideal purification technique for achieving high purity, but it requires careful optimization.[10][11]

Q4: My compound won't crystallize and keeps "oiling out." What should I do?

A4: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or when the cooling process is too rapid, preventing the formation of an ordered crystal lattice.[12] The presence of impurities can also inhibit crystallization.

Protocol: Troubleshooting Crystallization
  • Re-evaluate Your Solvent System:

    • The ideal single solvent is one where your compound is highly soluble when hot but poorly soluble when cold.[11]

    • If a single solvent doesn't work, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

  • Control the Cooling Rate:

    • Slow Cooling is Key: Never rush crystallization by putting a hot flask directly into an ice bath. Allow the solution to cool slowly to room temperature first. This encourages the growth of larger, purer crystals.[12]

    • Reduce the Supersaturation: If it oils out, gently reheat the mixture until it becomes homogeneous again. Add a small amount of the "good" solvent to decrease the concentration, and then allow it to cool slowly once more.

  • Induce Crystallization:

    • Seed Crystals: If you have a tiny amount of pure solid, add a single crystal to the cooled, supersaturated solution.

    • Scratch Method: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Table 2: Common Binary Solvent Systems for Recrystallization
Good Solvent (High Solubility)Poor Solvent (Low Solubility)Polarity Mismatch
Dichloromethane (DCM)Hexanes / HeptaneModerate
Ethyl Acetate (EtOAc)Hexanes / HeptaneModerate
AcetoneWaterHigh
Methanol / EthanolWaterHigh
Tetrahydrofuran (THF)WaterHigh

Section 4: Advanced & Alternative Purification Strategies

Q5: Normal and reversed-phase chromatography are failing to separate my brominated compound from a key impurity. What else can I try?

A5: When standard methods fail, it's time to consider orthogonal purification strategies or more advanced techniques. An orthogonal technique separates compounds based on a different chemical principle.[13][14]

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[15] It offers several advantages:

    • Orthogonal Selectivity: It often provides unique separation patterns compared to HPLC.[16]

    • Speed and Efficiency: The low viscosity of the mobile phase allows for very fast separations.[17][18]

    • "Green" Chemistry: It significantly reduces the use of organic solvents.[19]

    • Ideal for Thermally Labile Compounds: SFC operates at lower temperatures, minimizing degradation.[18]

  • Salt Formation & Crystallization: If your compound has a basic or acidic handle, you can form a salt. Salts often have very different solubility profiles and higher crystallinity than the free base/acid, which can be exploited for purification. For example, reacting a basic brominated pyridine with HCl or tartaric acid may yield a highly crystalline salt that precipitates from a solution where the impurities remain dissolved.

Method Selection Workflow

start Crude Brominated Heterocycle check_purity Initial Purity? (by LCMS/NMR) start->check_purity high_purity >90% Pure Minor Impurities check_purity->high_purity High low_purity <90% Pure Major Impurities check_purity->low_purity Low check_solid Is the material solid? high_purity->check_solid chromatography Perform Flash Chromatography low_purity->chromatography crystallize Attempt Recrystallization check_solid->crystallize Yes check_solid->chromatography No (Oil) check_success Pure Product? crystallize->check_success chromatography->check_success end Pure Compound check_success->end Yes troubleshoot Troubleshoot/ Try Orthogonal Method (SFC, Prep-HPLC) check_success->troubleshoot No troubleshoot->end

Caption: A general workflow for selecting a purification strategy.

Section 5: Frequently Asked Questions (FAQs)

Q6: Can I use activated charcoal to remove colored impurities during recrystallization of my brominated compound? A6: Yes, but with caution. Activated charcoal is excellent for adsorbing large, flat, colored aromatic impurities.[20] However, it can also adsorb your product, reducing your yield. Use it sparingly (1-2% by weight) in the hot solution just before the hot filtration step. Be aware that some brominated compounds can be degraded by the high surface area and potential radical nature of charcoal.

Q7: My NMR shows a clean product, but my LC/MS shows two peaks with the same mass. What could be the issue? A7: This often points to the presence of regioisomers. If your bromination reaction could have occurred at multiple positions on the heterocycle, you may have formed isomers that are difficult to distinguish by NMR but can be separated by chromatography. SFC is particularly powerful for separating regioisomers.[19]

Q8: How can I safely quench a reaction that uses elemental bromine (Br₂) before purification? A8: Excess bromine must be quenched before workup and purification to avoid safety hazards and unwanted side reactions. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard quenching agent. It reacts with bromine to form sodium bromide and sodium sulfate, which are easily removed in the aqueous layer.

This guide provides a framework for addressing the common purification challenges associated with brominated heterocyclic compounds. Remember that each molecule is unique, and a thoughtful, methodical approach based on sound chemical principles is the key to success.

References

  • Bond Polarity in Organic Compounds. Chemguide. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • recrystallization & purification of N-bromosuccinimide. ChemHelpASAP (YouTube). [Link]

  • SFC: A Greener Approach to Analytical and Purification Applications. Waters. [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Bromine as a Visible-Light-Mediated Polarity-Reversal Catalyst for the Functionalization of Aldehydes. ResearchGate. [Link]

  • Does bromine become polar in water? Quora. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health (PMC). [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health (PMC). [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC. [Link]

  • Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry. [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • troubleshooring flash chromatography purification. Reddit (r/Chempros). [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Preprints.org. [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Chromatography Troubleshooting. Teledyne ISCO (YouTube). [Link]

  • Bromination part VIII - recrystallization continued. YouTube. [Link]

  • Lab Procedure: Recrystallization | Chemistry. ChemTalk. [Link]

  • Bromine compounds. Wikipedia. [Link]

  • Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. National Institutes of Health (PMC). [Link]

  • Purification of strong polar and basic compounds. Reddit (r/Chempros). [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. National Institutes of Health (PMC). [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health (PMC). [Link]

  • Purification of liquid bromine contaminated with organic impurities.
  • Formation and decomposition of new and unknown polar brominated disinfection byproducts during chlorination. PubMed. [Link]

  • Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene. ResearchGate. [Link]

  • Late-stage functionalization of BN-heterocycles. National Institutes of Health (PMC). [Link]

  • A rare case of brominated small molecule acceptors for high-efficiency organic solar cells. Nature Communications. [Link]

  • Identification, formation and control of polar brominated disinfection byproducts during cooking with edible salt, organic matter and simulated tap water. ResearchGate. [Link]

Sources

Navigating the Stability of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the degradation of this compound in solution. As a molecule of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors, understanding and mitigating its stability issues is paramount for generating reliable and reproducible experimental data.[1][2][3] This document provides a comprehensive overview of potential degradation pathways, troubleshooting strategies for unexpected results, and detailed protocols for stability assessment.

Introduction to the Stability Challenges of this compound

This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. This core structure is a privileged scaffold in drug discovery.[4] However, the presence of a bromine atom and a cyclopropyl group introduces specific chemical liabilities that can lead to degradation under common laboratory conditions. The primary concerns for this molecule are its susceptibility to photodegradation, hydrolysis (particularly under acidic or basic conditions), and potential thermal degradation.

This guide will equip you with the knowledge to anticipate and prevent these degradation pathways, ensuring the integrity of your research.

Troubleshooting Guide: Addressing Common Degradation Issues

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I'm observing a loss of my parent compound peak and the appearance of a new, earlier-eluting peak in my HPLC analysis after my solutions have been on the benchtop for a few hours. What could be happening?

Answer: This is a classic sign of photodegradation. The pyrazolo[1,5-a]pyrimidine core, like many nitrogen-containing heterocycles, can be sensitive to light, particularly in the UV range. The carbon-bromine bond is also susceptible to photolytic cleavage.

  • Plausible Degradation Pathway: Exposure to ambient light, especially UV wavelengths, can induce the homolytic cleavage of the C-Br bond. This would result in the formation of 2-cyclopropylpyrazolo[1,5-a]pyrimidine. This debrominated product would be less polar than the parent compound, leading to an earlier elution time in reverse-phase HPLC.

  • Immediate Action:

    • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or a vial wrapped in aluminum foil.

    • Minimize Exposure: During your experiments, minimize the exposure of your solutions to direct light. Use amber-colored autosampler vials if possible.

    • Confirmation: To confirm photodegradation, expose a solution of your compound to a UV lamp for a controlled period and analyze it by HPLC-MS. The mass of the new peak should correspond to the debrominated product (a decrease of 78.9 Da, the mass of Bromine).

Question 2: My compound seems to be degrading in my acidic mobile phase or during an experiment conducted at low pH. I see a new, more polar peak appearing over time. What is the likely cause?

Answer: The cyclopropyl group, particularly when attached to a nitrogen-containing ring system, can be susceptible to acid-catalyzed ring-opening. This is a known liability for cyclopropylamines and related structures.[5][6]

  • Plausible Degradation Pathway: Under acidic conditions, the cyclopropyl ring can undergo a ring-opening reaction. This would likely result in the formation of a more polar, acyclic compound. The exact structure would depend on the mechanism, but it would introduce functional groups like hydroxyls or form a linearized carbon chain, significantly increasing polarity.

  • Immediate Action:

    • pH Control: If possible, adjust the pH of your experimental conditions to be neutral or slightly basic. If an acidic pH is required, minimize the time the compound is exposed to these conditions and keep the temperature low.

    • Solvent Choice: Ensure your solvents are free of acidic impurities.

    • Analytical Considerations: If using an acidic mobile phase for HPLC, ensure your analysis is rapid and that samples are not left in the autosampler for extended periods. Consider using a mobile phase with a less aggressive acid or a different chromatographic mode if possible.

Question 3: I've noticed a new peak in my chromatogram with a mass that is 16 Da higher than my parent compound, especially when working with older solutions or under certain buffer conditions. What does this suggest?

Answer: An increase in mass of 16 Da is a strong indicator of oxidation. While the pyrazolo[1,5-a]pyrimidine ring itself is relatively stable to oxidation, certain conditions can promote the formation of an N-oxide or other oxidative degradation products.

  • Plausible Degradation Pathway: Oxidation can occur at one of the nitrogen atoms in the pyrimidine ring, forming an N-oxide. This is a common metabolic pathway for nitrogen-containing heterocycles and can also be induced by certain chemical conditions.

  • Immediate Action:

    • De-gas Solvents: Use freshly de-gassed solvents to minimize dissolved oxygen.

    • Avoid Oxidizing Agents: Be mindful of any potential oxidizing agents in your buffers or reagents.

    • Storage: Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent long-term oxidative degradation.

Question 4: I am seeing a peak with a mass corresponding to the replacement of the bromine atom with a hydroxyl group. Under what conditions is this likely to occur?

Answer: The replacement of an aromatic bromine with a hydroxyl group is typically a result of hydrolysis. This can be promoted by either basic or, in some cases, acidic conditions, and is often accelerated by heat.

  • Plausible Degradation Pathway: Nucleophilic aromatic substitution of the bromine atom by a hydroxide ion (under basic conditions) or water (potentially acid-catalyzed) would lead to the formation of 6-hydroxy-2-cyclopropylpyrazolo[1,5-a]pyrimidine. This product would be more polar than the parent compound.

  • Immediate Action:

    • pH and Temperature Control: Maintain solutions at a neutral pH and avoid elevated temperatures to minimize the rate of hydrolysis.

    • Buffer Selection: Be cautious with strongly basic buffers, especially during prolonged experiments or storage.

    • Solvent Purity: Ensure that your organic solvents are anhydrous, as residual water can participate in hydrolysis reactions over time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound?

A1: For optimal stability, stock solutions should be stored at -20°C or lower in amber glass vials to protect from light. It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, consider dissolving the compound in an anhydrous, aprotic solvent like DMSO or DMF and storing it under an inert atmosphere.

Q2: How can I proactively assess the stability of my compound in a new formulation or buffer?

A2: Conducting a forced degradation study is the most effective way to assess the stability of your compound under specific conditions.[7][8][9][10][11] This involves intentionally exposing your compound to stress conditions (acid, base, oxidation, heat, and light) and monitoring the formation of degradation products. This will not only reveal potential liabilities but also help in developing a stability-indicating analytical method. A detailed protocol for a forced degradation study is provided in the next section.

Q3: Can the cyclopropyl group itself degrade under any other conditions?

A3: Besides acid-catalyzed ring-opening, highly energetic processes like certain photochemical reactions could potentially affect the cyclopropyl ring, though this is less common than the acid-mediated pathway.[12] For most typical experimental conditions, acid exposure is the primary concern for the cyclopropyl moiety.

Q4: My analytical method does not use mass spectrometry. How can I identify potential degradation products?

A4: Without mass spectrometry, you can still gather evidence for degradation. A change in the peak area of your parent compound over time is a clear indicator. You can compare the retention times of the new peaks with those of commercially available or synthesized standards of potential degradants (e.g., the debrominated analog). Furthermore, a well-developed, stability-indicating HPLC-UV method should be able to separate the parent compound from its key degradation products, allowing for their quantification.[13][14][15]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[8]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable solvent.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 8 hours.

    • At various time points (e.g., 1, 4, 8 hours), take an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • At various time points, take an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, incubate 1 mL of the stock solution at 60°C for 48 hours, protected from light.

    • Analyze the samples at the end of the incubation period.

  • Photodegradation:

    • Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with UV and visible light) for 24 hours.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples at the end of the exposure period.

  • Analysis: Analyze all samples by a gradient reverse-phase HPLC-UV-MS method. Monitor the parent peak and any new peaks that appear. Record retention times, UV spectra, and mass-to-charge ratios of all significant peaks.

Data Presentation
Stress ConditionExpected Degradation PathwayPotential Degradation ProductExpected Mass ChangeChromatographic Behavior (RP-HPLC)
Photolysis (UV/Vis Light) Photolytic C-Br bond cleavage2-cyclopropylpyrazolo[1,5-a]pyrimidine-79 DaEarlier elution (less polar)
Acidic Hydrolysis (e.g., 0.1 N HCl) Acid-catalyzed cyclopropyl ring openingAcyclic, more polar derivative+18 Da (addition of H₂O)Later elution (more polar)
Basic Hydrolysis (e.g., 0.1 N NaOH) Nucleophilic substitution of Bromine6-hydroxy-2-cyclopropylpyrazolo[1,5-a]pyrimidine-15 Da (Br replaced by OH)Later elution (more polar)
Oxidation (e.g., H₂O₂) N-oxidation of the pyrimidine ringN-oxide derivative+16 DaLater elution (more polar)

Visualizing Degradation Pathways

Degradation Workflow Diagram

DegradationWorkflow cluster_stress Stress Conditions cluster_product Potential Degradation Products cluster_analysis Analysis UV Photolytic Stress (UV/Vis Light) Debrominated Debrominated Product (C-Br Cleavage) UV->Debrominated Acid Acidic Stress (e.g., HCl, low pH) RingOpened Ring-Opened Product (Cyclopropyl Cleavage) Acid->RingOpened Base Basic Stress (e.g., NaOH, high pH) Hydroxylated Hydroxylated Product (Br -> OH Substitution) Base->Hydroxylated Oxidation Oxidative Stress (e.g., H₂O₂) N_Oxide N-Oxide Product (N-Oxidation) Oxidation->N_Oxide HPLC HPLC-UV/MS Analysis Debrominated->HPLC RingOpened->HPLC Hydroxylated->HPLC N_Oxide->HPLC Characterization Structure Elucidation HPLC->Characterization TroubleshootingLogic Start Unexpected Peak or Loss of Parent Compound CheckMass Analyze by HPLC-MS Start->CheckMass MassLoss Mass Loss of ~79 Da? CheckMass->MassLoss MassGain18 Mass Gain of ~18 Da? MassLoss->MassGain18 No Photodegradation Conclusion: Photodegradation (Debromination) Action: Protect from light MassLoss->Photodegradation Yes MassGain16 Mass Gain of ~16 Da? MassGain18->MassGain16 No AcidDegradation Conclusion: Acid-Catalyzed Ring Opening Action: Control pH MassGain18->AcidDegradation Yes MassLoss15 Mass Loss of ~15 Da? MassGain16->MassLoss15 No Oxidation Conclusion: Oxidation (N-Oxide Formation) Action: Use de-gassed solvents MassGain16->Oxidation Yes Hydrolysis Conclusion: Hydrolysis (Br -> OH) Action: Control pH & Temp MassLoss15->Hydrolysis Yes Other Investigate Other Possibilities MassLoss15->Other No

Caption: Decision tree for troubleshooting the degradation of this compound.

References

  • ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Son, M., et al. (2019). Photodegradation of HBCDs. Request PDF. [Link]

  • Chen, Y., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. [Link]

  • Knorr, S., et al. (2016). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. [Link]

  • BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Kireche, M., et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). ResearchGate. [Link]

  • Google Patents. (1983). Process for the manufacture of cyclopropylamine.
  • Google Patents. (1986). Process for the manufacture of cyclopropylamine.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2023). Aurore Life Sciences Private Limited. [Link]

  • Matczuk, M., et al. (2012). The impact of the various chemical and physical factors on the degradation rate of bronopol. PubMed. [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). MDPI. [Link]

  • Wang, Y., et al. (2021). Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions. PubMed Central. [Link]

  • Welch, C.J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]

  • Adams, J.L., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed. [Link]

  • Borucka, M., et al. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2016). International Journal of ChemTech Research. [Link]

  • Google Patents. (1973). Process for manufacturing cyclopropylamine.
  • From inhibition to destruction – kinase drugs found to trigger protein degradation. (2025). CeMM. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2021). PubMed Central. [Link]

  • Welch, C.J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Moustafa, A.H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Liu, S., et al. (2022). Late-stage functionalization of BN-heterocycles. PubMed Central. [Link]

  • Advances in the Synthesis of Cyclopropylamines. (2025). PubMed. [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024). PubMed. [Link]

  • Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. (2015). LCGC International. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (2023). Longdom Publishing. [Link]

Sources

Technical Support Center: Catalyst Selection for Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for the synthesis of pyrazolo[1,5-a]pyrimidines, covering various catalytic systems.

Q1: What are the most common catalytic systems for synthesizing pyrazolo[1,5-a]pyrimidines?

The synthesis of the pyrazolo[1,5-a]pyrimidine core is versatile, with several catalytic systems being widely employed. The choice of catalyst is dictated by the specific synthetic strategy and the desired substitution pattern on the final molecule. The most prevalent methods include:

  • Acid/Base Catalysis: Traditional cyclocondensation reactions of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents are often catalyzed by acids (e.g., acetic acid, sulfuric acid) or bases (e.g., piperidine, sodium ethoxide).[2] This is a robust and cost-effective method for accessing a wide range of derivatives.

  • Palladium Catalysis: Palladium catalysts are extensively used for various C-C and C-N bond-forming reactions to construct or functionalize the pyrazolo[1,5-a]pyrimidine scaffold.[3][4][5][6] Common palladium-catalyzed reactions include:

    • Cross-Dehydrogenative Coupling (CDC): This method allows for the direct coupling of two C-H bonds, offering an atom-economical approach.[3]

    • Suzuki-Miyaura Coupling: Ideal for introducing aryl or heteroaryl groups.[7]

    • Buchwald-Hartwig Amination: Used for the formation of C-N bonds to introduce amino substituents.

  • Gold Catalysis: Gold catalysts have been reported for specific intramolecular cyclization reactions leading to the formation of the pyrazolo[1,5-a]pyrimidine ring system.

  • Rhodium Catalysis: Rhodium complexes have been employed in multicomponent reactions to afford highly substituted pyrazolo[1,5-a]pyrimidines.[5]

Q2: How do I choose the right catalyst for my specific pyrazolo[1,5-a]pyrimidine synthesis?

The selection of an appropriate catalyst is critical for a successful synthesis. Here’s a breakdown of key considerations:

Catalytic SystemPrimary ApplicationKey Considerations
Acid/Base Catalysis Cyclocondensation of aminopyrazoles and 1,3-dicarbonylsCost-effective, suitable for large-scale synthesis. Regioselectivity can be an issue with unsymmetrical dicarbonyls.
Palladium Catalysis C-C and C-N bond formation, functionalizationHigh functional group tolerance, mild reaction conditions. Catalyst deactivation and cost can be a concern.
Gold Catalysis Specific intramolecular cyclizationsMild reaction conditions, unique reactivity. Substrate scope may be limited.
Rhodium Catalysis Multicomponent reactionsAccess to complex and diverse structures. Catalyst cost and availability may be a factor.

Q3: My palladium-catalyzed reaction is sluggish or not working. What are the likely causes?

Several factors can contribute to the failure of a palladium-catalyzed reaction. A systematic approach to troubleshooting is essential.

start Reaction Failure catalyst Catalyst Inactive? start->catalyst ligand Ligand Issues? start->ligand conditions Suboptimal Conditions? start->conditions substrate Substrate Problem? start->substrate solution1 Check Catalyst Source/Age Use Fresh Catalyst catalyst->solution1 solution2 Optimize Ligand Choice Check Ligand Purity ligand->solution2 solution3 Adjust Temperature, Solvent, Base Screen Reaction Parameters conditions->solution3 solution4 Verify Substrate Purity Check for Inhibiting Functional Groups substrate->solution4

Troubleshooting workflow for palladium-catalyzed reactions.

Q4: I'm observing the formation of regioisomers in my cyclocondensation reaction. How can I improve selectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2] Here are some strategies to enhance regioselectivity:

  • Control of Reaction Conditions: Fine-tuning the reaction temperature and the type of acid or base catalyst can influence the kinetic versus thermodynamic product distribution, thereby favoring one regioisomer.[2]

  • Choice of Dicarbonyl Compound: The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound play a crucial role. The more electrophilic carbonyl group will preferentially be attacked by the exocyclic amino group of the pyrazole.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes lead to improved regioselectivity and shorter reaction times.[4]

Troubleshooting Guide

This section provides a more detailed guide to resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Causes and Solutions:

CauseDiagnostic CheckSuggested Solution
Impure Starting Materials Verify the purity of 3-aminopyrazole and the 1,3-dicarbonyl compound via NMR or melting point.Recrystallize or purify the starting materials before use.
Suboptimal Reaction Conditions Review the literature for established protocols. Monitor the reaction progress by TLC.[8]Optimize the solvent, catalyst concentration, temperature, and reaction time.[2] For sluggish reactions, consider increasing the temperature or using microwave irradiation.[2]
Catalyst Deactivation (Palladium) Observe for the formation of palladium black (inactive Pd(0)).Use fresh catalyst, optimize ligand choice to stabilize the active Pd(II) species, or consider catalyst reactivation protocols.[9]
Poor Reactivity of Substrates Check the electronic and steric properties of your substrates.For less reactive 1,3-dicarbonyls, more forcing conditions (higher temperature, stronger acid catalyst) may be necessary.[2]
Problem 2: Formation of Side Products and Impurities

The formation of side products can complicate purification and reduce the yield of the desired pyrazolo[1,5-a]pyrimidine.

Common Side Reactions and Mitigation Strategies:

  • Dimerization of Starting Materials: In some cases, the aminopyrazole can self-condense or react with itself, especially at high temperatures.

    • Solution: Use a stoichiometric amount of the 1,3-dicarbonyl compound and control the reaction temperature carefully.

  • Formation of Isomeric Byproducts: As discussed in the FAQs, unsymmetrical reactants can lead to regioisomers.

    • Solution: Carefully select your starting materials and optimize reaction conditions to favor the desired isomer.[2]

  • Homocoupling in Palladium-Catalyzed Reactions: In Suzuki couplings, homocoupling of the boronic acid can occur.

    • Solution: Optimize the reaction conditions, particularly the base and solvent, and ensure an inert atmosphere.

  • Dehalogenation: In cross-coupling reactions involving halo-pyrazolo[1,5-a]pyrimidines, reductive dehalogenation can be a competing side reaction.

    • Solution: Use a less reactive palladium catalyst or a different ligand that promotes the desired cross-coupling over dehalogenation.

Problem 3: Catalyst Deactivation and Recovery

Catalyst deactivation is a significant concern in transition metal-catalyzed reactions, particularly with expensive catalysts like palladium.

Understanding and Addressing Palladium Catalyst Deactivation:

Deactivation Catalyst Deactivation (Active Pd(II) -> Inactive Pd(0)) Causes Causes Deactivation->Causes Prevention Prevention Deactivation->Prevention Reactivation Reactivation Deactivation->Reactivation Cause1 Reduction by Reagents (e.g., amines, phosphines) Causes->Cause1 Cause2 Thermal Degradation (Sintering) Causes->Cause2 Cause3 Poisoning by Impurities (e.g., sulfur) Causes->Cause3 Prevention1 Use Stabilizing Ligands (e.g., pyrazole-based) Prevention->Prevention1 Prevention2 Optimize Reaction Temperature Prevention->Prevention2 Prevention3 Ensure High Purity of Reagents and Solvents Prevention->Prevention3 Reactivation1 Oxidative Treatment to Regenerate Pd(II) Reactivation->Reactivation1

Sources

managing impurities in 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the production of this key heterocyclic intermediate. We will delve into the root causes of impurity formation and provide actionable troubleshooting strategies to ensure the highest quality of your final compound.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds via a cyclocondensation reaction between a 3-amino-5-cyclopropylpyrazole intermediate and a brominated 1,3-dicarbonyl equivalent, most commonly 2-bromo-malonaldehyde. This reaction is often catalyzed by an acid or base and can be influenced by various reaction conditions.[1][2]

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Impurities A 3-Amino-5-cyclopropylpyrazole C Cyclocondensation A->C B 2-Bromo-malonaldehyde B->C D 6-Bromo-2-cyclopropyl- pyrazolo[1,5-a]pyrimidine C->D Main Pathway E Regioisomeric Impurity (5-Bromo isomer) C->E Side Reaction F Debrominated Impurity D->F Degradation

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Based on the reaction mechanism, the most frequently encountered impurities are:

  • Regioisomers: Specifically, the 5-bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine isomer. The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1]

  • Debrominated Impurity: 2-cyclopropylpyrazolo[1,5-a]pyrimidine can be formed through reductive debromination of the desired product under certain reaction or work-up conditions.

  • Unreacted Starting Materials: Residual 3-amino-5-cyclopropylpyrazole or 2-bromo-malonaldehyde may be present if the reaction does not go to completion.

  • Polymeric Byproducts: 2-bromo-malonaldehyde can be unstable and prone to self-condensation or polymerization, especially under harsh acidic or basic conditions.[3]

Q2: My reaction is showing low or no yield. What are the potential causes and solutions?

A2: Low yields in pyrazolo[1,5-a]pyrimidine synthesis can stem from several factors. Here is a breakdown of common issues and how to address them:

  • Purity of Starting Materials: Impurities in either the aminopyrazole or the dicarbonyl compound can significantly interfere with the reaction.[4] We recommend verifying the purity of your starting materials by NMR or LC-MS and recrystallizing or purifying them if necessary.

  • Reaction Conditions: The choice of solvent and catalyst is critical. Acetic acid is a common solvent, sometimes with a catalytic amount of a stronger acid.[1] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.[2]

  • Temperature and Reaction Time: These parameters require careful optimization. A reaction that is too sluggish may benefit from increased temperature or longer reaction times. Conversely, high temperatures can lead to degradation and byproduct formation.[5] We strongly advise monitoring the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal endpoint.

  • Reactivity of the Dicarbonyl Compound: 2-bromo-malonaldehyde is highly reactive and can degrade. Ensure it is of good quality and consider adding it slowly to the reaction mixture to prevent side reactions.[3]

Q3: How can I control the formation of the 5-bromo regioisomer?

A3: Controlling regioselectivity is a key challenge. The outcome is influenced by the electronic and steric properties of both the aminopyrazole and the dicarbonyl compound.[1]

  • Mechanism: The reaction typically proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole onto a carbonyl carbon. The more electrophilic carbonyl group of the dicarbonyl compound will react preferentially.

  • Control Strategies: Fine-tuning the reaction conditions, such as temperature and the choice of catalyst, can influence the regioselectivity. Using a milder acid catalyst or a non-polar solvent might favor the formation of one regioisomer over the other.[1][6] A systematic Design of Experiments (DoE) approach is recommended to screen conditions efficiently.

Troubleshooting Guide: Impurity-Specific Issues

This section provides a deeper dive into specific impurity-related problems you might encounter.

Problem: An unexpected peak is observed in my HPLC/LC-MS analysis, potentially a regioisomer.
  • Likely Cause: Formation of 5-bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine. This occurs when the cyclization proceeds through the alternative carbonyl group of the dicarbonyl intermediate.[1]

  • Causality: The regiochemical outcome of the cyclization is determined by the relative electrophilicity of the two carbonyl carbons in the intermediate formed after the initial Michael addition. Subtle changes in pH, solvent polarity, and temperature can shift this balance.

  • Troubleshooting Workflow:

G cluster_analysis Characterization cluster_optimization Process Optimization start Unexpected Peak in HPLC check_mass Confirm Mass by LC-MS (Is it isomeric with the product?) start->check_mass run_nmr Isolate Peak by Prep-HPLC & Run 2D NMR (NOESY/HMBC) check_mass->run_nmr Yes confirm_structure Confirm Structure as 5-Bromo Isomer run_nmr->confirm_structure mod_temp Lower Reaction Temperature confirm_structure->mod_temp Confirmed mod_cat Screen Different Catalysts (e.g., milder acids) mod_temp->mod_cat mod_solv Change Solvent Polarity mod_cat->mod_solv end Regioisomer Minimized mod_solv->end

Caption: Troubleshooting workflow for managing regioisomeric impurities.

  • Expert Advice: The proton chemical shifts in ¹H NMR are highly diagnostic for pyrazolo[1,5-a]pyrimidines. The H5 and H7 protons have distinct chemical shifts and coupling patterns that can be unambiguously assigned using 2D NMR techniques like NOESY and HMBC to differentiate between the 5-bromo and 6-bromo isomers.[7][8][9]

Problem: My final product contains a significant amount of the debrominated impurity.
  • Likely Cause: In-situ reductive debromination of the 6-bromo product.

  • Causality: This side reaction can be promoted by certain reagents, prolonged heating, or the presence of catalytic impurities (e.g., trace metals) from starting materials or reactors. The C-Br bond on the electron-rich pyrimidine ring is susceptible to cleavage.

  • Prevention Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions that could lead to radical pathways.

    • Temperature & Time Control: Avoid excessive heating and prolonged reaction times. Once the reaction is complete (as determined by TLC/HPLC), proceed with work-up promptly.[5]

    • Reagent Purity: Ensure that no reducing agents are inadvertently introduced. Check the quality of your solvents and reagents.

Data Presentation: Common Impurities Summary

Impurity NameStructureLikely OriginKey Analytical Signatures (LC-MS)
This compound (Target Product)-M/Z = 252.0/254.0 (Isotopic pattern for Br)
5-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine RegioisomerSide reaction during cyclizationM/Z = 252.0/254.0 (Different retention time)
2-cyclopropylpyrazolo[1,5-a]pyrimidine DebrominatedProduct degradationM/Z = 173.1
3-Amino-5-cyclopropylpyrazole Starting MaterialIncomplete reactionM/Z = 123.1

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol is designed for the separation and identification of the target compound and its primary impurities.

  • Instrumentation: HPLC with UV and Mass Spectrometry detectors (e.g., Agilent 1260 Infinity II with a 6120 Quadrupole LC/MS).

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 40 psi.

Protocol 2: NMR Spectroscopy for Structural Elucidation

This protocol is essential for unambiguously distinguishing between the 5-bromo and 6-bromo regioisomers.

  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: On a 400 MHz or higher spectrometer, acquire the following spectra:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Analysis:

    • Use the ¹H NMR to identify the chemical shifts and coupling constants of the aromatic protons.

    • Use HSQC to correlate protons to their directly attached carbons.

    • Crucially, use HMBC to identify long-range (2-3 bond) correlations. For the 6-bromo isomer, the H5 proton should show an HMBC correlation to the carbon bearing the H7 proton, and vice-versa.

    • Use NOESY to identify through-space correlations, which can further confirm the spatial relationship of the substituents.[8] The distinct spatial environments of the protons in each isomer will result in a unique NOESY correlation pattern, providing definitive structural evidence.[6]

References

  • Al-Issa, S. A. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(4), 5462-5475. Available at: [Link]

  • Maslov, M. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6615. Available at: [Link]

  • Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. Available at: [Link]

  • Nagarapu, L., et al. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies, 5(5), 81-86. Available at: [Link]

  • Al-Issa, S. A. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. ResearchGate. Available at: [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. Available at: [Link]

  • PubMed. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Integrated Publications. (n.d.). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Available at: [Link]

  • Nagarapu, L., et al. (2017). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 922-926. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Royal Society of Chemistry. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7338. Available at: [Link]

Sources

Validation & Comparative

A Guide to Kinase Selectivity Profiling: Featuring the Novel Scaffold 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, protein kinases remain one of the most intensively pursued target classes, primarily due to their critical role in cellular signaling pathways that are often dysregulated in diseases like cancer.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3] This guide focuses on a novel derivative, 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine , to illustrate the critical process of kinase selectivity profiling.

The rationale for this specific molecular design is twofold: the bromine atom at the 6-position serves as a versatile chemical handle for further structure-activity relationship (SAR) studies via cross-coupling reactions, while the cyclopropyl group at the 2-position can enhance binding affinity and modulate selectivity through favorable interactions within the ATP-binding pocket. While extensive data for this precise molecule is not yet published, its lineage from a well-established class of kinase inhibitors makes it an ideal candidate for rigorous profiling.[2][4]

This document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining, interpreting, and contextualizing the kinase selectivity profile of a novel compound. We will delve into the causality behind experimental choices, provide validated protocols, and present a comparative analysis to benchmark our lead compound's potential within the competitive field of kinase inhibition.

Section 1: The Imperative of Kinase Selectivity

The human genome encodes over 500 protein kinases, collectively known as the kinome.[5] These enzymes share a highly conserved ATP-binding site, which presents a formidable challenge for designing inhibitors that are truly selective for a single target.[6] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminishing the therapeutic window of a drug candidate.[2] Conversely, a well-characterized, multi-targeted inhibitor can be advantageous in complex diseases where hitting multiple nodes in a signaling cascade is beneficial.[7][8]

Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a foundational pillar of a successful drug discovery program. It allows for:

  • Target Validation: Confirming that the desired biological effect is due to inhibition of the intended target.

  • Risk Assessment: Identifying potential off-target liabilities that could lead to toxicity.

  • Compound Prioritization: Selecting lead candidates with the most promising efficacy and safety profiles for further development.[1]

  • Mechanism of Action (MoA) Elucidation: Understanding the full spectrum of a compound's activity to interpret cellular and in vivo results accurately.[9]

Section 2: Methodologies for Kinase Selectivity Profiling

A variety of robust, high-throughput screening (HTS) compatible technologies are available to assess a compound's interaction with a broad panel of kinases.[1] The choice of assay depends on the specific question being asked—are we measuring direct binding to the kinase (affinity) or its effect on enzymatic activity (potency)?

Common Assay Formats:

  • Biochemical Activity Assays: These measure the transfer of a phosphate group from ATP to a substrate. Readouts can be radiometric (³³P-ATP), fluorescent, or luminescent.[10][11] The ADP-Glo™ Kinase Assay, for instance, is a widely used luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12]

  • Biophysical Binding Assays: These measure the direct interaction between an inhibitor and a kinase, independent of enzymatic activity. This provides a dissociation constant (Kd). Competitive binding assays, for example, measure the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP pocket.[7]

Experimental Protocol: Luminescent Kinase Activity Assay (ADP-Glo™)

This protocol outlines a standard procedure for determining the inhibitory activity of this compound against a panel of kinases. The causality behind this choice is its high sensitivity, broad dynamic range, and resistance to interference from compounds that may quench fluorescence.

Objective: To determine the percent inhibition of a panel of kinases at a single concentration of the test compound and to calculate the IC₅₀ value for highly inhibited kinases.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega ADP-Glo™) containing kinases, substrates, and buffers.[12]

  • This compound (Test Compound).

  • Known kinase inhibitor (Positive Control, e.g., Staurosporine).

  • DMSO (Vehicle Control).

  • 384-well assay plates.

  • Luminometer.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and control compounds in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions). For single-point screening, prepare a working concentration that results in a final assay concentration of 1 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of 2X Kinase/Substrate solution to each well of a 384-well plate.

    • Add 0.5 µL of the diluted test compound, control compound, or DMSO vehicle to the appropriate wells.

    • To initiate the reaction, add 2 µL of 2.5X ATP solution to each well. The final reaction volume is 5 µL. Rationale: Initiating the reaction with ATP ensures that the inhibitor has the opportunity to bind to the kinase first.

  • Incubation:

    • Gently mix the plate and incubate at room temperature for 60 minutes. Rationale: This incubation time is typically sufficient for the kinase reaction to proceed into a linear range, allowing for accurate measurement of inhibition.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for the single-point screen relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.

    • For dose-response experiments, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Test & Control in DMSO) Add_Compound 4. Add Compound/Vehicle Compound_Prep->Add_Compound Reagent_Prep 2. Prepare 2X Kinase/ Substrate Solution Add_Kinase 3. Add Kinase/Substrate to 384-well plate Reagent_Prep->Add_Kinase Add_Kinase->Add_Compound Add_ATP 5. Initiate with ATP (Final Volume: 5 µL) Add_Compound->Add_ATP Incubate_1 6. Incubate 60 min at Room Temp Add_ATP->Incubate_1 Add_ADP_Glo 7. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 8. Incubate 40 min Add_ADP_Glo->Incubate_2 Add_Detection 9. Add Detection Reagent (Convert ADP to Light) Incubate_2->Add_Detection Incubate_3 10. Incubate 30 min Add_Detection->Incubate_3 Read_Plate 11. Read Luminescence Incubate_3->Read_Plate Analyze 12. Calculate % Inhibition or IC50 Value Read_Plate->Analyze

Caption: Workflow for a luminescent-based kinase activity assay.

Section 3: Interpreting Kinase Selectivity Data

Raw data from profiling assays must be translated into meaningful metrics of inhibitor potency and selectivity.

  • % Inhibition: A single-point measurement indicating the percentage reduction in kinase activity at a fixed inhibitor concentration (e.g., 1 µM). It is useful for initial screening to identify "hits."[5]

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%. It is a measure of potency. However, IC₅₀ values are dependent on assay conditions, particularly the ATP concentration.[13]

  • Kᵢ (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It reflects the intrinsic binding affinity of the inhibitor for the kinase.[14] For competitive inhibitors, Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration of the substrate (ATP).[15] This makes Kᵢ values more suitable for comparing inhibitors across different studies.[7][14]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate (ATP) concentration and Kₘ is the Michaelis constant of the enzyme for that substrate.

Hypothetical Kinase Selectivity Profile for this compound

To illustrate the interpretation process, we present a hypothetical dataset for our lead compound screened against a panel of representative kinases. This data is for illustrative purposes only.

Kinase TargetFamily% Inhibition @ 1µMIC₅₀ (nM)Notes
CDK2/CycA CMGC98% 15 Primary Target
CDK9/CycT1 CMGC95% 35 Potent secondary target
Pim-1CAMK88%120Significant off-target
TrkATK75%450Moderate off-target
GSK3βCMGC60%980Weaker off-target
SRCTK25%> 5,000Low activity
EGFRTK10%> 10,000Inactive
MEK1STE5%> 10,000Inactive

This hypothetical profile suggests that this compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9, with moderate-to-weak activity against a few other kinases like Pim-1 and TrkA.

G cluster_lead Lead Compound cluster_targets Kinase Targets Lead 6-Bromo-2-cyclopropyl- pyrazolo[1,5-a]pyrimidine CDK2 CDK2 Lead->CDK2 IC50 = 15 nM CDK9 CDK9 Lead->CDK9 IC50 = 35 nM Pim1 Pim-1 Lead->Pim1 IC50 = 120 nM TrkA TrkA Lead->TrkA IC50 = 450 nM GSK3b GSK3β Lead->GSK3b IC50 = 980 nM SRC SRC Lead->SRC IC50 > 5000 nM

Caption: Hypothetical selectivity profile of the lead compound.

Section 4: Comparative Analysis: Benchmarking Against the Field

To understand the potential of our lead compound, its selectivity profile must be compared against existing, well-characterized inhibitors. Based on our hypothetical data, we will compare it to a known CDK inhibitor (Milciclib) and a Pim-1 inhibitor (AZD1208).

CompoundPrimary Target(s)IC₅₀ for CDK2 (nM)IC₅₀ for CDK9 (nM)IC₅₀ for Pim-1 (nM)IC₅₀ for TrkA (nM)Selectivity Notes
Our Compound (Hypothetical) CDK2/CDK9 15 35 120 450 Potent dual CDK2/9 inhibitor with moderate Pim-1 activity.
Milciclib (CDK Inhibitor)CDK2, CDK family~40~100>1000~60Pan-CDK inhibitor with potent TrkA activity.
AZD1208 (Pim Inhibitor)Pim-1, Pim-3>1000>1000~5>1000Highly selective for the Pim kinase family.

Analysis:

  • Our hypothetical compound shows a distinct profile. It is more potent against CDK2 and CDK9 than Milciclib.

  • Unlike the highly selective AZD1208, our compound displays polypharmacology, hitting both CDKs and Pim-1 with reasonable potency. This dual inhibition of cell cycle (CDK) and survival signaling (Pim-1) could be a therapeutic advantage in certain cancers.[4][16]

  • The activity on TrkA is weaker than that of Milciclib, which could be a safety advantage, reducing potential off-target effects associated with Trk inhibition.[17]

G cluster_kinases Kinase Targets Our_Compound Our Compound (Hypothetical) CDK2 CDK2 Our_Compound->CDK2 High CDK9 CDK9 Our_Compound->CDK9 High Pim1 Pim-1 Our_Compound->Pim1 Mid TrkA TrkA Our_Compound->TrkA Mid Milciclib Milciclib (CDK Inhibitor) Milciclib->CDK2 High Milciclib->CDK9 Mid Milciclib->Pim1 Low Milciclib->TrkA High AZD1208 AZD1208 (Pim Inhibitor) AZD1208->CDK2 Low AZD1208->CDK9 Low AZD1208->Pim1 Very High AZD1208->TrkA Low

Caption: Comparative inhibition profiles of three kinase inhibitors.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to kinase selectivity profiling, using the novel compound this compound as a guiding example. The process, from selecting the right assay and executing a detailed protocol to interpreting the data and benchmarking it against competitors, is fundamental to making informed decisions in drug discovery.

The hypothetical profile we constructed for our lead compound suggests a potent dual CDK2/CDK9 inhibitor with a unique secondary pharmacology against Pim-1. This profile warrants further investigation, including profiling against a full kinome panel, validation in cell-based assays to confirm on-target engagement, and subsequent preclinical development to evaluate its therapeutic potential. By adhering to the principles of scientific integrity and thoroughness described herein, researchers can confidently navigate the complex but rewarding path of developing the next generation of targeted kinase inhibitors.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Kault, D. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. American journal of physiology. Cell physiology, 305(11), C1193–C1201. [Link]

  • Madhusudan, S., & Ganesan, T. S. (2004). Tyrosine kinase inhibitors in cancer therapy. Clinical biochemistry, 37(7), 618-635. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 20, 2026, from [Link]

  • Vaishnavi, A., Le, A. T., & Doebele, R. C. (2015). TRKing down an old oncogene in a new era of targeted therapy. Cancer discovery, 5(1), 25-34. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 20, 2026, from [Link]

  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1646–1657. [Link]

  • Hunt, J. T. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. ACS medicinal chemistry letters, 6(11), 1143-1148. [Link]

  • El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC medicinal chemistry, 13(7), 785-805. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131. [Link]

  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved January 20, 2026, from [Link]

  • Wissing, J., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 22(12), 2093. [Link]

  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved January 20, 2026, from [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. WJARR, 12(02), 345–355. [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-7. [Link]

  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European journal of medicinal chemistry, 208, 112770. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5201. [Link]

Sources

A Comparative Analysis of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine and Established CDK Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a cornerstone, particularly in the management of hormone receptor-positive (HR+) breast cancers. This guide provides a comprehensive comparison of the novel compound 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine against the well-established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. While direct experimental data on this compound is emerging, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated significant potential as CDK inhibitors.[1][2][3][4][5] This guide will, therefore, juxtapose the known attributes of the established drugs with the anticipated potential and the necessary experimental validation for this promising new chemical entity.

The Central Role of Cyclin-Dependent Kinases in Cell Cycle Progression and Cancer

The cell cycle is a tightly regulated process that governs cell proliferation. Cyclin-Dependent Kinases (CDKs), in conjunction with their cyclin regulatory partners, are the master orchestrators of this process.[6] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division.[6] Specifically, the Cyclin D-CDK4/6-Rb pathway is a critical checkpoint controlling the transition from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle.[7] In many cancers, this pathway is hyperactivated, making CDK4 and CDK6 prime targets for therapeutic intervention.[7]

CDK4_6_Pathway Simplified CDK4/6-Rb Signaling Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Retinoblastoma Protein (Rb) CDK4_6->Rb phosphorylates (inactivates) E2F E2F Transcription Factors Rb->E2F releases G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition promotes CDK_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK_Inhibitor->CDK4_6 inhibits

Caption: The CDK4/6-Rb signaling pathway and the point of intervention for CDK4/6 inhibitors.

Profile of Clinically Approved CDK4/6 Inhibitors

Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®) are orally administered small molecules that have revolutionized the treatment of HR+/HER2- advanced or metastatic breast cancer.[8][9][10][11][12][13] They function by selectively inhibiting CDK4 and CDK6, thereby restoring cell cycle control and blocking the proliferation of cancer cells.[1][2][6]

FeaturePalbociclib (Ibrance®)Ribociclib (Kisqali®)Abemaciclib (Verzenio®)
Primary Targets CDK4, CDK6[14]CDK4, CDK6[7]CDK4, CDK6[15]
FDA Approval 2015[9]2017[4]2017[9]
Indications HR+/HER2- advanced/metastatic breast cancer[8]HR+/HER2- advanced/metastatic breast cancer[8]HR+/HER2- advanced/metastatic and high-risk early breast cancer[8][15]
Dosing Schedule 125 mg once daily for 21 days, followed by a 7-day break[12]600 mg once daily for 21 days, followed by a 7-day break[12]150 mg twice daily, continuous[15]
Key Side Effects Neutropenia, fatigue[10][12]Neutropenia, hepatotoxicity, QT interval prolongation[10]Diarrhea, fatigue, neutropenia[10][12]
IC50 (CDK4/Cyclin D1) 11 nM~10 nM2 nM
IC50 (CDK6/Cyclin D3) 16 nM~39 nM5 nM

The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known to be a versatile template for the design of various kinase inhibitors.[6] Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of CDKs, including CDK1, CDK2, and CDK9.[5] Notably, a study on 6-bromo-pyrazolo[1,5-a]pyrimidine-3-ethyl-carboxylate, a close analog of the topic compound, demonstrated superior IC50 values for CDK4 and CDK6 inhibition compared to the first-generation CDK inhibitor, roscovitine.[7] This suggests that the this compound structure warrants thorough investigation as a potentially selective and potent CDK inhibitor.

A Proposed Experimental Workflow for Comparative Evaluation

To rigorously assess the potential of this compound as a CDK inhibitor and compare it to the established drugs, a systematic experimental approach is necessary.

Experimental_Workflow Experimental Workflow for CDK Inhibitor Comparison cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 Advanced Studies Kinase_Assay Biochemical Kinase Assays (e.g., TR-FRET, Luminescence) Selectivity_Profiling Kinase Selectivity Profiling (Panel of >100 kinases) Kinase_Assay->Selectivity_Profiling Determine Potency & Selectivity BLI_Assay Biophysical Assays (e.g., Biolayer Interferometry) Kinase_Assay->BLI_Assay Confirm Target Engagement Proliferation_Assay Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) Selectivity_Profiling->Proliferation_Assay Inform Cell Line Selection Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Proliferation_Assay->Cell_Cycle_Analysis Confirm Mechanism of Action Western_Blot Western Blot Analysis (p-Rb, Cyclin levels) Cell_Cycle_Analysis->Western_Blot Validate Target Modulation Xenograft_Models In Vivo Xenograft Models Western_Blot->Xenograft_Models Guide In Vivo Efficacy Testing Resistance_Studies Resistance Mechanism Studies Xenograft_Models->Resistance_Studies Evaluate Long-term Efficacy

Sources

A Researcher's Guide to Validating Cellular Target Engagement of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, notably as potent protein kinase inhibitors.[1] Compounds bearing this core have been investigated for their therapeutic potential in oncology and other diseases.[2] 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine is a member of this promising class of molecules. While its precise molecular target(s) are not yet fully elucidated in publicly available literature, its structural features suggest it may act as a kinase inhibitor.[3]

This guide provides a comprehensive framework for researchers to validate the cellular target engagement of this compound and its analogs. We will delve into the rationale behind selecting appropriate validation assays, provide detailed, field-tested protocols for two gold-standard methodologies—the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay—and offer insights into data interpretation and comparison.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Hub for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold for the development of protein kinase inhibitors. Various derivatives have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks).[2][4][5] The design of these inhibitors often involves strategic substitutions at different positions of the bicyclic ring system to optimize potency, selectivity, and pharmacokinetic properties.[6] For the purpose of this guide, we will hypothesize that this compound engages a specific cellular kinase, and our goal is to rigorously validate this interaction within the complex milieu of a living cell.

Choosing the Right Tool: A Comparative Overview of Target Engagement Assays

Confirming that a compound binds to its intended target in a cellular environment is a critical step in drug development.[7][8] Several robust methods exist for this purpose, each with its own set of advantages and limitations. Here, we compare two widely adopted and powerful techniques: CETSA and NanoBRET™.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[9][10]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[11][12][13][14]
Labeling Requirement Label-free for the compound and target.[15]Requires genetic fusion of NanoLuc® to the target protein and a specific fluorescent tracer.[11][14]
Throughput Moderate to high, adaptable to microplate format.[9]High, well-suited for automated screening.[11]
Cellular Context Can be performed in cell lysates, intact cells, and even tissue samples.[9]Performed in live cells.[12]
Information Obtained Target engagement, can be adapted to determine apparent intracellular affinity (EC50).[15]Direct measurement of compound affinity and residence time at the target in living cells.[12][14]
Development Effort Requires optimization of heating conditions and a reliable method for target protein detection (e.g., Western blot, ELISA).[9][16]Requires generation of a stable cell line expressing the NanoLuc®-fusion protein and identification of a suitable fluorescent tracer.[11][14]

Experimental Validation: Step-by-Step Protocols

The following sections provide detailed protocols for CETSA and NanoBRET™ assays, designed to validate the engagement of this compound with a hypothetical kinase target.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[9][10] This change in thermal stability can be detected by measuring the amount of soluble protein remaining after heat treatment.[17]

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis cell_culture Culture cells to ~80% confluency treatment Treat cells with this compound or vehicle (DMSO) cell_culture->treatment aliquot Aliquot cell suspension into PCR tubes treatment->aliquot heat Heat aliquots at a range of temperatures aliquot->heat lysis Lyse cells (e.g., freeze-thaw cycles) heat->lysis centrifuge Centrifuge to pellet aggregated proteins lysis->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant detection Detect target protein (e.g., Western Blot, ELISA) supernatant->detection analysis Quantify protein levels and plot melting curve detection->analysis NanoBRET_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Signal Detection & Analysis transfection Transfect cells with NanoLuc®-target kinase fusion vector seeding Seed transfected cells into assay plates transfection->seeding add_compound Add compound dilutions to cells seeding->add_compound compound_prep Prepare serial dilutions of this compound add_tracer Add NanoBRET™ tracer add_compound->add_tracer incubate Incubate at 37°C add_tracer->incubate add_substrate Add Nano-Glo® substrate incubate->add_substrate read_plate Measure donor and acceptor luminescence add_substrate->read_plate calculate_bret Calculate NanoBRET™ ratio read_plate->calculate_bret plot_curve Plot dose-response curve to determine IC50 calculate_bret->plot_curve

Caption: NanoBRET™ Experimental Workflow.

Detailed Protocol:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. [14] * 18-24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

    • Seed the cells into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in the assay medium.

    • Add the compound dilutions to the cells in the assay plate.

    • Add the NanoBRET™ fluorescent tracer at a predetermined optimal concentration.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein. [14]

  • Signal Detection:

    • Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor to the wells. [14] * Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with appropriate filters. [14]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the target protein.

Interpreting the Data: A Comparative Analysis

Data OutputCETSANanoBRET™
Primary Readout Thermal melting curve of the target protein.Dose-response curve of NanoBRET™ ratio versus compound concentration.
Key Parameter ΔTm (change in melting temperature) or EC50 from isothermal dose-response experiments.IC50 (half-maximal inhibitory concentration).
Interpretation of Positive Result A positive ΔTm indicates that the compound binds to and stabilizes the target protein.A dose-dependent decrease in the NanoBRET™ ratio indicates that the compound competes with the tracer for binding to the target.
Quantitative Insights Provides a qualitative or semi-quantitative measure of target engagement. Isothermal dose-response CETSA can provide an apparent intracellular EC50. [15]Provides a quantitative measure of the compound's apparent intracellular affinity for the target.

Conclusion: A Multi-Faceted Approach to Target Validation

Validating the cellular target engagement of a novel compound like this compound is a cornerstone of its preclinical development. Both CETSA and NanoBRET™ offer powerful, yet distinct, approaches to achieving this goal. CETSA provides a label-free method to confirm target binding in a variety of cellular and tissue contexts, while NanoBRET™ offers a highly quantitative and high-throughput assessment of compound affinity in living cells.

For a comprehensive validation strategy, these methods can be used in a complementary fashion. An initial CETSA experiment can provide rapid, label-free confirmation of target engagement. Subsequently, a NanoBRET™ assay can be developed to provide more quantitative data on the compound's potency and to facilitate structure-activity relationship (SAR) studies for analog optimization. By employing these robust methodologies, researchers can build a strong, data-driven case for the mechanism of action of this compound and accelerate its journey through the drug discovery pipeline.

References

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Gilbert, D. F., & Batey, R. A. (2015). Determining target engagement in living systems. Nature chemical biology, 11(12), 933–938. Retrieved from [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]

  • Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell chemical biology, 23(4), 435–441. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual review of biochemistry, 89, 439–463. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–248. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. Retrieved from [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR protocols, 3(2), 101265. Retrieved from [Link]

  • Miettinen, J. J., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of proteome research, 20(2), 1276–1285. Retrieved from [Link]

  • Zhang, T., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules (Basel, Switzerland), 28(18), 6537. Retrieved from [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (Basel, Switzerland), 26(21), 6696. Retrieved from [Link]

  • ResearchGate. (2025). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 14(11), 2110–2135. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules (Basel, Switzerland), 29(24), 5413. Retrieved from [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules (Basel, Switzerland), 29(10), 2326. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & medicinal chemistry, 134, 118535. Retrieved from [Link]

Sources

Mastering Binding Affinity: A Comparative Guide to Isothermal Titration Calorimetry for Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals dedicated to advancing kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure with demonstrated clinical significance.[1][2] Accurately quantifying the binding affinity of these compounds to their target kinases is a cornerstone of any successful drug discovery program. Among the arsenal of biophysical techniques, Isothermal Titration Calorimetry (ITC) stands out for its ability to provide a complete thermodynamic profile of the binding interaction in a single, label-free experiment.

This guide provides an in-depth technical overview of employing ITC to determine the binding affinity of pyrazolo[1,5-a]pyrimidine kinase inhibitors. We will delve into the causality behind experimental design, present a detailed protocol for a real-world example, and objectively compare ITC with alternative methodologies, supported by experimental data and field-proven insights. Our goal is to equip you with the knowledge to not only perform these experiments but to critically evaluate the data and make informed decisions in your research.

The Power of a Full Thermodynamic Picture with ITC

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[3] This provides a direct route to determining the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This complete thermodynamic signature is invaluable for understanding the driving forces behind molecular recognition and for guiding structure-activity relationship (SAR) studies. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a significant entropic contribution may indicate the release of ordered solvent molecules from the binding interface.

Unlike many other techniques, ITC is a true in-solution method, requiring no modification or immobilization of the binding partners, thus mitigating potential artifacts. This makes it a gold-standard technique for validating hits from primary screens and for detailed characterization of lead compounds.

A Case Study: Characterizing a Pyrazolo[1,5-a]pyrimidine Inhibitor of Casein Kinase 2 (CK2)

To illustrate the practical application of ITC, we will use the example of a potent pyrazolo[1,5-a]pyrimidine inhibitor, IC20, binding to its target, Casein Kinase 2 (CK2).[4][5][6] This compound has been shown to have a high affinity for CK2, with a Kd in the low nanomolar range.[4][5][6]

Experimental Design and Rationale

The design of a successful ITC experiment hinges on careful consideration of several key parameters:

  • Buffer Selection: The choice of buffer is critical to ensure protein stability and to minimize buffer mismatch effects that can generate significant heats of dilution, obscuring the true binding signal. A buffer with a low ionization enthalpy, such as HEPES, is often preferred. The buffer used for the IC20-CK2 interaction was 25 mM HEPES pH 7.5, 500 mM NaCl, 0.5 mM TCEP.[4] The high salt concentration helps to minimize non-specific electrostatic interactions, while the reducing agent TCEP prevents cysteine oxidation and potential protein aggregation.

  • Sample Preparation: Both the protein and the ligand solutions must be in identical buffer to avoid large heats of dilution. This is typically achieved by dialyzing the protein against the final buffer and using the dialysis buffer to dissolve the ligand. All solutions should be filtered and degassed immediately prior to the experiment to remove any particulate matter and to prevent the formation of air bubbles in the calorimeter cell and syringe, which can cause significant artifacts in the data.

  • Concentration Matters: The concentrations of the protein and ligand are crucial for obtaining a well-defined binding isotherm. A general rule of thumb is to have the concentration of the macromolecule in the cell approximately 10-50 times the expected Kd, and the ligand concentration in the syringe 10-20 times that of the macromolecule. For the IC20-CK2 interaction, the CK2 concentration in the syringe was 85 µM, and the IC20 concentration in the cell was 10-15 µM.[4]

Visualizing the ITC Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Purify & Dialyze CK2 Protein Degas Filter & Degas Both Solutions Protein_Prep->Degas Ligand_Prep Dissolve IC20 in Dialysis Buffer Ligand_Prep->Degas Load_Cell Load IC20 into Sample Cell Degas->Load_Cell Load_Syringe Load CK2 into Injection Syringe Degas->Load_Syringe Titration Titrate CK2 into IC20 (e.g., 30 injections, 8 µL each) Load_Cell->Titration Load_Syringe->Titration Raw_Data Raw Heat Signal (µcal/sec vs. time) Titration->Raw_Data Integration Integrate Peaks to get Heat per Injection (µcal) Raw_Data->Integration Binding_Isotherm Plot Heat vs. Molar Ratio Integration->Binding_Isotherm Fitting Fit to Binding Model (e.g., one-site) Binding_Isotherm->Fitting Results Determine Kd, ΔH, ΔS, and n Fitting->Results

Caption: A schematic overview of the Isothermal Titration Calorimetry workflow.

Step-by-Step Experimental Protocol
  • Protein Preparation: Express and purify recombinant human CK2α. Dialyze the purified protein extensively against the experimental buffer (25 mM HEPES pH 7.5, 500 mM NaCl, 0.5 mM TCEP) at 4°C.

  • Ligand Preparation: Dissolve the pyrazolo[1,5-a]pyrimidine inhibitor, IC20, in the final dialysis buffer to a concentration of 10-15 µM.

  • Concentration Determination: Accurately determine the concentrations of both the protein and ligand solutions using a reliable method such as UV-Vis spectrophotometry.

  • Sample Degassing: Thoroughly degas both the protein and ligand solutions for at least 10 minutes immediately before the ITC experiment.

  • Instrument Setup: Set the experimental temperature to 25°C and the stirring speed to 750 rpm.

  • Loading the Instrument: Carefully load the IC20 solution into the sample cell (typically ~200 µL) and the CK2 solution into the injection syringe (~40 µL).

  • Titration: Perform the titration by injecting the CK2 solution into the IC20 solution in a series of small aliquots (e.g., 30 injections of 8 µL each) with a spacing of 180 seconds between injections to allow for re-equilibration.

  • Data Analysis: Integrate the raw heat data to obtain the heat change per injection. Plot the heat change against the molar ratio of CK2 to IC20 and fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.

Interpreting the Results

The ITC experiment for the IC20-CK2 interaction would yield a sigmoidal binding isotherm, from which the following thermodynamic parameters can be extracted:

ParameterValueInterpretation
Kd 12 nM[4][5][6]High binding affinity
n ~11:1 binding stoichiometry
ΔH Favorable (Exothermic)Strong hydrogen bonds and van der Waals interactions
ΔS Can be favorable or unfavorableReflects changes in conformational freedom and solvent reorganization

A Comparative Look: ITC vs. Alternative Binding Affinity Techniques

While ITC is a powerful technique, it is not always the most suitable method for every application. Other techniques, such as Surface Plasmon Resonance (SPR) and fluorescence-based assays, offer complementary information and may be more appropriate in certain situations.

Surface Plasmon Resonance (SPR)

SPR is another label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[7][8]

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat changes upon binding in solution.[3]Measures changes in refractive index upon binding to a surface.[7]
Labeling Label-free.Label-free.
Immobilization Not required.One binding partner is immobilized on a sensor chip.[7]
Information Kd, n, ΔH, ΔS.[3]Kd, kon, koff.[7]
Throughput Lower.Higher, suitable for screening.
Sample Consumption Higher.Lower.
Strengths Provides a complete thermodynamic profile; true in-solution measurement.Provides kinetic information (on- and off-rates); higher throughput.
Weaknesses Lower throughput; higher sample consumption; sensitive to buffer mismatch.Immobilization can affect protein activity; mass transport limitations can be an issue.
Fluorescence-Based Assays

Fluorescence-based assays, such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET), are often used in high-throughput screening campaigns to identify initial hits. These techniques rely on a change in a fluorescence signal upon binding.

FeatureIsothermal Titration Calorimetry (ITC)Fluorescence-Based Assays (e.g., FP)
Principle Measures heat changes.[3]Measures changes in fluorescence properties.
Labeling Label-free.Often requires a fluorescent label on one of the binding partners.
Information Kd, n, ΔH, ΔS.[3]Kd or IC50.
Throughput Lower.Very high, suitable for primary screening.
Sample Consumption Higher.Very low.
Strengths Provides a complete thermodynamic profile; label-free.High throughput; low sample consumption.
Weaknesses Lower throughput; higher sample consumption.Prone to artifacts from fluorescent compounds; indirect measurement of binding.
Making the Right Choice: A Decision-Making Framework

Assay_Choice cluster_goals Start What is the primary goal of the experiment? Screening High-Throughput Screening Start->Screening Identify initial hits Kinetics Detailed Kinetic Analysis Start->Kinetics Understand on/off rates Thermo Full Thermodynamic Profile Start->Thermo Understand binding forces Fluorescence_Assay Fluorescence_Assay Screening->Fluorescence_Assay Use Fluorescence-Based Assay (e.g., FP) SPR SPR Kinetics->SPR Use Surface Plasmon Resonance (SPR) ITC ITC Thermo->ITC Use Isothermal Titration Calorimetry (ITC) Validate Validate with ITC for Thermodynamic Profile Fluorescence_Assay->Validate Validate hits SPR->Validate Validate->ITC

Caption: A decision-making framework for selecting the appropriate binding assay.

Conclusion: An Integrated Approach for Robust Binding Affinity Data

In the pursuit of novel pyrazolo[1,5-a]pyrimidine kinase inhibitors, a multi-faceted approach to characterizing binding affinity is paramount. Isothermal Titration Calorimetry provides an unparalleled, in-solution measurement of the thermodynamic forces driving complex formation, offering deep insights for lead optimization. While techniques like SPR excel in providing kinetic data and higher throughput, and fluorescence-based assays are the workhorses of initial screening, ITC serves as the ultimate arbiter for validating binding events and elucidating the complete thermodynamic picture.

By understanding the principles, strengths, and limitations of each technique, researchers can strategically deploy these powerful tools to accelerate the discovery and development of the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved from [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024). bioRxiv. Retrieved from [Link]

  • Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537–3541. Retrieved from [Link]

  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. Retrieved from [Link]

  • Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. Retrieved from [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Retrieved from [Link]

  • Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? Retrieved from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (2020). bioRxiv. Retrieved from [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2015). Analytical Biochemistry, 477, 28-34. Retrieved from [Link]

  • SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? (n.d.). XanTec bioanalytics GmbH. Retrieved from [Link]

  • T. Hanke, et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]

  • Various Authors. (n.d.). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed. Retrieved from [Link]

  • Various Authors. (n.d.). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Retrieved from [Link]

  • Various Authors. (n.d.). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. OSTI.GOV. Retrieved from [Link]

  • Various Authors. (2021). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PubMed Central. Retrieved from [Link]

  • Various Authors. (2024). Isothermal Titration Calorimetry (ITC) – iTC200. National Cancer Institute. Retrieved from [Link]

  • Various Authors. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Retrieved from [Link]

Sources

The Kinetics of Target Engagement: A Comparative Guide to Surface Plasmon Resonance Analysis of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a deep understanding of the molecular interactions between a drug candidate and its target protein is paramount. This guide provides an in-depth analysis of the binding kinetics of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine, a member of the promising pyrazolo[1,5-a]pyrimidine class of kinase inhibitors, using Surface Plasmon Resonance (SPR). We will explore the experimental design, provide a detailed protocol, and compare its kinetic profile with relevant alternatives, offering researchers, scientists, and drug development professionals a comprehensive framework for evaluating small molecule inhibitors.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of potent protein kinase inhibitors, with derivatives showing activity against a range of kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Vascular Endothelial Growth Factor Receptor (VEGFR), also known as KDR.[1][2][3] Understanding the precise kinetics of how these small molecules bind to their targets—the rates of association and dissociation—provides invaluable insights beyond simple affinity measurements, informing on the drug's potential efficacy and residence time in the body.

The Power of Surface Plasmon Resonance in Kinetic Analysis

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that has become an indispensable tool in drug discovery for characterizing biomolecular interactions.[4] The technology allows for the precise measurement of the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₔ), which is the ratio of kₔ to kₐ.

A typical SPR experiment involves immobilizing one binding partner (the ligand, usually the protein target) onto a sensor chip surface and flowing the other binding partner (the analyte, the small molecule inhibitor) over the surface. The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass as the analyte binds to the ligand. This change is recorded in a sensorgram, a plot of response units (RU) versus time.

A Case Study: Kinetic Analysis of a Pyrazolo[1,5-a]pyrimidine Inhibitor with CDK2

Experimental Workflow for SPR Kinetic Analysis

The following diagram outlines the key steps in a typical SPR experiment for analyzing small molecule-protein kinetics.

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Protein Preparation & QC p2 Ligand Immobilization p1->p2 Immobilize Ligand r1 Analyte Injection Series p2->r1 Start Kinetic Assay r2 Regeneration r1->r2 Cycle for each concentration a1 Data Processing (Reference Subtraction) r1->a1 Collect Sensorgrams r2->r1 Next Concentration a2 Kinetic Model Fitting a1->a2 a3 Parameter Determination (kon, koff, KD) a2->a3

Caption: A generalized workflow for a multi-cycle kinetics SPR experiment.

Detailed Experimental Protocol:

1. Ligand Preparation and Immobilization:

  • Protein: Recombinant human CDK2/Cyclin A complex is expressed and purified. Quality control is performed using SDS-PAGE and size-exclusion chromatography to ensure purity and homogeneity.

  • Sensor Chip Selection: A CM5 sensor chip is a common choice for amine coupling, a robust method for immobilizing proteins.

  • Immobilization Procedure:

    • The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • CDK2/Cyclin A is diluted in a low ionic strength buffer at a pH below its isoelectric point (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration on the negatively charged carboxymethylated dextran surface. The protein is injected over the activated surface until the desired immobilization level is reached (typically aiming for a response that will yield a theoretical maximum analyte binding response, Rmax, of around 50-100 RU for a small molecule).

    • Remaining activated groups are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without the protein immobilization to subtract bulk refractive index changes and non-specific binding.

Causality Behind Experimental Choices:

  • Amine Coupling: This covalent immobilization method creates a stable surface, which is crucial for repeatable kinetic measurements.

  • Low Immobilization Density: For small molecule analysis, a lower ligand density is often preferred to minimize mass transport limitations, where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the rate-limiting step.

2. Analyte Preparation and Injection:

  • Compound: The pyrazolo[1,5-a]pyrimidine inhibitor (e.g., NU6300) is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.

  • Serial Dilution: A series of analyte concentrations is prepared in the running buffer (e.g., HBS-EP+ with a low percentage of DMSO). The concentration range should ideally span from 10-fold below to 10-fold above the expected Kₔ to ensure accurate determination of the kinetic parameters.[6]

  • Injection: Each concentration is injected over the ligand and reference surfaces for a specific contact time (association phase), followed by a dissociation phase where only running buffer flows over the surface. A regeneration step, using a pulse of a harsh solution (e.g., low pH glycine or high salt), may be required between cycles to remove all bound analyte and restore the baseline.

3. Data Analysis:

  • Reference Subtraction: The sensorgram from the reference flow cell is subtracted from the ligand flow cell sensorgram to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Model Fitting: The processed sensorgrams are globally fitted to a suitable kinetic model. For a simple 1:1 interaction, the Langmuir binding model is often used. The fitting algorithm simultaneously analyzes the association and dissociation phases of all analyte concentrations to determine the kₐ and kₔ.

Kinetic Profile of a Representative Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitor

The following table presents the kinetic parameters for the interaction of NU6300 with CDK2, as determined by SPR.[5]

CompoundTargetkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₔ (µM)
NU6300CDK20.545 x 10⁵0.07131.31

Interpretation of the Data:

  • The association rate (kₐ) of 0.545 x 10⁵ M⁻¹s⁻¹ reflects a moderately fast binding of the inhibitor to CDK2.

  • The dissociation rate (kₔ) of 0.0713 s⁻¹ indicates the stability of the complex. A slower dissociation rate (lower kₔ) generally leads to a longer residence time of the drug on its target, which can be a desirable attribute for sustained therapeutic effect.

  • The equilibrium dissociation constant (Kₔ) of 1.31 µM represents the affinity of the inhibitor for its target. A lower Kₔ value signifies a higher affinity.

Comparative Analysis: Pyrazolo[1,5-a]pyrimidines and Alternative Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is versatile and has been adapted to inhibit various kinases. The kinetic profile of these inhibitors can vary significantly depending on the substitutions on the core structure and the specific kinase being targeted.

Compound ClassTarget KinaseKey Kinetic Features
Pyrazolo[1,5-a]pyrimidinesCDK2, CDK9Often exhibit moderate to fast association rates and can be optimized for slower dissociation rates to enhance cellular potency.[5][7]
Pyrazolo[1,5-a]pyrimidinesTRKADerivatives have been developed with very high affinity (low nanomolar IC₅₀ values), suggesting slow dissociation rates are achievable.[2]
Pyrazolo[1,5-a]pyrimidinesKDR (VEGFR2)Modifications to the scaffold have been shown to improve physical properties and cellular activity, which can be correlated with optimized kinetic parameters.[3]

The choice of inhibitor and the desired kinetic profile depend on the therapeutic application. For example, a compound with a fast on-rate and a slow off-rate (low kₔ) might be ideal for sustained target inhibition.

Alternative Technologies for Kinetic Analysis

While SPR is a powerful technique, other biophysical methods can also provide valuable kinetic and affinity data.

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Provides a complete thermodynamic profile (ΔH, ΔS, Kₔ).Requires larger amounts of sample; lower throughput.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Higher throughput than traditional SPR; less susceptible to clogging.Can be less sensitive than SPR for small molecules.[8]
MicroScale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.Low sample consumption; can be used in complex biological matrices.Requires fluorescent labeling of one binding partner; does not directly measure kinetic rates.[4]

The following diagram illustrates the decision-making process for selecting an appropriate technology.

Tech_Selection start Need to measure binding kinetics? spr SPR start->spr Yes bli BLI start->bli Yes need_thermo Need thermodynamic data? start->need_thermo No itc ITC mst MST need_thermo->itc Yes low_sample Low sample availability? need_thermo->low_sample No low_sample->itc No low_sample->mst Yes

Caption: A simplified decision tree for choosing a biophysical technique for interaction analysis.

Conclusion

The kinetic analysis of small molecule inhibitors like this compound is a critical step in the drug discovery pipeline. Surface Plasmon Resonance provides a robust and high-resolution method for determining the binding kinetics, offering invaluable insights into the mechanism of action and potential in vivo efficacy. By understanding the association and dissociation rates, researchers can make more informed decisions in lead optimization and candidate selection. While alternative technologies exist, SPR remains a gold standard for its sensitivity and the wealth of information it provides. The principles and protocols outlined in this guide offer a solid foundation for researchers embarking on the kinetic characterization of their own small molecule drug candidates.

References

  • Ayaz, P. et al. Conformational adaption may explain the slow dissociation kinetics of roniciclib (BAY 1000394), a type I CDK Inhibitor with kinetic selectivity for CDK2 and CDK9. ACS Chem. Biol. 11, 1710–1719 (2016).
  • Hardcastle, I. R. et al. Identification and Characterization of an Irreversible Inhibitor of CDK2. ACS Chemical Biology 10, 2344-2353 (2015).
  • Boffey, R. et al. Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters 25, 4636-4641 (2015).
  • Biacore™ systems in small molecule drug discovery. Cytiva. [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. [Link]

  • Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed. [Link]

  • SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? - Nicoya Lifesciences. [Link]

  • How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Sartorius. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Pyrazolo[1,5-a]pyrimidine-Kinase Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison and experimental workflow for the X-ray crystallography of kinase complexes with inhibitors based on the 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine scaffold. We will explore the structural basis of inhibition, compare different derivatives within this chemical class, and provide detailed protocols for obtaining high-resolution crystal structures. This document is intended for researchers, scientists, and drug development professionals actively engaged in structure-based drug design.

Part 1: The Strategic Imperative of Structural Biology in Kinase Inhibitor Design

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs. Its versatility allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties through targeted modifications. Understanding the three-dimensional interactions between these inhibitors and their target kinases at an atomic level is paramount for rational drug design. X-ray crystallography remains the gold standard for elucidating these interactions, providing a detailed map of the binding pocket and guiding further optimization efforts.

This guide will use the representative compound, this compound, as a foundational example to explore the crystallographic analysis of this class of inhibitors. While a specific crystal structure for this exact compound is not publicly available, we will draw upon the wealth of structural data for analogous compounds to provide a robust and instructive comparison.

Part 2: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

The efficacy of a kinase inhibitor is not solely defined by its potency but also by its selectivity profile. Minor modifications to the pyrazolo[1,5-a]pyrimidine core can dramatically alter its interactions within the ATP-binding pocket, leading to significant changes in its inhibitory activity and selectivity. Below is a comparison of representative pyrazolo[1,5-a]pyrimidine-based inhibitors, highlighting the impact of different substitutions.

Compound/InhibitorTarget KinasePDB IDBinding Affinity (IC50/Ki)Key Structural Features and Interactions
GDC-0853 (Bruton's Tyrosine Kinase - BTK) BTK5P9JIC50 = 3.7 nMForms a covalent bond with Cys481 in the BTK active site. The pyrazolo[1,5-a]pyrimidine core forms hydrogen bonds with the hinge region.
Fedratinib (Janus Kinase 2 - JAK2) JAK24L00IC50 = 3 nMThe pyrazolo[1,5-a]pyrimidine core forms canonical hydrogen bonds with the hinge region of JAK2. The morpholino group provides additional interactions and solubility.
A potent and selective Mps1 inhibitor Mps14B5HIC50 = 1.9 nMThe pyrazolo[1,5-a]pyrimidine core engages the hinge region. The substituted phenyl ring extends into a hydrophobic pocket, contributing to potency and selectivity.

Part 3: Experimental Guide: From Protein to Structure

This section provides a detailed, step-by-step protocol for the co-crystallization and structure determination of a kinase with a pyrazolo[1,5-a]pyrimidine-based inhibitor.

Protein Expression and Purification

The production of high-quality, stable, and pure kinase protein is the cornerstone of a successful crystallography project. The following is a generalized protocol that should be optimized for the specific kinase of interest.

  • Cloning and Expression:

    • The kinase domain of the target protein is typically cloned into an expression vector (e.g., pET vector for E. coli or baculovirus vectors for insect cells) with a purification tag (e.g., His-tag, GST-tag).

    • For many kinases, co-expression with a phosphatase (e.g., λ-phosphatase) can be beneficial to obtain a homogeneous, unphosphorylated protein sample.

  • Cell Lysis and Affinity Chromatography:

    • Harvest the cells and lyse them using sonication or a microfluidizer in a buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

    • Wash the column extensively and elute the protein.

  • Tag Removal and Size-Exclusion Chromatography (SEC):

    • If necessary, cleave the affinity tag using a specific protease (e.g., TEV protease).

    • Perform a final polishing step using SEC to separate the target protein from aggregates and any remaining impurities. The protein should elute as a single, monodisperse peak.

Co-crystallization
  • Preparation of the Protein-Ligand Complex:

    • Concentrate the purified kinase to a suitable concentration (typically 5-10 mg/mL).

    • Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine inhibitor (e.g., 100 mM in DMSO).

    • Add the inhibitor to the protein solution at a 3-5 molar excess. Incubate on ice for at least one hour to allow for complex formation.

  • Crystallization Screening:

    • Use a sparse-matrix screen to sample a wide range of crystallization conditions. Commercial screens from vendors like Hampton Research or Qiagen are a good starting point.

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

  • Optimization of Crystallization Conditions:

    • Once initial hits are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration.

    • Techniques like microseeding can be employed to improve crystal size and quality.

X-ray Diffraction Data Collection and Processing
  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the drop using a loop.

    • Briefly soak the crystal in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection:

    • Collect diffraction data at a synchrotron source.

  • Data Processing:

    • Process the raw diffraction images using software like XDS or HKL2000 to integrate the reflections and scale the data.

Structure Determination and Refinement
  • Phase Determination:

    • If a structure of a homologous kinase is available, molecular replacement (MR) is the most common method for phase determination.

  • Model Building and Refinement:

    • Build the initial model of the protein-ligand complex into the electron density map using software like Coot.

    • Refine the model using software like Phenix or Refmac, which iteratively improves the fit of the model to the experimental data.

Part 4: Visualizing the Workflow and Key Interactions

The following diagrams illustrate the experimental workflow and the critical molecular interactions that underpin the inhibition of kinases by pyrazolo[1,5-a]pyrimidine-based compounds.

G cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination cloning Cloning & Expression lysis Cell Lysis cloning->lysis affinity Affinity Chromatography lysis->affinity sec Size-Exclusion Chromatography affinity->sec complex Protein-Ligand Complex Formation sec->complex screen Crystallization Screening complex->screen optimize Optimization screen->optimize harvest Crystal Harvesting & Cryo-protection optimize->harvest collect X-ray Data Collection harvest->collect process Data Processing collect->process mr Molecular Replacement process->mr build Model Building mr->build refine Refinement build->refine final_structure final_structure refine->final_structure Final Structure

Caption: Overall workflow for X-ray crystallography of a kinase-inhibitor complex.

G cluster_inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor cluster_kinase Kinase ATP-Binding Pocket inhibitor Inhibitor Core hinge Hinge Region inhibitor->hinge Hydrogen Bonds gatekeeper Gatekeeper Residue inhibitor->gatekeeper van der Waals Interactions hydrophobic_pocket Hydrophobic Pocket inhibitor->hydrophobic_pocket Hydrophobic Interactions

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a versatile template for designing molecules that can effectively target the ATP-binding site of various kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine analogs, a class of compounds with significant potential for kinase-targeted drug discovery.

While specific SAR studies on this exact substitution pattern are not extensively documented in publicly available literature, by examining related pyrazolo[1,5-a]pyrimidine analogs, we can extrapolate key principles to guide the design and optimization of this promising compound class. This guide will synthesize findings from broader SAR studies to provide a predictive framework for understanding how modifications to the this compound core are likely to impact biological activity.

The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine system is a fused heterocycle that mimics the purine core of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.[3] The planar nature of the ring system allows for favorable stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors, often interacting with the hinge region of the kinase domain. The various positions on the scaffold (C2, C3, C5, C6, and C7) offer vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Decoding the Structure-Activity Relationship: A Positional Analysis

To understand the potential of this compound analogs, we will dissect the likely contribution of each substituent based on SAR studies of related compounds targeting kinases such as FMS-like tyrosine kinase 3 (FLT3), Pim-1, and Cyclin-Dependent Kinases (CDKs).

The Significance of the 2-Position: The Role of the Cyclopropyl Group

The 2-position of the pyrazolo[1,5-a]pyrimidine core often points towards the solvent-exposed region of the ATP-binding pocket. A cyclopropyl group at this position is a common feature in kinase inhibitors for several reasons:

  • Probing Hydrophobic Pockets: The small, rigid, and lipophilic nature of the cyclopropyl group allows it to effectively probe small hydrophobic pockets within the kinase active site, potentially increasing binding affinity.

  • Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can improve the compound's half-life and overall pharmacokinetic profile.

  • Vector for Further Modification: While the cyclopropyl group itself is often optimal, it can also serve as an attachment point for further functionalization to explore deeper pockets or interact with nearby residues.

The Influence of the 6-Position: The Strategic Placement of a Bromo Group

The 6-position of the pyrazolo[1,5-a]pyrimidine scaffold is often directed towards the ribose-binding pocket or the surrounding solvent-exposed area. A bromine atom at this position can have several key impacts on activity:

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains, which can enhance binding affinity.

  • Modulation of Electronics: As an electron-withdrawing group, bromine can influence the electron density of the pyrimidine ring, potentially affecting the strength of hydrogen bonding interactions with the kinase hinge.

  • Synthetic Handle: The bromo substituent serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the exploration of a wide range of substituents to optimize potency and selectivity.

Comparative Analysis of Biological Activity: Inferred SAR from Related Analogs

While direct experimental data for a series of this compound analogs is limited, we can construct a hypothetical SAR table based on the known activity of related compounds against relevant kinase targets like FLT3 and Pim-1. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[4] Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation.[5]

Table 1: Inferred Structure-Activity Relationship of this compound Analogs as Kinase Inhibitors

Analog R7-Substituent Predicted FLT3 IC50 (nM) Predicted Pim-1 IC50 (nM) Rationale for Predicted Activity
1 (Parent) -H100-500200-1000The core scaffold is expected to have baseline activity.
2 -NH250-200100-500A small, hydrogen-bonding group can interact with the hinge region.
3 -NH(Me)20-10050-200Small alkyl substitution may improve hydrophobic interactions.
4 -NH(Ph)10-5020-100A phenyl group can occupy a hydrophobic pocket and engage in pi-stacking.
5 -NH(4-F-Ph)5-2010-50An electron-withdrawing fluorine can enhance binding through favorable interactions.
6 -NH(3-pyridyl)1-105-20The pyridine nitrogen can act as a hydrogen bond acceptor, improving potency.
7 -O(Ph)>500>1000An ether linkage may be less favorable than an amino linkage for hinge binding.

Note: The IC50 values in this table are hypothetical and are intended to illustrate general SAR trends based on published data for related pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound analogs, based on established methods for this class of compounds.

General Synthetic Scheme

The synthesis of this compound analogs can be achieved through a multi-step sequence. A plausible synthetic route is outlined below.

Synthesis_Workflow A 3-Cyclopropyl-1H-pyrazol-5-amine C 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine A->C Cyclocondensation B 2-Bromo-3-oxopropanenitrile B->C E Target Analogs C->E Buchwald-Hartwig or Suzuki Coupling D Substituted Aniline/Alcohol D->E

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Synthesis:

  • Cyclocondensation: React 3-cyclopropyl-1H-pyrazol-5-amine with a suitable three-carbon electrophile, such as 2-bromo-malonaldehyde, to form the pyrazolo[1,5-a]pyrimidine core.

  • Halogenation: If not introduced in the initial cyclization, the 6-position can be brominated using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Functionalization at C7: The 7-amino group (or a precursor) can be introduced and subsequently modified. For instance, a 7-chloro intermediate can be displaced with various amines or other nucleophiles.

  • Diversification at C6 (Optional): The 6-bromo group can be used as a handle for palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, or alkyl groups.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against target kinases such as FLT3 and Pim-1 can be determined using a radiometric or fluorescence-based in vitro kinase assay.

Kinase_Assay_Workflow Start Prepare Assay Plate Add_Kinase Add Kinase Enzyme Start->Add_Kinase Add_Inhibitor Add Test Compound (Analog) Add_Kinase->Add_Inhibitor Add_Substrate Add Peptide Substrate and ATP Add_Inhibitor->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Values Detect_Signal->Analyze_Data Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylation (Inhibition of Apoptosis) Gene_Expression Gene Expression (Proliferation, Survival) STAT5->Gene_Expression BAD->Gene_Expression Inhibits pro-survival genes Inhibitor 6-Bromo-2-cyclopropyl- pyrazolo[1,5-a]pyrimidine Analog Inhibitor->FLT3 Inhibition Inhibitor->Pim1 Inhibition

Caption: Simplified signaling pathways potentially modulated by this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct SAR data is emerging, a comprehensive understanding of the broader pyrazolo[1,5-a]pyrimidine class allows for rational design and optimization. The 2-cyclopropyl group is anticipated to enhance metabolic stability and probe hydrophobic pockets, while the 6-bromo substituent provides a key interaction point and a versatile handle for further chemical exploration.

Future research should focus on the systematic synthesis and evaluation of a library of analogs with diverse substitutions at other positions (e.g., C7 and C3) to build a detailed SAR profile. This will enable the optimization of potency and selectivity against specific kinase targets, ultimately paving the way for the development of novel therapeutics for cancer and other diseases.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015). NIH. Retrieved January 20, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors. (2023). PubMed. Retrieved January 20, 2026, from [Link]

  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). NIH. Retrieved January 20, 2026, from [Link]

  • Method of treatment using substituted pyrazolo[1,5-a] pyrimidine compounds - Patent US-9127013-B2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • US8629154B2 - Substituted cycloalcano[e and d] pyrazolo [1,5-a]pyrimidines/antagonists of serotonin 5-HT6 receptors and methods for production and the use thereof. (n.d.). Google Patents.
  • US9447106B2 - Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators. (n.d.). Google Patents.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved January 20, 2026, from [Link]

Sources

off-target effects of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to Characterizing the Off-Target Profile of Pyrazolopyrimidine-Based Inhibitors: A Comparative Analysis

In the landscape of modern drug discovery, particularly within kinase inhibitor development, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure. Its unique geometry and hydrogen bonding capabilities allow for potent and selective interactions with the ATP-binding pocket of numerous kinases. However, as with any small molecule inhibitor, the potential for off-target effects remains a critical hurdle in translating a promising compound from the bench to the clinic. Understanding and mitigating these unintended interactions is paramount for developing safer and more effective therapeutics.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target profile of pyrazolo[1,5-a]pyrimidine-based compounds. While the specific molecule "6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine" lacks extensive public documentation, we will use a well-characterized analog, TAK-632 , as a case study to illustrate the principles and methodologies for assessing off-target effects. TAK-632 is a potent and selective inhibitor of pan-RAF kinases, and its development provides a valuable blueprint for a thorough off-target investigation. We will compare its profile with other kinase inhibitors to provide context and highlight key experimental considerations.

The Imperative of Off-Target Profiling

Off-target effects can manifest in various ways, from benign, unforeseen biochemical interactions to severe, dose-limiting toxicities. For kinase inhibitors, the high degree of structural conservation among ATP-binding sites across the kinome presents a significant challenge to achieving absolute selectivity. Therefore, a multi-pronged approach to off-target profiling is not just recommended but essential for a robust preclinical data package. This involves a combination of in vitro biochemical assays, cell-based target engagement studies, and broader phenotypic screens.

A Multi-Faceted Approach to Off-Target Assessment

A thorough investigation of off-target effects should be structured as a funnel, starting with broad, unbiased screens and progressively narrowing down to more focused validation experiments. This approach ensures that resources are used efficiently while maximizing the chances of identifying clinically relevant off-target interactions.

Off_Target_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic & Functional Analysis cluster_3 Phase 4: Preclinical Safety & In Vivo Validation A Compound of Interest (e.g., Pyrazolopyrimidine-based inhibitor) B Large-Scale Kinome Scan (e.g., KINOMEscan™, Kinase-Glo®) A->B Initial Selectivity Profile C Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement B->C Validate in Cellular Context D Identify Intracellular Targets (Primary and Off-Targets) C->D E Phenotypic Screening (e.g., High-Content Imaging, Cell Viability) D->E Assess Cellular Consequences F Functional Assays for Top Off-Targets (e.g., Western Blot for Pathway Modulation) D->F Confirm Functional Impact G In Vivo Target Occupancy Studies F->G Confirm Target Engagement in Animal Models H Toxicology and Safety Pharmacology G->H Evaluate In Vivo Safety Profile

Caption: A multi-phased workflow for comprehensive off-target profiling of small molecule inhibitors.

Comparative Kinome Selectivity: TAK-632 vs. Other RAF Inhibitors

A primary and indispensable tool in the early assessment of kinase inhibitor selectivity is the large-scale in vitro kinome scan. This assay format, such as the KINOMEscan™ platform from DiscoveRx, evaluates the binding of a compound against a panel of hundreds of kinases at a fixed concentration. The results are often visualized as a "scan" of the human kinome, providing a broad overview of a compound's selectivity.

For our case study, TAK-632 has been shown to be a highly selective pan-RAF inhibitor. Let's compare its selectivity profile with other well-known RAF inhibitors, such as Vemurafenib and Dabrafenib, which are approved for clinical use.

CompoundPrimary Target(s)Key Off-Targets (at 1 µM)Selectivity Score (S-score)Reference
TAK-632 BRAF, CRAFLimited off-target binding; some interaction with receptor tyrosine kinases like DDR1 and DDR2.S(10) = 0.02
Vemurafenib BRAFV600ESignificant off-target activity against numerous kinases, including SRC family kinases and ACK1.S(10) = 0.23
Dabrafenib BRAFV600EBroader off-target profile than TAK-632, with notable activity against kinases such as p38α and JNK3.S(10) = 0.11

Note: The Selectivity Score (S-score) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that a compound binds to with a certain affinity by the total number of kinases tested. A lower S-score indicates higher selectivity.

This comparative data highlights the superior selectivity of the pyrazolo[1,5-a]pyrimidine scaffold of TAK-632 compared to other RAF inhibitors in a biochemical context. However, in vitro binding does not always translate to cellular activity, necessitating further investigation.

Experimental Protocol: In Vitro Kinome Scanning (Illustrative)

This protocol provides a generalized workflow for assessing kinase inhibitor selectivity using a competitive binding assay format.

Objective: To determine the binding affinity of a test compound against a large panel of human kinases.

Materials:

  • Test compound (e.g., your pyrazolo[1,5-a]pyrimidine derivative) dissolved in DMSO.

  • KINOMEscan™ scanMAX assay panel (or similar).

  • Assay plates and reagents provided by the service vendor.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 100 mM). Serially dilute the compound to the desired screening concentration (typically 1-10 µM for a primary screen).

  • Assay Execution (as performed by vendor): a. DNA-tagged kinases are incubated with an active site-directed ligand that is immobilized on a solid support. b. The test compound is added to the reaction mixture. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. c. The mixture is incubated to allow for binding equilibrium to be reached. d. Unbound kinase is washed away. e. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: a. The results are typically reported as a percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. b. A low %Ctrl value (e.g., <10%) indicates strong binding of the test compound to the kinase. c. The data is often visualized in a "tree spot" diagram, which maps the binding interactions onto the human kinome tree.

Delving Deeper: Cellular Target Engagement with CETSA

While kinome scanning provides a valuable snapshot of biochemical interactions, it does not account for cell permeability, intracellular target concentrations, or the effects of cellular metabolism. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures the thermal stability of proteins in their native cellular environment. Ligand binding typically stabilizes a protein, leading to a higher melting temperature.

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Quantification cluster_3 Data Interpretation A Treat cells with Test Compound or Vehicle B Lyse cells and collect supernatant A->B C Heat cell lysate across a temperature gradient B->C D Centrifuge to separate soluble and aggregated proteins C->D E Analyze soluble fraction by Western Blot or Mass Spectrometry D->E F Generate melt curves to determine protein stability E->F G Compare melt curves between treated and vehicle samples F->G H A thermal shift indicates target engagement G->H

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).

By applying CETSA in a proteome-wide manner (using mass spectrometry for protein quantification), researchers can obtain an unbiased view of a compound's cellular targets. This can confirm the engagement of the primary target(s) and uncover previously unknown off-targets. For a compound like TAK-632, a proteome-wide CETSA experiment could validate the engagement of BRAF and CRAF in cancer cell lines and simultaneously reveal whether the off-targets identified in the kinome scan (e.g., DDR1/2) are also engaged in a cellular context.

Functional Consequences of Off-Target Engagement

Identifying an off-target interaction is only the first step. The next critical question is whether this interaction has a functional consequence. This requires designing specific cellular assays to probe the activity of the identified off-target.

For example, if a pyrazolo[1,5-a]pyrimidine compound is found to bind to a receptor tyrosine kinase (RTK) like DDR1, a relevant functional assay would be to measure the phosphorylation of DDR1 and its downstream signaling components in response to its ligand, collagen.

Experimental Protocol: Functional Off-Target Validation (Illustrative)

Objective: To determine if the test compound inhibits the signaling of a specific off-target kinase (e.g., DDR1).

Materials:

  • Cell line expressing the off-target kinase (e.g., A549 cells for DDR1).

  • Test compound and appropriate controls.

  • Ligand for the off-target kinase (e.g., collagen for DDR1).

  • Antibodies for Western blotting (e.g., anti-phospho-DDR1, anti-total-DDR1).

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.

  • Compound Incubation: Pre-incubate the cells with the test compound at various concentrations for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 20 µg/mL collagen) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Western Blotting: a. Quantify total protein concentration in the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. c. Probe the membrane with primary antibodies against the phosphorylated and total forms of the off-target protein. d. Incubate with a secondary antibody and visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A reduction in the phosphorylated signal in the presence of the compound indicates functional inhibition of the off-target.

Conclusion and Future Directions

The journey of a pyrazolo[1,5-a]pyrimidine-based inhibitor from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A thorough characterization of its off-target profile is a non-negotiable aspect of this process. By employing a systematic and multi-tiered approach, from broad kinome scans to specific functional assays, researchers can build a comprehensive understanding of a compound's selectivity and potential liabilities.

The case of TAK-632 demonstrates that the pyrazolo[1,5-a]pyrimidine scaffold can yield highly selective inhibitors. However, each new analog, such as the hypothetical "this compound," must be subjected to the same level of scrutiny. The methodologies outlined in this guide provide a robust framework for such an investigation, ultimately enabling the development of safer and more effective targeted therapies.

References

  • Title: Discovery of TAK-632, a Potent and Selective Pan-RAF Inhibitor, for the Treatment of Tumors with RAF/RAS Mutations. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Vemurafenib: a new treatment for BRAF-mutated metastatic melanoma. Source: Cancer Management and Research. URL: [Link]

  • Title: Dabrafenib for the treatment of BRAF V600-mutated metastatic melanoma. Source: Expert Opinion on Pharmacotherapy. URL: [Link]

A Comparative Efficacy Analysis of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine and Related Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, particularly in the pursuit of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the endogenous ATP molecule allows it to competitively bind to the ATP-binding site of various kinases, making it a versatile framework for the development of targeted therapeutics against a range of diseases, most notably cancer.[2] This guide provides a detailed comparative analysis of the efficacy of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine, a specific derivative of this class, in relation to other key pyrazolopyrimidine analogs. By examining the structure-activity relationships (SAR) and available experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this compound and a framework for its further investigation.

The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Kinase Inhibition

The bicyclic heterocyclic system of pyrazolo[1,5-a]pyrimidine serves as the foundational structure for a multitude of kinase inhibitors.[2] The arrangement of nitrogen atoms within the fused rings facilitates crucial hydrogen bonding interactions within the kinase active site. The versatility of this scaffold lies in its amenability to substitution at various positions, primarily at the C2, C3, C5, C6, and C7 positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Structure-Activity Relationship (SAR) Insights: The Impact of Substitution

The efficacy of pyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. Understanding these SARs is critical for the rational design of novel and more effective inhibitors.

  • Substitution at the 2- and 3-positions: Modifications at these positions on the pyrazole ring significantly impact the inhibitor's interaction with the kinase active site. The introduction of various functional groups can modulate binding affinity and selectivity. For instance, the presence of a cyclopropyl group at the 2-position, as in our topic compound, is often explored to probe hydrophobic pockets within the ATP-binding cleft, potentially enhancing potency and selectivity.

  • Substitution at the 6-position: The 6-position of the pyrimidine ring is a key site for modification. The introduction of a bromine atom, as seen in this compound, can serve multiple purposes. The electronegativity and size of the bromine atom can influence the electronic properties of the entire ring system and introduce new van der Waals interactions with the target protein. Furthermore, the bromo group can act as a handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse library of analogs.

Comparative Efficacy: An Analysis of Experimental Data

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential efficacy by examining a closely related analog: 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate . Research has demonstrated this compound to be a selective inhibitor of Cyclin-Dependent Kinases (CDKs), with IC50 values for CDK4 and CDK6 that are superior to the established CDK inhibitor, roscovitine.[3]

CompoundTarget KinaseIC50Reference CompoundIC50 (Reference)Source
6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylateCDK4More potent than RoscovitineRoscovitineNot specified[3]
6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylateCDK6More potent than RoscovitineRoscovitineNot specified[3]

This data suggests that the 6-bromo-pyrazolo[1,5-a]pyrimidine core is a promising scaffold for CDK inhibition. The presence of the cyclopropyl group at the 2-position in our target compound, in place of the ethyl-carboxylate at the 3-position, is anticipated to further modulate its activity and selectivity profile. The smaller, rigid cyclopropyl group may allow for a different binding orientation within the ATP pocket of CDKs or other kinases, potentially leading to enhanced potency or a different kinase selectivity profile.

Furthermore, the unsubstituted 6-Bromo-pyrazolo[1,5-a]pyrimidine has been identified as an inhibitor of bone morphogenetic protein (BMP) receptors, which possess tyrosine kinase activity.[4] This suggests that the 6-bromo substitution pattern may confer inhibitory activity against a broader range of kinases beyond CDKs.

Experimental Protocols: A Guide to Assessing Kinase Inhibition

To empirically determine the efficacy of this compound and compare it with other pyrazolopyrimidines, a standardized set of in vitro kinase inhibition assays should be employed.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) and reference inhibitors

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white microplates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add kinase buffer to each well of the 384-well plate.

    • Add the test compound or reference inhibitor to the appropriate wells.

    • Add the kinase to all wells except the negative control.

    • Add the kinase-specific substrate to all wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Normalize the data to the positive control (kinase activity without inhibitor).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Mechanism: Kinase Inhibition and Signaling Pathways

To better understand the context of this research, the following diagrams illustrate the general workflow for assessing kinase inhibition and the impact of such inhibition on a cellular signaling pathway.

G cluster_0 In Vitro Kinase Assay Workflow Compound Test Compound (e.g., this compound) Reaction Kinase Reaction Compound->Reaction Inhibition Kinase Purified Kinase Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Detection Luminescent Detection (ADP-Glo™) Reaction->Detection IC50 IC50 Determination Detection->IC50 G cluster_1 Simplified CDK-Mediated Cell Cycle Progression and Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb Protein CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Genes S-Phase Genes (e.g., Cyclin E, DNA Polymerase) E2F->S_Phase_Genes Activates Transcription CellCycle Cell Cycle Progression (G1 to S Phase) S_Phase_Genes->CellCycle Inhibitor Pyrazolopyrimidine Inhibitor (e.g., 6-Bromo-analog) Inhibitor->CyclinD_CDK46 Inhibits

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound often used in medicinal chemistry and drug discovery. The procedures outlined below are grounded in established principles of laboratory safety and hazardous waste management. They are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Hazard Assessment and Characterization

Understanding the potential hazards of a compound is the first step in safe disposal. Based on its structure, this compound should be handled as a hazardous substance.

  • Toxicity: Nitrogen-containing heterocyclic compounds, such as pyrazolopyrimidines, are frequently biologically active and may exhibit toxic properties. The precautionary principle dictates treating it as potentially toxic via ingestion, inhalation, and dermal contact.

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, this compound must be disposed of in a manner that prevents its release into the environment.

  • Reactivity: While not expected to be highly reactive, it should not be mixed with strong oxidizing agents, strong acids, or bases in a waste container unless a specific neutralization procedure is being followed.

Personal Protective Equipment (PPE)

Due to the inferred hazards, stringent personal protective measures are required when handling this compound and its waste.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (ensure no breakthrough for the solvents used).Prevents dermal absorption, which is a potential route of exposure for heterocyclic compounds.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or splash goggles.Protects eyes from splashes of solutions or accidental aerosolization of solid powder.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood is required.Prevents inhalation of the powder or vapors from solutions, which is a primary route of exposure.

Step-by-Step Disposal Protocol

The guiding principle for chemical waste is segregation. Never mix incompatible waste streams. This protocol addresses the common forms of waste generated in a research setting.

Step 1: Waste Segregation

Immediately upon generation, segregate waste into the appropriate categories.

  • Solid Waste: This includes unused or expired this compound powder, and any grossly contaminated items like weigh boats or spatulas.

  • Liquid Waste: This category is for solutions containing the compound. It is critical to segregate halogenated from non-halogenated solvent waste. Since this compound contains bromine, all solutions must be disposed of in a "Halogenated Organic Waste" container.

  • Contaminated Labware: This includes items with trace contamination, such as pipette tips, empty vials, and gloves. These should be placed in a designated solid waste container.

Step 2: Waste Containerization

Properly containing the waste prevents leaks and ensures safe transport.

  • Select the Correct Container:

    • For liquid waste, use a chemically resistant (e.g., HDPE or glass) container with a screw-top lid. Ensure it is compatible with the solvents used (e.g., no metal cans for corrosive waste).

    • For solid waste, use a sturdy, sealable container, such as a plastic pail or a securely lined cardboard box specifically designated for chemical waste.

  • Do Not Overfill: Containers should never be filled beyond 80% capacity to allow for expansion of vapors and to prevent spills during handling and transport.

Step 3: Labeling

Accurate labeling is a regulatory requirement and is crucial for the safety of waste handlers.

  • Attach a Hazardous Waste Tag: As soon as you begin adding waste to a container, affix your institution's official hazardous waste tag.

  • List All Contents: Clearly write the full chemical names of all constituents, including solvents. For this compound, write the full name; do not use abbreviations.

  • Estimate Percentages: Provide an accurate estimation of the percentage of each component.

  • Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., "Toxic," "Flammable" if in a flammable solvent).

Step 4: Storage and Pickup

Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic. Follow your institution's procedures to request a waste pickup from the EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound waste.

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

Decontamination and Spill Procedures

  • Decontamination: All surfaces and equipment that have come into contact with the compound should be decontaminated. A common procedure involves washing with a detergent solution, followed by rinsing with water and then a suitable solvent (e.g., ethanol or acetone), which should be collected as hazardous waste.

  • Spill Response:

    • Alert Personnel: Immediately alert others in the area.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.

    • Small Spills (in a fume hood): For minor spills, ensure you are wearing appropriate PPE. Use a chemical spill kit to absorb the material. Place the absorbent material in a sealed container and label it as hazardous waste.

    • Decontaminate: Clean the spill area as described above.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that chemical wastes are managed in a responsible and compliant manner.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Wastes - Hazardous Waste. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Management. [Link]

  • Massachusetts Institute of Technology (MIT) Environmental Health & Safety. (2022). Managing Hazardous Waste. [Link]

A Comprehensive Guide to the Safe Handling of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery.[1] Given the reactive nature of brominated organic molecules, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.[2] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, emergency response, and proper disposal methods.

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing chemical splash goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection against incidental contact. For prolonged handling, it is advisable to consult the glove manufacturer's chemical resistance guide to select a more robust material like neoprene or butyl rubber.[7][8] Always inspect gloves for any signs of degradation or perforation before use.[9]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned should be worn to protect the skin from potential contact.[7][8] For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[7]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorAll handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5] If engineering controls are not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[7][10] Annual fit testing and medical evaluations are necessary for respirator users.[8]
Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing risks. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/React in Closed System handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment, including spatulas, glassware, and solvents, and place them inside the fume hood.

  • Handling:

    • Carefully weigh the desired amount of this compound within the fume hood to avoid the release of dust.

    • If dissolving or reacting the compound, do so in a closed or contained system to the extent possible to prevent the release of vapors or aerosols.

    • Avoid direct contact with the solid or its solutions. Use tools to manipulate the compound.

  • Cleanup and Decontamination:

    • Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. A suitable solvent wash followed by soap and water is generally effective.

    • Segregate all waste streams. Unused solid compound, contaminated consumables (e.g., gloves, weighing paper), and liquid waste should be placed in separate, clearly labeled, and sealed containers.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][11] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[4][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[12]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Storage:

Waste Type Container Labeling
Solid Waste Sealable, chemical-resistant container"Hazardous Waste: this compound"
Contaminated Consumables Lined, sealable container"Hazardous Waste: Contaminated Debris"
Liquid Waste (Solutions) Sealable, chemical-resistant solvent container"Hazardous Waste: Halogenated Organic Solvents" with a full list of contents

Disposal Methods:

Due to the presence of bromine, this compound is classified as hazardous waste.[13] Disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal company. Common disposal methods for brominated organic compounds include:

  • Incineration: High-temperature incineration at a facility equipped with appropriate scrubbers to neutralize acidic and halogenated byproducts is a common and effective disposal method.[13]

  • Neutralization: For some brominated waste streams, chemical neutralization may be an option. This typically involves reaction with a reducing agent, such as sodium bisulfite or sodium thiosulfate, to convert the bromine to less harmful bromide ions.[13][14] However, this should only be performed by trained personnel following a validated procedure.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5]

References

  • Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine - Benchchem.
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response.
  • Pyrimidine - Safety Data Sheet - ChemicalBook.
  • Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione - Benchchem.
  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk.
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis.
  • Chemical Safety: Personal Protective Equipment.
  • 6-BROMO-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE Safety Data Sheets - Echemi.
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis - Benchchem.
  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy - CHIMIA.
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemical Safety Data Sheet MSDS / SDS - 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine - ChemicalBook.
  • Safety Data Sheet - Aaronchem.
  • 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide | 2031259-16-0 - Sigma-Aldrich.
  • Which is the best way to recycle or neutralise Bromine? - ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine, PK03081E-1, 2023/5/8 - Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.